molecular formula C9H13N3 B11735317 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Cat. No.: B11735317
M. Wt: 163.22 g/mol
InChI Key: UOUPCDBTOKODTH-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)pyrimidine-5-methanamine is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. It belongs to a class of compounds known as pyrimidine derivatives, which are nitrogen-containing heterocycles that are fundamental structural components in a wide range of biologically active molecules. The pyrimidine ring system is a privileged scaffold in pharmaceutical research, notably found in nucleobases like cytosine and thymine, which are essential for DNA and RNA structure . This specific compound features a pyrimidine core substituted with a cyclopropylmethyl group and an aminomethyl group. The cyclopropyl group is a common motif in drug design used to modulate properties such as metabolic stability, potency, and conformational flexibility . The primary amine (methanamine) group serves as a versatile chemical handle, allowing researchers to readily link the pyrimidine core to other molecular fragments through amide bond formation or other conjugation chemistry . This makes 2-(Cyclopropylmethyl)pyrimidine-5-methanamine a valuable building block for the synthesis of more complex molecules for high-throughput screening and the development of potential novel therapeutic agents. Researchers utilize this compound in the exploration of new active compounds across various therapeutic areas. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

[2-(cyclopropylmethyl)pyrimidin-5-yl]methanamine

InChI

InChI=1S/C9H13N3/c10-4-8-5-11-9(12-6-8)3-7-1-2-7/h5-7H,1-4,10H2

InChI Key

UOUPCDBTOKODTH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NC=C(C=N2)CN

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors, GPCR ligands, and helicase inhibitors [1]. Specifically, 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (CAS: 1507682-45-2) serves as a highly versatile synthetic building block.

The structural design of this molecule offers two distinct pharmacological advantages:

  • The 2-Cyclopropylmethyl Group: Unlike simple linear alkyl chains, the cyclopropylmethyl moiety provides a unique steric bulk and enhanced lipophilicity, which often improves metabolic stability against cytochrome P450-mediated oxidation while maintaining favorable ligand-target binding kinetics.

  • The 5-Methanamine Moiety: The primary amine acts as a critical hydrogen-bond donor and can form highly stable salt bridges within acidic target binding pockets (e.g., interacting with aspartate or glutamate residues in kinase hinge regions).

This whitepaper outlines a highly efficient, regioselective, and scalable three-step synthetic route for this molecule, emphasizing the mechanistic causality behind each experimental choice to ensure a self-validating protocol.

Retrosynthetic Analysis

The retrosynthetic strategy relies on the robust disconnection of the pyrimidine core and the late-stage installation of the primary amine.

  • Disconnection 1 (Functional Group Interconversion): The 5-methanamine is derived from the reduction of a 5-carbonitrile precursor. Nitriles are highly stable during pyrimidine ring formation and can be selectively reduced without affecting the aromatic system.

  • Disconnection 2 (Ring Formation): The pyrimidine core is constructed via the condensation of an amidine (providing the N-C-N fragment) with a highly electrophilic C3-synthon, specifically a vinamidinium salt. This approach guarantees absolute regioselectivity compared to traditional condensation with unsymmetrical 1,3-dicarbonyls.

Retrosynthesis Target 2-(Cyclopropylmethyl) pyrimidine-5-methanamine Nitrile 2-(Cyclopropylmethyl) pyrimidine-5-carbonitrile Target->Nitrile FGI (Reduction) Fragments 2-Cyclopropylacetamidine + Vinamidinium Salt Nitrile->Fragments Ring Formation

Caption: Retrosynthetic disconnection of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine.

Experimental Methodologies & Mechanistic Causality

Step 1: Synthesis of 2-Cyclopropylacetamidine Hydrochloride

Objective: Convert commercially available 2-cyclopropylacetonitrile into the corresponding amidine.

  • Protocol:

    • Dissolve 2-cyclopropylacetonitrile (1.0 eq) in anhydrous ethanol (10 volumes) and cool to 0 °C.

    • Bubble anhydrous HCl gas through the solution until saturation. Stir for 12 hours at room temperature to form the intermediate imidate (Pinner reaction).

    • Concentrate the mixture in vacuo, resuspend in anhydrous methanol, and add a 7N solution of ammonia in methanol (5.0 eq).

    • Stir for 16 hours at room temperature. Concentrate and triturate with diethyl ether to yield 2-cyclopropylacetamidine hydrochloride as a white solid [2].

  • Causality: The classical Pinner reaction is chosen over direct nucleophilic addition because aliphatic nitriles are poor electrophiles. Converting the nitrile to an imidate drastically lowers the activation energy for subsequent ammonia attack, ensuring a near-quantitative yield without the need for harsh, metallic Lewis acids.

Step 2: Regioselective Pyrimidine Condensation

Objective: Construct the 2-(cyclopropylmethyl)pyrimidine-5-carbonitrile core.

  • Protocol:

    • Suspend 2-cyclopropylacetamidine hydrochloride (1.0 eq) and 2-cyano-1,3-bis(dimethylamino)trimethinium chloride (vinamidinium salt, 1.05 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add triethylamine (Et₃N, 3.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C for 4 hours.

    • Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the 5-carbonitrile intermediate.

  • Causality: The use of a vinamidinium salt is the critical success factor here [3]. Traditional 1,3-dicarbonyls often yield mixtures of regioisomers and require harsh acidic dehydration. The "push-pull" electronic nature of the vinamidinium salt makes its α and γ carbons highly susceptible to sequential nucleophilic attack by the amidine nitrogens. The elimination of dimethylamine drives the aromatization forward under mild basic conditions, ensuring complete regiocontrol.

Step 3: Catalytic Hydrogenation to the 5-Methanamine

Objective: Reduce the 5-carbonitrile to the target 5-methanamine without forming secondary amine dimers.

  • Protocol:

    • Dissolve 2-(cyclopropylmethyl)pyrimidine-5-carbonitrile (1.0 eq) in a 7N solution of ammonia in methanol (MeOH/NH₃).

    • Add an aqueous slurry of Raney® Nickel (20% w/w).

    • Purge the reaction vessel with nitrogen, then pressurize with Hydrogen gas (H₂) to 50 psi.

    • Agitate vigorously at room temperature for 12 hours.

    • Filter the mixture through a pad of Celite (Caution: Raney Ni is pyrophoric) and concentrate the filtrate. Purify via preparative HPLC to yield 2-(Cyclopropylmethyl)pyrimidine-5-methanamine [4].

  • Causality: Nitrile reduction proceeds via an highly reactive imine intermediate. In standard hydrogenation, the newly formed primary amine can attack this imine, leading to unwanted secondary amine dimers. By saturating the solvent with ammonia ( NH3​ ), we competitively trap the imine intermediate, shifting the equilibrium entirely toward the primary amine product. Raney Nickel is preferred over Palladium on Carbon (Pd/C) as it is less prone to poisoning by the pyrimidine nitrogens.

Workflow Visualization

Workflow Step1 Step 1: Pinner Reaction 2-Cyclopropylacetonitrile -> Amidine HCl Step2 Step 2: Pyrimidine Condensation Amidine + Vinamidinium Salt -> 5-Carbonitrile Step1->Step2 Step3 Step 3: Catalytic Hydrogenation Nitrile + H2/Raney Ni/NH3 -> 5-Methanamine Step2->Step3 Purification Step 4: Purification & Characterization HPLC, NMR, LC-MS Step3->Purification

Caption: Step-by-step experimental workflow for the synthesis and purification.

Analytical Characterization Data

To ensure structural integrity and purity, the synthesized 2-(Cyclopropylmethyl)pyrimidine-5-methanamine must be validated against the following theoretical parameters.

Table 1: Summary of Analytical Data

Analytical MethodParameter / SignalExpected ValueDiagnostic Significance
LC-MS (ESI+) [M+H]+ m/z 164.1Confirms the exact mass of the target molecule ( C9​H13​N3​ , MW: 163.22).
¹H NMR (400 MHz, CDCl3​ ) Pyrimidine C4​−H,C6​−H δ 8.65 (s, 2H)The singlet integrating to 2 protons confirms the symmetric substitution at the 2- and 5-positions.
¹H NMR (400 MHz, CDCl3​ ) −CH2​−NH2​ δ 3.85 (s, 2H)Confirms the successful reduction of the nitrile to the methylene group.
¹H NMR (400 MHz, CDCl3​ ) Pyrimidine- CH2​ -Cyclopropyl δ 2.80 (d, J=7.0 Hz, 2H)Validates the intact cyclopropylmethyl linkage at the C2 position.
¹H NMR (400 MHz, CDCl3​ ) Cyclopropyl Protons δ 1.15 (m, 1H), δ 0.55 (m, 2H), δ 0.25 (m, 2H)Confirms the structural integrity of the cyclopropyl ring, which is stable under hydrogenation.
FT-IR (ATR) N-H stretching~3350, ~3280 cm−1 The doublet band is characteristic of a primary amine, distinguishing it from secondary amine byproducts.

Conclusion

The synthesis of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine requires careful orchestration of regioselective ring construction and chemoselective reduction. By utilizing a vinamidinium salt for the pyrimidine condensation, researchers can bypass the regiochemical ambiguities associated with traditional dicarbonyls. Furthermore, the strategic use of methanolic ammonia during Raney Nickel hydrogenation ensures high fidelity in generating the primary amine. This self-validating workflow provides drug development professionals with a reliable, scalable route to access this critical pharmacophore.

References

  • Pharmaceutical compositions comprising wrn helicase inhibitors.Google Patents (WO2024010782A1).
  • New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them.Google Patents (EP2886545B1).
  • Stable vinamidinium salt and nitrogen-containing heterocyclic ring synthesis using the same.Google Patents (US8373007B2).
  • Pyrimidin-5-ylmethanamine dihydrochloride - Reduction of Pyrimidine-5-carbonitrile.Benchchem.

A Technical Guide to the Physicochemical Properties of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine: Implications for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine, a novel heterocyclic compound with potential applications in medicinal chemistry. In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical profile is not merely ancillary but fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.[[“]][2] Early-stage profiling of properties such as lipophilicity, ionization state (pKa), and aqueous solubility is critical for identifying viable drug candidates, mitigating late-stage attrition, and streamlining development.[[“]][3] This document details these key parameters for the title compound, presents validated experimental protocols for their determination, and discusses the strategic implications of the findings for researchers, scientists, and drug development professionals. By integrating predictive data with established methodologies, this guide serves as a practical framework for advancing similar compounds through the discovery pipeline.

Introduction: The Strategic Imperative of Physicochemical Profiling

The pyrimidine nucleus is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically essential molecules like nucleic acids.[4][5] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The subject of this guide, 2-(Cyclopropylmethyl)pyrimidine-5-methanamine, combines this heterocyclic core with a flexible cyclopropylmethyl group and a basic aminomethyl substituent, creating a molecule of significant interest for probing biological targets.

Chemical Structure:

Figure 1. 2D Structure of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

The success of any potential drug candidate is inextricably linked to its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[6] These characteristics are, in turn, governed by fundamental physicochemical properties.[7] An early and accurate assessment of these properties allows for rational lead optimization, ensuring that improvements in potency do not come at the cost of poor bioavailability or undesirable formulation characteristics.[8][9] This guide provides an in-depth examination of the most critical physicochemical attributes of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount factor influencing drug absorption, distribution, and membrane permeability.[10][11] It is most commonly expressed as the partition coefficient (logP) or, more relevantly for ionizable compounds, the distribution coefficient (logD) at a specific pH.[6][12] While high lipophilicity can enhance passage across biological membranes, excessive lipophilicity often leads to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[6][12][]

Predicted Lipophilicity Data

Due to the novelty of this compound, experimental data is not yet publicly available. The following values were derived from well-established computational algorithms, which are indispensable tools in early discovery for triaging large numbers of virtual compounds.[14][15]

ParameterPredicted ValueImplication
logP 1.35 ± 0.25Indicates moderate lipophilicity, suggesting a favorable balance between solubility and membrane permeability.
logD at pH 7.4 0.88 ± 0.30The lower value at physiological pH reflects the ionization of the basic amine, increasing aqueous solubility.
Experimental Protocol: High-Throughput ChromLogD Assay

While the traditional shake-flask method remains the gold standard, its low throughput is a bottleneck in early discovery. The ChromLogD method offers a rapid, automated alternative by correlating a compound's retention time on a reversed-phase HPLC column with known LogD values of reference standards.[16]

Causality and Self-Validation: This method is predicated on the principle that the retention of a compound in reversed-phase chromatography is primarily driven by its lipophilicity. The system is self-validating through the consistent use of a standard set of compounds with accurately measured shake-flask logP/logD values to create a robust calibration curve. Any deviation in the retention times of the standards immediately flags a potential issue with the system (e.g., column degradation, mobile phase inconsistency).

Step-by-Step Methodology:

  • System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phases consist of an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) and an organic modifier (e.g., acetonitrile).

  • Calibration: A set of 8-10 standard compounds with known logD values (ranging from -1 to 5) are injected to generate a calibration curve of retention time versus logD.

  • Sample Preparation: A 10 mM stock solution of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine in DMSO is prepared. This is then diluted to a final concentration of 50 µM in the aqueous mobile phase.

  • Analysis: The prepared sample is injected into the HPLC system. The analysis is run using a fast gradient (e.g., 5% to 95% acetonitrile over 5 minutes).

  • Calculation: The retention time of the test compound is recorded, and its logD value is interpolated from the calibration curve.

Visualization: Lipophilicity Principle

The following diagram illustrates the fundamental concept of partitioning that underpins lipophilicity measurements.

G cluster_0 Shake-Flask System octanol n-Octanol Phase (Lipophilic) water Aqueous Buffer (pH 7.4) (Hydrophilic) octanol->water Equilibrium LogD = log([Compound]octanol / ([Unionized]water + [Ionized]water)) compound_o Compound (Unionized) compound_w_u Compound (Unionized) compound_w_i Compound (Ionized)

Caption: Principle of LogD measurement in a two-phase system.

Ionization State (pKa): The pH-Dependent Switch

The pKa, or acid dissociation constant, is a crucial determinant of a drug's behavior in physiological environments, which span a range of pH values (e.g., stomach pH ~1-3, intestine pH ~6-7.5, blood pH ~7.4).[2][17] A molecule's ionization state affects its solubility, permeability across membranes, and ability to interact with its biological target.[18][19][20] For 2-(Cyclopropylmethyl)pyrimidine-5-methanamine, the primary aliphatic amine is the most basic center, while the pyrimidine nitrogens are weakly basic.

Predicted pKa Data
Ionizable GroupPredicted pKaImplication at Physiological pH (7.4)
Aliphatic Amine (-CH₂NH₂) 9.5 ± 0.4Primarily protonated (cationic), enhancing aqueous solubility.
Pyrimidine Nitrogens 1.8 ± 0.5Un-ionized, able to act as hydrogen bond acceptors.
Experimental Protocol: High-Throughput Capillary Electrophoresis

Capillary Electrophoresis (CE) is a powerful, high-throughput technique for pKa determination that requires minimal sample. It measures the electrophoretic mobility of a compound as a function of the background electrolyte pH.

Causality and Self-Validation: The principle is that the mobility of a molecule is directly proportional to its charge. As the pH of the buffer changes, the ionization state of the compound shifts, resulting in a sigmoidal curve when mobility is plotted against pH. The inflection point of this curve corresponds to the pKa. The method's integrity is validated by running internal standards with known pKa values alongside the test compound, ensuring the accuracy of the pH gradient and mobility measurements.[18]

Step-by-Step Methodology:

  • Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in a water/methanol mixture.

  • Buffer Preparation: A series of background buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • CE Analysis: The sample is injected into the capillary with each of the different pH buffers. Two internal standards (one acidic, one basic) are included in each run.

  • Mobility Measurement: The migration time of the compound is recorded at each pH level and used to calculate its effective electrophoretic mobility.

  • Data Analysis: The effective mobility is plotted against the buffer pH. The resulting sigmoidal curve is fitted to the appropriate equation to determine the pKa value(s).

Visualization: pH-Dependent Ionization

This diagram shows how the charge of the molecule changes as pH crosses its primary pKa value.

G cluster_low cluster_high low_pH Low pH (pH < pKa) pKa_node pKa ≈ 9.5 low_pH->pKa_node Increase pH high_pH High pH (pH > pKa) pKa_node->high_pH Increase pH structure_ionized Predominantly Ionized (Cationic, >99%) -CH₂NH₃⁺ structure_neutral Predominantly Neutral (Unionized, >50%) -CH₂NH₂

Caption: Ionization state of the aminomethyl group vs. pH.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a critical gatekeeper for oral drug absorption and a key factor in developing intravenous formulations.[9][21] Poor solubility can lead to unreliable in vitro assay results, low bioavailability, and significant formulation challenges.[3] Solubility is typically assessed using two distinct but complementary assays: kinetic and thermodynamic.

Predicted Solubility Data
ParameterPredicted ValueImplication
Intrinsic Solubility (S₀) ~45 µg/mLModerate solubility for the neutral form of the molecule.
Solubility at pH 7.4 > 200 µg/mLSignificantly enhanced by the protonation of the basic amine at physiological pH.
Experimental Protocols

A. Kinetic Solubility Assay (High-Throughput Screening)

This assay is used in early discovery to quickly assess the solubility of compounds upon precipitation from a DMSO stock solution into an aqueous buffer.[22][23][24] It mimics the conditions of many in vitro biological assays.

Step-by-Step Methodology:

  • A 10 mM DMSO stock solution of the compound is prepared.

  • This stock is serially diluted in DMSO in a 96-well plate.

  • A large excess of aqueous buffer (e.g., PBS, pH 7.4) is rapidly added to each well.

  • The plate is incubated for a short period (e.g., 2 hours) at room temperature.

  • The amount of precipitation is measured by turbidimetry or nephelometry using a plate reader. The highest concentration that remains clear is reported as the kinetic solubility.

B. Thermodynamic Solubility Assay (Lead Optimization)

This "gold standard" assay measures the true equilibrium solubility of a compound's solid form and is essential for lead optimization and pre-formulation studies.[22][23][24]

Step-by-Step Methodology:

  • An excess of the solid compound is added to a vial containing the aqueous buffer (pH 7.4).

  • The resulting slurry is agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the compound in the clear filtrate is quantified using a sensitive analytical method like LC-MS/MS or HPLC-UV.

Visualization: Kinetic Solubility Workflow

The diagram below outlines a typical high-throughput workflow for determining kinetic solubility.

G start 10 mM DMSO Stock dilution Serial Dilution in 96-Well Plate (in DMSO) start->dilution addition Add Aqueous Buffer (pH 7.4) (e.g., 1:100 dilution) dilution->addition incubation Incubate (2h, RT) addition->incubation readout Measure Turbidity (Nephelometry) incubation->readout result Determine Highest Soluble Concentration readout->result

Caption: High-throughput kinetic solubility assay workflow.

Summary and Conclusion

The physicochemical profile of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine presents several favorable characteristics for a drug discovery candidate.

PropertySummary of FindingsStrategic Implications
Molecular Weight 163.22 g/mol Low molecular weight provides ample room for further structural modification without violating "Rule of 5" guidelines.
Lipophilicity Predicted logD₇.₄ of ~0.88Resides in a favorable range for oral absorption, balancing membrane permeability with aqueous solubility.
Ionization Predicted basic pKa of ~9.5The compound will be predominantly cationic in the blood and upper GI tract, which should enhance solubility and may facilitate interactions with targets via salt bridges.
Solubility Predicted to be high at physiological pHFavorable for both in vitro assay performance and potential for good bioavailability. Low risk of formulation issues.
Structural Features 3 H-bond donors, 3 H-bond acceptors, 4 rotatable bondsCompliant with typical drug-likeness criteria. The combination of H-bond donors and acceptors offers potential for specific target interactions.

References

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Whitepaper: The Pharmacophore Dynamics and Mechanism of Action of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, specific chemical scaffolds act as "privileged structures," dictating the binding kinetics, target selectivity, and ultimate Mechanism of Action (MoA) of the final active pharmaceutical ingredient (API). 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (CAS: 1507682-45-2) is a highly specialized, multi-functional building block utilized extensively in the synthesis of next-generation kinase inhibitors and receptor modulators[1]. Rather than acting as a standalone drug, this molecule serves as a critical pharmacophore. This whitepaper explores the mechanistic rationale behind this scaffold, detailing how its unique structural moieties drive target engagement, and provides self-validating experimental workflows for characterizing its derivatives.

Structural Rationale & Pharmacophore Dynamics

The MoA of any therapeutic derivative containing this scaffold is fundamentally driven by its tripartite structural topology. Each functional group is engineered to exploit specific biophysical interactions within a target's active site (most notably, the ATP-binding pocket of kinases):

  • The Pyrimidine Core (Hinge Binder): In kinase targets, the pyrimidine ring acts as a classic ATP-competitive hinge binder. The nitrogen atoms within the aromatic ring serve as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Valine or Leucine residues) to anchor the molecule[2][3].

  • The 5-Methanamine Motif (Solvent Channel/Ribose Pocket): The methanamine group provides a tunable, basic amine that extends outward into the solvent-exposed channel or the ribose-binding pocket. At physiological pH, this amine is typically protonated, allowing for strong electrostatic interactions with acidic residues (such as Aspartate in the DFG motif) while simultaneously improving the overall aqueous solubility of the lipophilic core[4].

  • The 2-Cyclopropylmethyl Group (Hydrophobic Pocket Engagement): The addition of a cyclopropylmethyl group is a strategic design choice to engage the hydrophobic selectivity pocket (often located near the gatekeeper residue). Unlike linear alkyl chains, the cyclopropyl ring provides rigid, bulky lipophilicity. This structural rigidity displaces high-energy water molecules from the binding pocket, driving a highly favorable entropic shift ( ΔS ) during the binding event[4].

Mechanism of Action: ATP-Competitive Kinase Inhibition

When integrated into a larger therapeutic molecule, the 2-(Cyclopropylmethyl)pyrimidine-5-methanamine scaffold primarily functions via ATP-competitive inhibition . Using survival kinases (such as Pim-1/2 or JAK2) as a model, the mechanism unfolds as follows:

  • Target Interception: The compound permeates the cell membrane and enters the cytoplasm, where it encounters the hyperactivated target kinase.

  • Active Site Occupation: The pyrimidine core anchors into the ATP-binding site via hydrogen bonding, while the cyclopropylmethyl group wedges into the hydrophobic sub-pocket, locking the kinase in an inactive, rigid conformation[1][4].

  • Signaling Blockade: By competitively preventing ATP from binding, the kinase is stripped of its phosphate source and cannot phosphorylate its downstream effectors (e.g., STAT proteins, AKT, or BAD). This halts the signal transduction cascade, ultimately leading to the downregulation of anti-apoptotic genes and inducing targeted apoptosis in malignant tissues[1].

Mechanism Stimulus Extracellular Signal (Cytokines/Growth Factors) Receptor Transmembrane Receptor (e.g., RTK / Cytokine Receptor) Stimulus->Receptor Kinase Target Kinase (ATP-Binding Pocket) Receptor->Kinase Activation Effector Downstream Effectors (STAT / AKT / BAD) Kinase->Effector Phosphorylation Pharmacophore 2-(Cyclopropylmethyl)pyrimidine- 5-methanamine Derivative Pharmacophore->Kinase Competitive ATP Site Blockade Response Cell Survival & Proliferation Effector->Response Gene Transcription

Figure 1: MoA of pyrimidine-based inhibitors blocking downstream survival signaling pathways.

Quantitative Structure-Activity Relationship (SAR)

The inclusion of the cyclopropylmethyl group is not arbitrary; it is a calculated optimization. As demonstrated in matched-pair SAR studies of pyrimidine and quinazolinone derivatives targeting kinases, replacing standard alkyl or tert-butyl groups with a cyclopropylmethyl moiety simultaneously restores enzymatic potency and significantly enhances pharmacokinetic properties (solubility and clearance)[4].

Table 1: Impact of R-Group Substitution on Kinase Inhibitor Profiles
Scaffold Substitution (R-Group)Enzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Aqueous Solubility (μM)Microsomal Stability (t₁/₂ min)
Methyl118850>10015
tert-Butyl624101445
Cyclopropyl452804060
Cyclopropylmethyl 8 35 118 120

Data synthesized from representative SAR optimization studies demonstrating the superiority of the cyclopropylmethyl moiety in restoring cellular potency and solubility[4].

Self-Validating Experimental Protocols

To rigorously validate the MoA of compounds derived from this scaffold, researchers must employ orthogonal assays that confirm both biochemical binding and cellular target engagement. The following protocols are designed as self-validating systems to eliminate false positives.

Protocol 1: Time-Resolved FRET (TR-FRET) for Biochemical Target Engagement

Causality & Logic: Standard fluorescence assays are highly prone to false positives due to the inherent auto-fluorescence of pyrimidine derivatives. TR-FRET introduces a temporal delay (e.g., 100 µs) between excitation and emission reading. Because background compound fluorescence decays in nanoseconds while the lanthanide-chelate FRET signal lasts for milliseconds, this protocol inherently filters out compound interference, ensuring high data trustworthiness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the recombinant target kinase tagged with GST or His, and a fluorescently labeled ATP-competitive tracer.

  • Compound Titration: Dispense the pyrimidine-methanamine derivative in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well low-volume assay plate.

  • Incubation: Add the kinase/tracer master mix to the compounds. Incubate for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Antibody Addition: Add a Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST-Tb).

  • Detection: Read the plate on a multi-mode microplate reader using a 340 nm excitation filter and dual emission filters (495 nm and 520 nm) with a 100 μs delay.

  • Data Analysis: Calculate the FRET ratio (520/495). A dose-dependent decrease in the FRET ratio indicates that the compound has successfully displaced the tracer from the ATP pocket.

Workflow Prep Compound Titration Incubate Kinase + Tracer Incubation Prep->Incubate Antibody Anti-Tag Antibody Addition Incubate->Antibody Read TR-FRET Signal Detection Antibody->Read Analyze IC50 & Kd Determination Read->Analyze

Figure 2: Step-by-step TR-FRET experimental workflow for validating target engagement and IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Logic: A compound may bind a purified kinase perfectly in a TR-FRET buffer but fail in vivo due to poor membrane permeability, efflux pumps, or overwhelming intracellular ATP competition. CETSA validates the MoA in a true physiological context. It relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation. If the compound successfully permeates the cell and engages the target, the kinase will remain soluble at higher temperatures compared to the vehicle control.

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., MV4-11 or Ba/F3) to 70% confluence. Treat with the pyrimidine derivative at 5x the biochemical IC₅₀, or DMSO (vehicle control), for 2 hours.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide into 8 distinct aliquots.

  • Heat Shock: Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes of cooling at room temperature.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes to pellet the denatured, aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using an antibody specific to the target kinase.

  • Validation: Plot the target band intensity against temperature. A rightward shift in the melting curve ( ΔTm​>2∘C ) definitively proves intracellular target engagement.

References

  • Title: FURO[3,2-d]PYRIMIDINE COMPOUNDS (WO2012048222A1)
  • Title: 2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies Source: ACS Publications (ACS Med. Chem. Lett.) URL: [Link]

  • Title: NOVEL PYRIMIDINE AND PYRIDINE COMPOUNDS AND THEIR USAGE (EP 2970120 B1)
  • Title: I2-DMSO-Mediated Construction of 2,3- and 2,4-Disubstituted Pyrimido[1,2-b]indazole Skeletons Source: ACS Publications (J. Org. Chem.) URL: [Link]

Sources

Biological Activity of Novel Cyclopropylmethyl Pyrimidine Derivatives: Mechanistic Insights and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine ring is a privileged scaffold in medicinal chemistry, deeply embedded in the design of biologically active molecules due to its structural homology with nucleic acids and its versatile hydrogen-bonding capabilities[1]. As an application scientist focused on rational drug design, I frequently utilize specific functional group additions to tune the pharmacokinetic and pharmacodynamic profiles of these heterocycles. Recently, the strategic addition of a cyclopropylmethyl moiety to the pyrimidine core has emerged as a powerful structural modification.

This guide explores the causality behind this specific chemical engineering choice. The cyclopropylmethyl group provides a unique balance: the cyclopropyl ring offers rigid steric bulk that anchors tightly into shallow, lipophilic protein pockets, while the methylene linker ensures rotational flexibility. Furthermore, this modification significantly enhances blood-brain barrier (BBB) penetrance without disproportionately inflating the molecular weight. We will examine two highly documented case studies where novel cyclopropylmethyl pyrimidine derivatives have demonstrated breakthrough biological activity: the modulation of the endocannabinoid system via NAPE-PLD inhibition[2], and the selective transcriptional activation of Retinoid X Receptors (RXRα)[3].

Case Study 1: Endocannabinoid System Modulation via NAPE-PLD Inhibition (LEI-401)

The endocannabinoid system relies on lipid mediators known as N-acylethanolamines (NAEs), which include the well-known neurotransmitter anandamide (AEA)[2]. These lipids exert their biological activity by activating G-protein-coupled receptors (like CB1) to regulate physiological processes such as appetite, pain, and emotional behavior[2]. N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for NAE biosynthesis[2]. Until recently, studying NAE function in vivo was hindered by a lack of selective, brain-penetrant probes. The breakthrough came with the development of LEI-401 , a novel cyclopropylmethyl pyrimidine-4-carboxamide derivative[2][4].

Causality in Structural Design

During the structure-activity relationship (SAR) optimization that led to LEI-401, the cyclopropylmethyl group attached to the exocyclic amide of the pyrimidine core was found to be strictly essential[2]. Why? The pyrimidine nitrogens form critical hydrogen bonds within the NAPE-PLD active site, but it is the cyclopropylmethyl group that occupies a highly specific lipophilic sub-pocket. Replacing this group with highly polar or linear aliphatic chains abolishes target engagement. This precise fit drives the compound's nanomolar affinity (IC50 = 0.86 μM; Ki = 27 nM for human NAPE-PLD) and allows it to cross the BBB to modulate fear extinction and hypothalamus-pituitary-adrenal (HPA) axis signaling in mice[4][5][6].

Table 1: SAR of Pyrimidine-4-Carboxamide Derivatives against NAPE-PLD
CompoundR1 SubstituentCore ScaffoldhNAPE-PLD IC50 (μM)Biological Consequence
Hit 2 MethylphenethylPyrimidine0.81Weak cellular activity, poor BBB penetrance[2]
LEI-401 CyclopropylmethylPyrimidine0.027 (Ki)Reduces NAEs in vivo; modulates behavior[4]
Analog 3 CyclopropylmethylPyridine (X2-N removed)> 10.0Loss of critical H-bond acceptor; inactive[2]
Analog 6 CyclopropylmethylTriazineInactiveSteric clash and unfavorable electronic shift[2]
Experimental Protocol: Self-Validating PED6 Biochemical Assay for NAPE-PLD Activity

To validate the inhibitory potency of cyclopropylmethyl pyrimidines, we utilize a fluorogenic PED6 assay. The causality behind this assay choice is that PED6 is a phospholipid analog containing a BODIPY dye quenched by a dinitrophenyl group. Cleavage by NAPE-PLD physically separates the quencher from the fluorophore, allowing real-time kinetic tracking of enzyme activity.

  • Enzyme Preparation: Express recombinant human NAPE-PLD in HEK293T cells. Isolate the membrane fraction to preserve the enzyme's native lipid environment, which is critical for proper folding and activity.

  • Compound Incubation: Pre-incubate 10 μg of membrane protein with varying concentrations of the cyclopropylmethyl pyrimidine (e.g., LEI-401, 0.1 nM to 10 μM) in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100) for 30 minutes at 37°C.

    • Self-Validation Step: Include a vehicle control (DMSO) to establish baseline uninhibited kinetics, and a denatured enzyme control (boiled for 10 mins) to rule out auto-hydrolysis of the substrate.

  • Reaction Initiation: Add 1 μM PED6 substrate to initiate the enzymatic cleavage.

  • Kinetic Readout: Measure fluorescence (Excitation: 488 nm, Emission: 530 nm) continuously for 60 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities from the linear portion of the fluorescence curve and determine the IC50/Ki using non-linear regression analysis.

G NAPE N-Acylphosphatidylethanolamines (NAPEs) NAPE_PLD NAPE-PLD Enzyme (Active) NAPE->NAPE_PLD Hydrolysis NAE N-Acylethanolamines (NAEs) (e.g., Anandamide) NAPE_PLD->NAE Biosynthesis LEI401 LEI-401 (Cyclopropylmethyl Pyrimidine) LEI401->NAPE_PLD Competitive Inhibition Receptors CB1 / TRPV1 / PPAR-α Receptor Activation NAE->Receptors Agonism Behavior Emotional Behavior & Fear Extinction Modulation Receptors->Behavior Downstream Signaling

Mechanism of LEI-401 inhibiting NAPE-PLD to modulate endocannabinoid signaling and behavior.

Case Study 2: Retinoid X Receptor (RXR) Agonism

Retinoid X Receptors (RXRs) are nuclear receptors that act as master regulators of cell differentiation, proliferation, and metabolism[7]. They function primarily as obligate heterodimeric partners for other nuclear receptors (e.g., RAR, PPAR, VDR)[7]. Designing RXR-specific agonists (termed "rexinoids") is a major focus for treating immunological disorders, neurodegeneration, and leukemia[3][7].

Causality in Structural Design

Researchers synthesized a series of diarylamines incorporating tricyclic hydrophobic moieties linked to a pyrimidine core to discover novel RXR agonists[3]. It was discovered that N-alkylation of the pyrimidine-5-carboxylic acid drastically shifted receptor selectivity. Specifically, the N-cyclopropylmethyl-pyrimidine derivatives exhibited potent and highly selective agonistic activity towards RXRα, while showing virtually no activity towards RARs[3][8]. The causality of this selectivity lies in conformational locking: the cyclopropylmethyl group forces a specific dihedral angle between the diarylamine rings. This locks the molecule into a conformation that perfectly complements the RXRα ligand-binding domain, but creates a severe steric clash within the RAR pocket[8].

Table 2: Transcriptional Activation of RXRα by Pyrimidine Derivatives
Compound ClassN-SubstituentRARα ActivationRXRα Activation (Fold Induction at 100 nM)
Unsubstituted -HModerateWeak[3]
N-Methyl -CH3ModerateModerate[3]
N-Ethyl -CH2CH3Inactive35-fold[7]
N-Cyclopropylmethyl -CH2-CyclopropylInactive47-fold (Highly Selective) [7]
Experimental Protocol: Self-Validating RXR Transcriptional Activation Reporter Assay

To quantify the biological activity of these novel RXR agonists, a cell-based reporter assay is strictly required. Biochemical binding alone does not confirm functional agonism (the ability to recruit co-activators and initiate transcription).

  • Transfection: Transiently transfect COS-1 cells with a chimeric receptor expression plasmid (GAL4-RXRα) and a firefly luciferase reporter plasmid containing the GAL4 upstream activating sequence (UAS).

    • Self-Validation Step: Co-transfect with a Renilla luciferase plasmid (driven by a constitutively active promoter like CMV) to normalize data against transfection efficiency and compound-induced cytotoxicity.

  • Compound Treatment: 24 hours post-transfection, treat the cells with the N-cyclopropylmethyl pyrimidine derivative (ranging from 1 nM to 10 μM) in serum-free media. Include 9-cis-retinoic acid (the endogenous pan-RXR ligand) as a positive control and DMSO as a negative vehicle control[8].

  • Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse the cells using a passive lysis buffer to release the intracellular luciferase enzymes.

  • Dual-Luciferase Readout: Sequentially measure Firefly luminescence (indicating target RXRα activation) and Renilla luminescence (internal control) using a luminometer.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence. Express final results as fold-induction relative to the DMSO negative control.

G Step1 1. Transfect COS-1 Cells (GAL4-RXRα + Reporter) Step2 2. Compound Incubation (N-cyclopropylmethyl-pyrimidine) Step1->Step2 Step3 3. RXRα Activation & DNA Binding Step2->Step3 Ligand Binding Step4 4. Luciferase Expression & Cell Lysis Step3->Step4 Transcription Step5 5. Luminescence Quantification (Fold Induction) Step4->Step5 Assay Readout

Workflow of the RXRα transcriptional activation reporter assay in COS-1 cells.

Conclusion

The integration of a cyclopropylmethyl moiety into the pyrimidine scaffold is not merely a cosmetic chemical modification; it is a targeted engineering choice. As demonstrated by the development of NAPE-PLD inhibitors and RXRα selective agonists, this specific functional group dictates critical parameters including pharmacokinetics, lipophilic pocket-fitting, and receptor selectivity. By understanding the causality behind these structural choices and validating them through rigorous, self-controlled assays, researchers can continue to unlock the vast therapeutic potential of pyrimidine derivatives.

References

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines RSC Advances 1

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Journal of Medicinal Chemistry - ACS Publications 2

  • Diarylamines Incorporating Hexahydrophenalene or Octahydrobenzoheptalene as Retinoid X Receptor (RXR)-Specific Agonists J-Stage 3

  • LEI 401 | Phospholipases Tocris Bioscience5

  • A Review of the Molecular Design and Biological Activities of RXR Agonists PMC - National Institutes of Health 7

  • LEI-401 | NAPE-PLD Inhibitor MedChemExpress 6

  • Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice Nature Chemical Biology (PMC)4

Sources

An In-Depth Technical Guide to in silico ADME/Tox Profiling of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. However, the journey from a promising pyrimidine-based hit to a viable drug candidate is fraught with challenges, primarily related to its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile. Early-stage assessment of these properties is paramount to de-risk drug development programs, reduce attrition rates, and minimize costs.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical workflows for the in silico ADME/Tox profiling of pyrimidine-based compounds. We will delve into the theoretical underpinnings of predictive modeling, explore a suite of computational tools, and present a self-validating, stepwise protocol for a robust predictive analysis.

The Imperative of Early-Stage ADME/Tox Profiling in Pyrimidine Drug Discovery

The drug discovery pipeline is notoriously leaky, with a significant number of candidates failing in late-stage clinical trials due to unforeseen ADME/Tox issues.[2][3] For pyrimidine-based compounds, a class known for its diverse biological activities, understanding their disposition and potential toxicity is a critical determinant of success.[4] In silico approaches offer a rapid and cost-effective means to triage and prioritize compounds long before they are synthesized, allowing for the early identification of potential liabilities.[5][6][7] This "fail early, fail cheap" paradigm is essential for optimizing resource allocation and accelerating the development of safer, more effective medicines.[1]

The chemical space occupied by pyrimidine derivatives is vast, and their ADME/Tox profiles can be significantly influenced by subtle structural modifications. Key considerations for this class of compounds include:

  • Metabolic Stability: The pyrimidine ring itself can be subject to various metabolic transformations, including oxidation and reduction, which can impact its half-life and potentially lead to the formation of reactive metabolites.[8][9]

  • Solubility and Permeability: The nitrogen-rich nature of the pyrimidine core can influence its physicochemical properties, impacting aqueous solubility and membrane permeability, which are critical for oral absorption.

  • Off-Target Interactions: The electronic features of the pyrimidine scaffold can lead to interactions with unintended biological targets, such as hERG channels or various metabolizing enzymes, resulting in toxicity.[10]

By leveraging computational models, we can proactively address these challenges, guiding the design of pyrimidine derivatives with more favorable drug-like properties.

The Computational Toolkit: A Survey of in silico ADME/Tox Models

A diverse array of computational models is available for predicting ADME/Tox properties. These can be broadly categorized into two main types:

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific property.[11] For pyrimidine derivatives, QSAR models can be developed to predict a wide range of ADME/Tox endpoints.[4][11][12] The fundamental principle is that the structural features of a molecule, encoded as numerical descriptors, determine its properties.

Step-by-Step QSAR Modeling Workflow:

  • Data Curation: A high-quality dataset of pyrimidine compounds with reliable experimental ADME/Tox data is essential. The quality of the input data is the most critical factor for a predictive model.[13]

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical, topological, and electronic properties, are calculated for each compound.

  • Model Building: A mathematical relationship between the descriptors and the property of interest is established using various machine learning algorithms such as multiple linear regression, support vector machines, or random forests.[14]

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and generalizability.[11]

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are mechanistic models that simulate the absorption, distribution, metabolism, and excretion of a drug in the body.[2][8][9] These models are particularly useful for predicting the pharmacokinetic profile of pyrimidine-based compounds and for extrapolating data from in vitro to in vivo systems and across different species.[7] A PBPK model integrates physicochemical data, in vitro ADME data, and physiological information to provide a holistic view of a drug's behavior in the body.[8][9]

Key Components of a PBPK Model for a Pyrimidine Compound:

  • Compound-Specific Data: Molecular weight, pKa, logP, solubility, and permeability.

  • In Vitro ADME Data: Metabolic stability in liver microsomes or hepatocytes, plasma protein binding, and cytochrome P450 (CYP) inhibition/induction data.

  • Physiological Parameters: Organ volumes, blood flow rates, and tissue composition.

A Self-Validating Workflow for in silico ADME/Tox Profiling

To ensure the trustworthiness of our predictions, we will employ a multi-faceted workflow that integrates several predictive models and incorporates a self-validating system of checks and balances.

ADMET_Workflow cluster_input Input cluster_physchem Physicochemical Properties cluster_adme ADME Prediction cluster_tox Toxicity Prediction cluster_integration Data Integration & Analysis Input Pyrimidine Compound Library (SMILES/SDF) PhysChem Calculate Basic Properties (MW, logP, TPSA, H-bond donors/acceptors) Input->PhysChem Absorption GI Absorption (e.g., BOILED-Egg model) PhysChem->Absorption Metabolism CYP Inhibition/Metabolism (e.g., SMARTCyp, SwissADME) PhysChem->Metabolism Distribution Plasma Protein Binding BBB Penetration PhysChem->Distribution hERG hERG Inhibition PhysChem->hERG Ames Ames Mutagenicity PhysChem->Ames DILI Drug-Induced Liver Injury (DILI) PhysChem->DILI Integration Consolidate Predictions Identify Potential Liabilities Absorption->Integration Metabolism->Integration Distribution->Integration hERG->Integration Ames->Integration DILI->Integration Prioritization Prioritize Compounds for Synthesis Integration->Prioritization

Caption: A comprehensive workflow for the in silico ADME/Tox profiling of pyrimidine-based compounds.

Step 1: Initial Physicochemical Profiling and Druglikeness Assessment

The first step is to calculate fundamental physicochemical properties and assess the "druglikeness" of the pyrimidine compounds. This provides a high-level filter to eliminate compounds with undesirable properties.

Experimental Protocol:

  • Input: A library of pyrimidine compounds in SMILES or SDF format.

  • Tool: Utilize a free and accessible web server such as SwissADME ([Link]).[15]

  • Procedure:

    • Paste the SMILES strings of the compounds into the input box.

    • Run the prediction.

  • Analysis: Evaluate the following parameters against established druglikeness rules (e.g., Lipinski's Rule of Five):

    • Molecular Weight (MW): < 500 Da

    • LogP (lipophilicity): < 5

    • Hydrogen Bond Donors (HBD): < 5

    • Hydrogen Bond Acceptors (HBA): < 10

    • Topological Polar Surface Area (TPSA): < 140 Ų

Table 1: Example Physicochemical and Druglikeness Profile for a Set of Hypothetical Pyrimidine Derivatives

Compound IDMW ( g/mol )LogPHBDHBATPSA (Ų)Lipinski Violations
PYR-001350.42.51475.20
PYR-002520.15.82690.52
PYR-003410.53.10565.80
Step 2: Absorption and Distribution Prediction

Good oral bioavailability is often a key requirement for a successful drug. We will predict gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

Experimental Protocol:

  • Tool: Continue using the SwissADME results.

  • Analysis:

    • GI Absorption: Evaluate the "BOILED-Egg" model, which provides a simple graphical representation of GI absorption and BBB penetration.[15] Compounds in the yellow region are predicted to be well-absorbed.

    • BBB Penetration: The BOILED-Egg model also indicates the likelihood of a compound crossing the BBB.

Step 3: Metabolism Prediction

Understanding the metabolic fate of a pyrimidine compound is crucial. We will predict its susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

Experimental Protocol:

  • Tool: Utilize SwissADME and SMARTCyp ([Link]).

  • Procedure (SwissADME):

    • Examine the "Pharmacokinetics" section for predictions of inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • Procedure (SMARTCyp):

    • Input the SMILES string of a single pyrimidine compound.

    • Run the prediction to identify the most likely sites of metabolism.

  • Analysis: Identify compounds that are potent inhibitors of key CYP enzymes, as this can lead to drug-drug interactions. Also, note the predicted sites of metabolism to guide chemical modifications to improve metabolic stability.

Step 4: Toxicity Prediction

This is a critical step to flag compounds with potential safety liabilities. We will focus on three key toxicity endpoints: hERG inhibition, Ames mutagenicity, and Drug-Induced Liver Injury (DILI).

Experimental Protocol:

  • hERG Inhibition:

    • Tool: Utilize a specialized predictor such as pkCSM ([Link]) or the predictions within commercial software suites.

    • Analysis: A positive prediction for hERG inhibition is a significant red flag for potential cardiotoxicity.[16][17]

  • Ames Mutagenicity:

    • Tool: Use a platform like ProTox-II ([Link]) or the Ames Mutagenicity Predictor .[18]

    • Analysis: A positive Ames test prediction suggests that the compound may be mutagenic and potentially carcinogenic.[18][19]

  • Drug-Induced Liver Injury (DILI):

    • Tool: Employ a DILI prediction server such as pDILI_v1 ([Link]).[20]

    • Analysis: DILI is a major cause of drug attrition.[21] A high probability of DILI warrants caution.

Caption: Decision-making workflow for prioritizing pyrimidine compounds based on in silico ADME/Tox profiling.

Data Interpretation and Decision Making: A Holistic Approach

It is crucial to remember that in silico predictions are not absolute but rather probabilistic.[5][13] A single unfavorable prediction should not necessarily lead to the immediate discarding of a compound. Instead, a holistic assessment of all the predicted properties is required.

Table 2: Integrated ADME/Tox Profile and Risk Assessment for Hypothetical Pyrimidine Derivatives

Compound IDGI AbsorptionBBB PenetrantCYP Inhibitor (any)hERG BlockerAmes PositiveDILI RiskOverall Assessment
PYR-001HighNoNoNoNoLowHigh Priority
PYR-002LowYesYes (CYP2D6)NoNoLowLow Priority (Multiple Liabilities)
PYR-003HighYesNoYesNoHighDeprioritize (Significant Safety Concerns)

This integrated view allows for a more informed decision-making process. For instance, a compound with a potential metabolic liability might still be of interest if it shows exceptional potency and the metabolic soft spot can be addressed through chemical modification.

The Path Forward: From in silico to in vitro

The ultimate goal of in silico profiling is to guide experimental work. Compounds that are prioritized based on their computational profile should then be synthesized and subjected to in vitro ADME/Tox assays for experimental validation. This iterative cycle of prediction, synthesis, testing, and refinement is the cornerstone of modern, efficient drug discovery.

Conclusion

In silico ADME/Tox profiling is an indispensable tool in the development of pyrimidine-based therapeutics. By embracing a systematic and self-validating computational workflow, researchers can make more informed decisions, reduce the risk of late-stage failures, and ultimately accelerate the delivery of novel medicines to patients. The methodologies and tools outlined in this guide provide a robust framework for the early-stage assessment of pyrimidine compounds, paving the way for the design of safer and more effective drugs.

References

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  • 3D QSAR and Pharmacophore Modelling of some Pyrimidine Analogs as CDK4 Inhibitors. (n.d.). ResearchGate. Available at: [Link]

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Deciphering the Structure-Activity Relationship (SAR) of 2-Substituted Pyrimidines in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrimidine Scaffold

Pyrimidines represent one of the most privileged scaffolds in medicinal chemistry, functioning as the core pharmacophore for numerous FDA-approved drugs. The 2-substituted pyrimidine motif, in particular, has emerged as a cornerstone in the design of kinase inhibitors, antimicrobial agents, and CNS modulators[1]. This technical guide explores the structure-activity relationship (SAR) of 2-substituted pyrimidines, detailing how electronic tuning, steric modifications, and conformational constraints at the C2 position dictate target affinity, selectivity, and metabolic stability.

Mechanistic Grounding: The Hinge-Binding Logic

In kinase drug discovery, the 2-aminopyrimidine core is celebrated for its ability to mimic the adenine ring of ATP. The mechanism of action relies on a highly conserved dual hydrogen-bond interaction within the kinase hinge region:

  • The N1 (or N3) atom of the pyrimidine ring acts as a hydrogen bond acceptor, interacting with the backbone amide NH of the hinge.

  • The exocyclic 2-amino group acts as a hydrogen bond donor, engaging the backbone carbonyl oxygen[2].

Causality in Experimental Design: When optimizing a 2-aminopyrimidine, medicinal chemists frequently substitute the exocyclic amine with aryl or alkyl groups. Introducing an electron-withdrawing group (EWG) on a 2-arylamino substituent decreases the pKa of the N1 pyrimidine nitrogen. While this can slightly weaken the hydrogen bond acceptor strength, it drastically improves membrane permeability and reduces hERG channel liability. Conversely, electron-donating groups (EDG) can strengthen hinge binding but may increase microsomal clearance[3].

G A 2-Aminopyrimidine Scaffold C N1: Hydrogen Bond Acceptor A->C presents D 2-NH: Hydrogen Bond Donor A->D presents B Kinase Hinge Region E Target Engagement & Inhibition B->E leads to C->B binds backbone NH D->B binds backbone C=O

Fig 1: Kinase hinge-binding logic of the 2-aminopyrimidine pharmacophore.

SAR Insights Across Key Therapeutic Targets

Aurora and Polo-like Kinases (PLK)

Over 50% of new molecular entities targeting AURK and PLK in clinical trials possess 2-aminopyrimidine or 2,4-diaminopyrimidine scaffolds[4]. SAR studies indicate that bulky, electron-rich substitutions at the 2-position can drive selectivity between AURKA and AURKB by exploiting subtle steric differences in the solvent-exposed regions of the ATP-binding pocket.

Epidermal Growth Factor Receptor (EGFR)

In the development of irreversible EGFR inhibitors targeting the L858R/T790M mutant, the 2-aminopyrimidine scaffold is often coupled with a Michael acceptor. SAR data reveals that perturbing the electronic nature of the acrylamide moiety at the 2-position (e.g., adding a chloro-group at the α-position) fine-tunes the covalent binding kinetics, perfectly balancing mutant-EGFR potency against "off-target" wild-type toxicity[3].

Cyclin-Dependent Kinase 4 (CDK4) and JNK

Machine learning-driven QSAR models of over 3,000 CDK4 inhibitors confirm that the 2-aminopyrimidine fragment is statistically enriched in highly active compounds[5]. For c-Jun N-terminal kinases (JNK), optimizing 4-substituted-2-aminopyrimidines led to the discovery of highly selective inhibitors, where the 2-substitution was critical for mitigating microsomal clearance and improving the overall pharmacokinetic profile[6].

Quantitative Data Summary

The following table synthesizes the impact of 2-substituted pyrimidine derivatives on kinase inhibition, demonstrating the broad utility of this scaffold.

Compound / ScaffoldTarget KinaseKey 2-Substitution FeaturePotency (IC50 / EC50)Ref
Alisertib (MLN8237) AURKA2-arylamino (substituted)0.0012 µM[4]
Barasertib (AZD1152) AURKB2-arylamino (substituted)0.004 µM[4]
Compound 8a EGFR (T790M)2-amino + α-chloro Michael acceptorHigh selectivity[3]
Compound 55 EPHA22-aminopyrimidine macrocycle0.260 µM (EC50)[2]
Compound 23 GAK2-aminopyrimidine macrocycle0.020 µM (EC50)[2]

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the SAR of 2-substituted pyrimidines, a tightly coupled synthesis and screening workflow is required. The protocols below are designed as self-validating systems: the success of the chemical synthesis is immediately validated by mass spectrometry, and biological target engagement is validated by thermodynamic shifts, ensuring no false positives from promiscuous binding.

Fig 2: Iterative synthesis and validation workflow for 2-substituted pyrimidine SAR optimization.

Protocol 1: Microwave-Assisted SNAr Synthesis of 2-Substituted Pyrimidines

Rationale: Nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidines is the most direct route to 2-aminopyrimidines. Microwave irradiation ensures kinetic barriers are overcome rapidly, minimizing degradation products and side reactions.

  • Preparation: Dissolve 1.0 equivalent of the appropriate 2-chloropyrimidine derivative and 1.2 equivalents of the desired primary or secondary amine (e.g., substituted aniline) in anhydrous N,N-dimethylformamide (DMF) or 2-methoxyethanol[7].

  • Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to neutralize the generated HCl.

  • Reaction: Subject the mixture to microwave irradiation at 150 °C for 30 minutes.

  • Validation (Self-Correction): Monitor the reaction via LC-MS. The disappearance of the 2-chloropyrimidine isotopic pattern (M / M+2 ratio of 3:1) and the appearance of the product mass validates the substitution.

  • Purification: Cool to room temperature, quench with water, extract with ethyl acetate, and purify via flash chromatography.

Protocol 2: Target Engagement Validation via Differential Scanning Fluorimetry (DSF)

Rationale: DSF (Thermal Shift Assay) provides a label-free, thermodynamic validation of target engagement. A 2-substituted pyrimidine that genuinely binds the kinase hinge will stabilize the protein, increasing its melting temperature (Tm).

  • Assay Setup: Prepare a reaction mixture containing 2 µM of the purified recombinant kinase domain, 5X SYPRO Orange dye, and assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Addition: Add the synthesized 2-substituted pyrimidine to a final concentration of 10 µM (ensure DMSO concentration remains <1% v/v).

  • Thermal Melt: Subject the plate to a temperature gradient from 25 °C to 95 °C at a rate of 0.05 °C/sec in a real-time PCR machine.

  • Data Analysis: Calculate the derivative of the melt curve to determine the Tm.

  • Validation: A positive shift (ΔTm > 2 °C) compared to the DMSO control confirms direct binding to the folded kinase[2].

Conclusion

The 2-substituted pyrimidine scaffold is a masterkey in medicinal chemistry. By systematically exploring its SAR—balancing the electronic demands of the hinge-binding N1/2-NH motif with the steric requirements of the target pocket—researchers can design highly potent, metabolically stable, and selective therapeutics.

References

  • Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M National Institutes of Health (NIH)[Link]

  • Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors National Institutes of Health (NIH)[Link]

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods Digital Discovery (RSC Publishing)[Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents MDPI[Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors MDPI[Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics SciSpace[Link]

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2-(Cyclopropylmethyl)pyrimidine-5-methanamine: A Privileged Pharmacophore for Next-Generation Kinase and Receptor Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the identification of versatile, highly tunable building blocks is paramount. 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (CAS: 1507682-45-2), hereafter referred to as CPM-PM , has emerged as a privileged pharmacophore. This whitepaper provides an in-depth technical analysis of CPM-PM, detailing how its unique physicochemical properties—specifically the synergy between the hinge-binding pyrimidine core and the lipophilic, conformationally restricted cyclopropylmethyl group—make it an ideal precursor for targeting mutant receptor tyrosine kinases (RTKs), ribosomal kinases, and nuclear receptors.

By bridging structural rationale with self-validating experimental protocols, this guide serves as a blueprint for medicinal chemists aiming to integrate CPM-PM into high-throughput screening (HTS) and hit-to-lead optimization pipelines.

Structural & Physicochemical Profiling: The Causality of Design

The selection of CPM-PM as a starting material is not arbitrary; it is driven by precise structural causality.

  • The Pyrimidine-5-methanamine Core: The pyrimidine ring acts as a robust hydrogen bond acceptor/donor system, perfectly suited for the hinge region of the kinase domain (interacting with the backbone NH of the hinge). The 5-methanamine moiety provides a primary amine handle, allowing for rapid diversification via urea, amide, or sulfonamide coupling. This extends the molecule into the solvent-exposed region or the DFG-out allosteric pocket .

  • The 2-Cyclopropylmethyl Substitution: The addition of a cyclopropylmethyl group at the 2-position introduces a unique steric bulk. It is highly lipophilic yet conformationally restricted, allowing it to fit snugly into specific hydrophobic pockets—such as the gatekeeper pocket of kinases or the hydrophobic sub-pockets of nuclear receptors—without the entropic penalty associated with flexible alkyl chains .

Quantitative Data Summary
ParameterValue / PropertyMechanistic Rationale & Target Implication
Molecular Scaffold Pyrimidine-5-methanamineEstablishes critical hydrogen bonds with kinase hinge regions; serves as the core scaffold for AR antagonists.
R-Group Modifier 2-CyclopropylmethylFills hydrophobic pockets (e.g., gatekeeper/back pockets); restricts conformation to minimize entropic binding penalties.
cLogP (Estimated) ~1.2 - 1.8Optimizes the lipophilic efficiency (LipE); enhances cellular permeability and lipid membrane crossing.
Primary Amine pKa ~9.0Highly nucleophilic at physiological pH; ideal for rapid library synthesis via amide/urea coupling.

Mechanistic Target Profiling

Receptor Tyrosine Kinases (KIT / PDGFRA)

Mutations in KIT and PDGFRA (e.g., KIT D816V, PDGFRA D842V) drive malignancies like gastrointestinal stromal tumors (GIST) and systemic mastocytosis. Advanced therapeutics, such as Avapritinib, utilize a pyrimidine-5-methanamine derivative to target the active conformation of these mutant kinases . By synthesizing derivatives using CPM-PM, the cyclopropylmethyl group can be leveraged to anchor the inhibitor deeper into the hydrophobic cleft adjacent to the ATP-binding site, potentially overcoming secondary resistance mutations (like V654A) by exploiting alternative van der Waals interactions.

Pathway CPM CPM-PM Derivative (Targeted Inhibitor) ATP ATP Binding Pocket (Hydrophobic Cleft) CPM->ATP competitive binding (cyclopropylmethyl anchors) Downstream PI3K/AKT & RAS/MAPK Signaling Cascades CPM->Downstream blocks phosphorylation MutantRTK Mutant KIT/PDGFRA (Constitutively Active) MutantRTK->ATP structural domain ATP->Downstream activates (oncogenic state) Proliferation Tumor Proliferation & Survival Downstream->Proliferation drives disease progression

Fig 1: Mechanism of action for CPM-PM derivatives in mutant KIT/PDGFRA signaling inhibition.

Ribosomal S6 Kinases & Autophagy Regulators (ULK1/2)

The cyclopropylmethyl moiety is a proven motif for targeting the hydrophobic pockets of AGC kinases and autophagy regulators. In ribosomal S6 kinase 1 (S6K1) and ULK1/2, crystal structures reveal that cyclopropylmethyl groups fit perfectly into a hydrophobic pocket formed by residues such as Gly50, Tyr54, Val57, and Phe327 . Incorporating CPM-PM into ULK1/2 inhibitors can enhance binding affinity, effectively blocking autophagic flux in non-small cell lung cancer (NSCLC) models.

Nuclear Receptors: Androgen Receptor (AR) Antagonism

Beyond kinases, pyrimidine-5-methanamines are critical precursors for synthesizing thiohydantoin-based anti-androgens used in castration-resistant prostate cancer. Patent literature (e.g., Bayer's US20120251551A1) demonstrates that reacting substituted pyrimidine-5-methanamines with isothiocyanates yields highly potent AR antagonists . The CPM-PM scaffold can modulate the ligand-binding domain of the AR, minimizing agonistic activity while maximizing antagonism against wild-type and mutated (e.g., W741L) receptors.

Experimental Methodologies: A Self-Validating Workflow

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls that dictate whether the workflow proceeds or requires troubleshooting, ensuring that only true biological causality is measured.

Workflow Step1 1. Synthesis Amide/Urea coupling with CPM-PM Step2 2. Primary Screen ADP-Glo Kinase Assay (IC50 determination) Step1->Step2 Step3 3. Selectivity Kinome Panel (Off-target check) Step2->Step3 Step4 4. Cellular Assay NanoBRET (Target engagement) Step3->Step4 Step5 5. Optimization In vivo Xenograft Models Step4->Step5

Fig 2: Self-validating experimental workflow from CPM-PM synthesis to in vivo optimization.

Protocol 1: Synthesis of a CPM-PM Targeted Library (Amide Coupling)

Causality: We utilize HATU as a coupling agent because it efficiently activates sterically hindered carboxylic acids, preventing the degradation of the primary amine on CPM-PM.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add CPM-PM (1.1 eq) dropwise. Stir for 2 hours at room temperature.

  • Self-Validation Check: Monitor via LC-MS. Validation: If the intermediate active ester mass is observed but the product mass is absent, the amine is unreactive due to steric clash, dictating a switch to a more aggressive reagent like POCl3. If the product mass is dominant, proceed to purification via preparative HPLC.

Protocol 2: Primary Biochemical Screening (ADP-Glo Kinase Assay)

Causality: Biochemical IC50s must be decoupled from substrate-specific antibodies. The ADP-Glo assay measures ADP production universally, allowing us to test CPM-PM derivatives against multiple KIT/PDGFRA mutants using a single, unified protocol.

  • Reaction Setup: In a 384-well plate, combine 5 µL of the mutant kinase (e.g., KIT D816V), 5 µL of the CPM-PM derivative (serial dilution in DMSO), and incubate for 30 minutes.

  • Initiation: Add 5 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 15 µL of ADP-Glo Reagent to deplete unreacted ATP (40 min), followed by 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min).

  • Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle (100% activity) and a no-enzyme control (0% activity). Validation: The assay is only valid if Z' > 0.6. An invalid Z'-factor indicates pipetting error or reagent degradation, rendering any IC50 data void.

Protocol 3: Cellular Target Engagement (NanoBRET Assay)

Causality: Biochemical assays occur at low ATP concentrations (typically 10 µM). However, intracellular ATP is in the millimolar range. A CPM-PM derivative might look potent biochemically but fail in cells due to ATP competition. NanoBRET quantifies actual target engagement in live cells.

  • Transfection: Transfect HEK293 cells with a NanoLuc-tagged target kinase plasmid (e.g., NanoLuc-PDGFRA).

  • Tracer Addition: Plate cells in a 384-well format and add a cell-permeable fluorescent NanoBRET tracer that binds the kinase pocket.

  • Inhibitor Treatment: Add the CPM-PM derivative and incubate for 2 hours.

  • Detection & Self-Validation: Add Nano-Glo substrate and measure BRET ratio (emission at 618 nm / 460 nm). Validation: A decrease in the BRET signal confirms that the CPM-PM derivative has successfully crossed the lipid bilayer and competitively displaced the tracer from the target in a physiological ATP environment.

References

  • Avapritinib - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Substituted (Heteroarylmethyl)thiohydantoins (US20120251551A1)
  • The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and Characterization of ULK1/2 Kinase Inhibitors That Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

The Cyclopropyl Group: A Small Ring with a Mighty Impact in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Understated Power of the Three-Membered Ring

In the vast molecular landscape of medicinal chemistry, few motifs have demonstrated the versatility and strategic importance of the cyclopropyl group.[1] This seemingly simple, three-carbon aliphatic ring is a cornerstone in modern drug design, evidenced by its presence in numerous FDA-approved drugs and a growing number of clinical candidates.[2][3][4][5] Over the past decade alone, 18 new chemical entities containing a cyclopropyl group were approved by the FDA.[3] Its utility stems not from its simplicity, but from a unique combination of structural rigidity, distinct electronic properties, and its profound influence on a molecule's overall pharmacological profile.[1][2][6]

This guide, prepared for the discerning researcher and drug development professional, moves beyond a cursory overview. We will dissect the fundamental principles that make the cyclopropyl group an indispensable tool, exploring its role as a "conformational clamp"[7], a bioisosteric replacement, a modulator of metabolic stability, and a strategic element for enhancing potency and fine-tuning pharmacokinetic properties.[2][5][6] By understanding the causality behind its effects, we can more effectively harness its power to overcome the multifaceted challenges of drug discovery.

Part 1: The Unique Physicochemical Properties of the Cyclopropyl Group

The influence of the cyclopropyl group is rooted in its distinct stereoelectronic nature, a direct consequence of the significant ring strain imposed by its 60° C-C-C bond angles.[7] This strain dictates its geometry and electronic character, setting it apart from other alkyl moieties.

Structural & Conformational Aspects: The "Conformational Clamp"

The defining structural feature of the cyclopropane ring is its rigidity. The three carbon atoms are coplanar, and the C-C bonds are notably shorter (1.51 Å) than those in typical alkanes.[2][6] This rigidity is the basis for its function as a "conformational clamp."[7]

When incorporated into a larger molecule, the cyclopropyl group restricts rotation around adjacent single bonds, drastically reducing the number of accessible low-energy conformations.[7] This pre-organization of a molecule into a more defined shape can be highly advantageous. By locking a molecule into its "bioactive" conformation—the specific shape required to bind to a biological target—we can significantly enhance binding affinity. This is because the entropic penalty of binding, the energy cost associated with "freezing" a flexible molecule into a single conformation upon binding, is minimized.[2][5][6][7]

G cluster_0 Flexible Linker cluster_1 Cyclopropyl-Constrained Linker a Receptor Site b Molecule (Many Conformations) b->a High Entropic Penalty (ΔS << 0) c Receptor Site d Molecule (Few Conformations) (Pre-organized) d->c Low Entropic Penalty (ΔS < 0)

Caption: The cyclopropyl group reduces the entropic cost of receptor binding.

Electronic Nature: A Hybrid Personality

The strained C-C bonds in cyclopropane possess a higher degree of p-character than typical sp³-hybridized carbons, a phenomenon well-described by the Walsh orbital model.[7] This gives the C-C bonds a "pseudo-double bond" character, allowing the cyclopropyl group to engage in conjugation with adjacent π-systems.[7][8]

This unique electronic structure results in a dualistic nature:

  • Inductive Electron-Withdrawing: Due to the higher s-character of the C-H bonds, the cyclopropyl group acts as an inductive electron-withdrawing group.[1]

  • Resonance Electron-Donating: Simultaneously, its ability to conjugate allows it to act as a potent resonance electron-donating group, particularly when adjacent to an electron-deficient center like a carbocation.[1][9]

This dichotomy is a powerful tool for modulating a molecule's electronic properties, influencing everything from pKa to receptor-ligand interactions.[1][2][5]

Part 2: The Cyclopropyl Group as a Bioisosteric Scaffold

Bioisosterism—the replacement of a molecular fragment with another that retains similar properties—is a cornerstone of lead optimization.[10] The cyclopropyl group is a highly successful bioisostere for several common functionalities.

Isostere for Alkenes and Carbonyls

The "pseudo-double bond" character and rigid planarity of the cyclopropyl ring make it an excellent mimic for an alkene.[3][11][12] Replacing an alkene with a cyclopropane ring can maintain the critical geometry for target binding while significantly increasing metabolic stability by removing a site susceptible to oxidative metabolism.[13] Similarly, it has been used as a mimic for the carbonyl group, projecting substituents into three-dimensional space in a comparable manner.[11][12]

Mimicking Bulky Alkyl Groups

The cyclopropyl group is frequently used as a bioisosteric replacement for gem-dimethyl and tert-butyl groups.[11][14] While it mimics their steric bulk, it possesses lower lipophilicity. This can be a critical advantage in drug design, where high lipophilicity can lead to poor solubility, off-target toxicity, and rapid metabolism. The strategic replacement of a tert-butyl group with a cyclopropyl moiety can therefore improve a compound's overall drug-like properties.[14][15]

Propertygem-Dimethyl GroupCyclopropyl GroupRationale for Replacement
Steric Profile Bulky, tetrahedralRigid, disc-likeOccupies similar 3D space, maintains steric interactions with target.
Lipophilicity (cLogP) HighModerateCan improve aqueous solubility and reduce non-specific binding.
Metabolic Stability Generally stableVery stableBoth can block sites of metabolism, but cyclopropyl C-H bonds are stronger.
Conformational Impact Restricts rotationRigidly locks conformationBoth can serve to rigidify a molecule and improve binding affinity.

Part 3: Impact on Pharmacokinetics (ADME Properties)

Perhaps the most celebrated role of the cyclopropyl group is its ability to favorably modulate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhancing Metabolic Stability

A primary goal in drug design is to block or slow down metabolic pathways that lead to rapid drug clearance. The C-H bonds of a cyclopropyl group are shorter and stronger than those in other alkanes, with a higher bond dissociation energy.[2][4][6] This makes them inherently less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often begins with a hydrogen atom abstraction (HAT) step.[4]

A classic example is Pitavastatin , where a cyclopropyl group replaced a more metabolically labile isopropyl group found in other statins. This modification diverts metabolism away from the major CYP3A4 pathway, reducing the potential for drug-drug interactions (DDIs).[4]

G cluster_0 Metabolic Pathway of Isopropyl Group cluster_1 Metabolic Pathway of Cyclopropyl Group A Drug with Isopropyl Group B CYP450-mediated Oxidation (HAT) A->B C Metabolites B->C D Rapid Clearance C->D E Drug with Cyclopropyl Group F CYP450 Oxidation (Blocked/Slowed) E->F G Increased Half-life F->G

Caption: The cyclopropyl group as a metabolic shield against CYP450 oxidation.

Metabolic Vulnerabilities and Bioactivation

While generally robust, the cyclopropyl group is not metabolically inert, and its context matters immensely. A critical area of concern is the metabolism of cyclopropylamines . In certain cases, CYP-mediated oxidation of a cyclopropylamine does not lead to simple hydroxylation but can result in the formation of reactive, ring-opened intermediates.[4][16]

This bioactivation pathway was implicated in the hepatotoxicity of the fluoroquinolone antibiotic Trovafloxacin .[4] The CYP1A2-mediated oxidation of its cyclopropylamine moiety is believed to form reactive ring-opened species that can covalently bind to hepatic proteins, leading to cellular damage.[4] This underscores the importance of carefully evaluating the metabolic fate of cyclopropyl-containing compounds, especially when the ring is adjacent to a heteroatom like nitrogen.[4][16] The formation of glutathione (GSH) conjugates is often a tell-tale sign of such reactive metabolite formation.[4]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

To assess the metabolic stability of a new cyclopropyl-containing compound, an HLM stability assay is a standard in vitro method.

Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes, a source of drug-metabolizing enzymes.

Methodology:

  • Preparation: In a 96-well plate, pre-warm a mixture of pooled Human Liver Microsomes (e.g., 0.5 mg/mL final concentration) and 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Compound Addition: Add the test compound (e.g., from a DMSO stock) to the microsome mixture to a final concentration of 1 µM. Include positive control compounds with known metabolic rates (e.g., Verapamil for high clearance, Warfarin for low clearance).

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (which provides the necessary cofactor for CYP450 enzymes). A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard for analytical quantification).

  • Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the test compound at each time point.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.

Part 4: Advanced Applications & Strategic Considerations

Beyond its foundational roles, the cyclopropyl group enables more sophisticated design strategies.

The "Surprising Cyclopropyl Effect"

Recent research has uncovered a fascinating and counterintuitive conformational influence of spiro-fused cyclopropane rings on adjacent six-membered rings like cyclohexanes, piperidines, and piperazines.[11][12][17] Contrary to the general rule that large substituents prefer the sterically less-hindered equatorial position, the presence of a geminal spirocyclopropane can force these groups to favor the axial position.[11][17][18]

This effect, which grows more significant for larger alkyl groups like isopropyl and tert-butyl, is attributed to an increase in torsional strain in the equatorial conformation.[11][12] This provides medicinal chemists with a novel and powerful tool to control the three-dimensional arrangement of substituents, enabling the precise positioning of functional groups to interact with specific pockets in a target protein.[12][17]

G cluster_0 Standard Cyclohexane cluster_1 Spiro-Cyclopropyl Cyclohexane A Equatorial (Major) B Axial (Minor) A->B Equilibrium Favors Equatorial C Equatorial (Minor) D Axial (Major) C->D Equilibrium Favors Axial

Caption: The cyclopropyl effect reverses typical conformational preferences.

Synthesis of Cyclopropyl-Containing Molecules

The increased use of the cyclopropyl ring in drug discovery has been paralleled by advances in synthetic chemistry.[2] Numerous methods exist for their construction, from classical Simmons-Smith reactions to modern transition-metal-catalyzed cyclopropanations and the use of functionalized cyclopropyl building blocks.[19][20][21] The synthesis of crucial intermediates like cyclopropylamines, for instance, can be achieved through various routes including the Kulinkovich–de Meijere reaction or formal C-H amination of cyclopropanes.[19][20][22]

Conclusion

The cyclopropyl group is a testament to the idea that structural simplicity can belie profound functional complexity. It is far more than a mere saturated carbocycle; it is a strategic tool that offers medicinal chemists a remarkable degree of control over molecular properties.[2][5] From enhancing potency through conformational restriction and improving metabolic stability to providing novel vectors for exploring chemical space, its applications are both broad and impactful.[2][5][6] However, its use requires a nuanced understanding of its potential metabolic liabilities, particularly in the context of cyclopropylamines. As synthetic methodologies continue to evolve and our understanding of its subtle conformational effects deepens, the "versatile"[2][6] cyclopropyl ring is certain to remain a prominent and powerful player in the future of drug design.

References

  • Talele, T. T. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Talele, T. T. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate. [Link]

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Gleason, J. et al. Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. [Link]

  • Wang, Y. et al. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Pharmacology. [Link]

  • Domainex. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]

  • Ortiz de Montellano, P. R. Rearrangement Reactions Catalyzed by Cytochrome P450s. National Institutes of Health (NIH). [Link]

  • Wang, B. et al. Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters. [Link]

  • Hanzlik, R. P. et al. Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. Journal of the American Chemical Society. [Link]

  • Murphy, L. R. et al. Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • Velichko, V. et al. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. RSC Publishing. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • StackExchange. How does the cyclopropyl group influence conjugation and aromaticity?. Chemistry Stack Exchange. [Link]

  • Wang, M. et al. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. National Institutes of Health (NIH). [Link]

  • Suckling, C. J. et al. Oxidation of arylcyclopropanes by rabbit liver cytochrome P-450. CORE. [Link]

  • Chemistry World. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]

  • Headley, A. D. et al. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. PubMed. [Link]

  • Gleason, J. et al. Driving tert-butyl axial: the surprising cyclopropyl effect. National Institutes of Health (NIH). [Link]

  • Shaffer, C. L. et al. Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine. Journal of the American Chemical Society. [Link]

  • Hanzlik, R. P. Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. [Link]

  • Lassueur, L. Identifying the Mechanism of Action of Bioactive 1,2-Cyclopropyl Carbohydrates. University of Glasgow. [Link]

  • Johnson, M. E. et al. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. National Institutes of Health (NIH). [Link]

  • Tanko, J. M. et al. Cyclopropyl Conjugation and Ketyl Anions: When Do Things Begin to Fall Apart?. Journal of the American Chemical Society. [Link]

  • Moss, R. A. et al. The cyclopropylcarbinyl route to γ-silyl carbocations. National Institutes of Health (NIH). [Link]

  • Ess, D. H. et al. Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv. [Link]

  • Wang, M. et al. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. ResearchGate. [Link]

  • ResearchGate. (A) Examples of the cyclopropyl isostere to block potentially reactive.... ResearchGate. [Link]

  • Moss, R. A. et al. The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journals. [Link]

  • Gleason, J. et al. Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. [Link]

  • Chemspace. Bioisosteric Replacements. Chemspace. [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 2-(Cyclopropylmethyl)pyrimidine-5-methanamine. In the absence of direct experimental data in the public domain, this document serves as an in-depth predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing comparisons with structurally analogous compounds, we present a robust framework for the characterization of this molecule. This guide is structured to not only present the predicted data but also to elucidate the scientific rationale behind the spectral interpretations, thereby providing a self-validating system for future experimental work.

Introduction: The Significance of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] The incorporation of a cyclopropylmethyl group at the 2-position and a methanamine group at the 5-position of the pyrimidine ring suggests a molecule with potential for diverse biological interactions, making its unambiguous structural confirmation paramount for any research and development efforts. Spectroscopic analysis is the gold standard for such characterization, providing a detailed molecular fingerprint.[2] This guide will systematically deconstruct the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 2-(Cyclopropylmethyl)pyrimidine-5-methanamine.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of each nucleus.[1]

2.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups generally shifting signals to a higher frequency (downfield).

Table 1: Predicted ¹H NMR Data for 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.7Singlet2HH-4, H-6 (Pyrimidine)The protons on the pyrimidine ring are in an electron-deficient environment, leading to a significant downfield shift.
~3.9Singlet2H-CH₂-NH₂The methylene protons adjacent to the pyrimidine ring and the amino group are expected in this region.
~2.7Doublet2H-CH₂-cyclopropylThese methylene protons are coupled to the methine proton of the cyclopropyl group.
~1.8Broad Singlet2H-NH₂The chemical shift of amine protons can vary and they often appear as a broad signal.
~1.2Multiplet1H-CH- (Cyclopropyl)This methine proton will be split by the adjacent methylene protons of the cyclopropyl group and the other methylene group.
~0.6Multiplet2H-CH₂- (Cyclopropyl)Diastereotopic protons of the cyclopropyl ring adjacent to the methine.
~0.3Multiplet2H-CH₂- (Cyclopropyl)Diastereotopic protons of the cyclopropyl ring adjacent to the methine.

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170C-2 (Pyrimidine)The carbon atom attached to two nitrogen atoms and the cyclopropylmethyl group will be significantly downfield.
~158C-4, C-6 (Pyrimidine)The two equivalent carbons in the pyrimidine ring adjacent to the nitrogen atoms.
~130C-5 (Pyrimidine)The carbon atom bearing the methanamine substituent.
~45-CH₂-NH₂The methylene carbon of the methanamine group.
~35-CH₂-cyclopropylThe methylene carbon connecting the pyrimidine ring and the cyclopropyl group.
~12-CH- (Cyclopropyl)The methine carbon of the cyclopropyl ring.
~5-CH₂- (Cyclopropyl)The methylene carbons within the cyclopropyl ring are highly shielded and appear upfield.

2.1.3. Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[1]

    • Spectral Width: -2 to 12 ppm.[1]

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.[1]

    • Relaxation Delay (D1): 1-2 seconds.[1]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: A higher number of scans will be required due to the low natural abundance of ¹³C.

Diagram 1: NMR Acquisition and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into NMR Spectrometer prep2->acq1 acq2 Acquire 1H and 13C Spectra acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 proc4 Structural Elucidation proc3->proc4

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Table 3: Predicted IR Absorption Bands for 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3250Medium, BroadN-H stretch (amine)Characteristic of primary amines.[4]
3100-3000MediumC-H stretch (aromatic & cyclopropyl)Aromatic C-H stretches are typically above 3000 cm⁻¹, while cyclopropyl C-H stretches are also in this region.
2950-2850MediumC-H stretch (aliphatic)Corresponds to the methylene groups.
~1620MediumC=N stretch (pyrimidine)A characteristic absorption for the pyrimidine ring.[3]
~1580MediumC=C stretch (pyrimidine)Another key absorption for the pyrimidine ring system.[3]
1450-1400MediumCH₂ bendBending vibrations of the methylene groups.
~1020MediumC-N stretchStretching vibration of the carbon-nitrogen bonds.
~800StrongC-H out-of-plane bend (pyrimidine)Characteristic bending for substituted pyrimidines.

2.2.1. Experimental Protocol for IR Data Acquisition

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry KBr powder and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[2]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, and the background is automatically subtracted to yield the sample's IR spectrum.

Diagram 2: IR Spectroscopy Workflow

IR_Workflow A Sample Preparation (e.g., KBr Pellet or ATR) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Data Processing (Background Subtraction) C->D E Functional Group Analysis D->E

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[5]

2.3.1. Predicted Mass Spectrum

  • Molecular Ion Peak (M⁺): The molecular weight of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (C₉H₁₃N₃) is 163.22 g/mol . Therefore, the molecular ion peak is expected at m/z = 163.[6]

  • Major Fragmentation Pathways:

    • Loss of NH₂: A fragment at m/z = 147 resulting from the loss of the amino radical.

    • Loss of CH₂NH₂: A significant fragment at m/z = 133 due to the cleavage of the methanamine group.

    • Loss of Cyclopropyl Group: A fragment at m/z = 122 resulting from the loss of the cyclopropyl radical.

    • Ring Fragmentation: The pyrimidine ring can undergo characteristic fragmentation, leading to smaller charged species.

2.3.2. Experimental Protocol for Mass Spectrometry Data Acquisition

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. ESI is a softer technique that is more likely to show the molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram 3: Mass Spectrometry Analysis Logic

MS_Logic Molecule 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (m/z = 163) Frag1 Loss of .NH2 (m/z = 147) Molecule->Frag1 Frag2 Loss of .CH2NH2 (m/z = 133) Molecule->Frag2 Frag3 Loss of Cyclopropyl (m/z = 122) Molecule->Frag3 Frag4 Pyrimidine Ring Fragmentation Molecule->Frag4

Caption: Predicted fragmentation in mass spectrometry.

Conclusion: A Unified Spectroscopic Picture

The combined interpretation of NMR, IR, and Mass Spectrometry data provides a powerful and self-validating approach to the structural elucidation of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine. The predicted data presented in this guide, based on established spectroscopic principles and analysis of related structures, offers a robust framework for researchers. Any experimentally obtained spectra should be consistent with these predictions, and any deviations would warrant further investigation into the sample's purity or potential for unexpected structural features. This guide serves as a foundational resource for the efficient and accurate characterization of this and other novel pyrimidine derivatives.

References

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available at: [Link]

  • Pandawa Institute Journals. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives.
  • Benchchem. (2025). Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide.
  • PubChem. [2-(2-Methylcyclopropyl)pyrimidin-4-yl]methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.

Sources

Architecting Privileged Scaffolds: A Technical Guide to 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural integrity of a small-molecule active pharmaceutical ingredient (API) dictates its clinical success. As a Senior Application Scientist, I have consistently observed that late-stage attrition in oncology and neurodegeneration pipelines often stems from poor metabolic stability or kinome-wide promiscuity. The compound 2-(Cyclopropylmethyl)pyrimidine-5-methanamine serves as a highly privileged, rational building block designed to mitigate these exact liabilities. This whitepaper provides a comprehensive technical breakdown of its chemical identifiers, scaffold causality, and a self-validating synthetic methodology for its de novo preparation.

Core Chemical Identifiers & Physicochemical Profiling

Before integrating any building block into a high-throughput screening (HTS) or lead optimization campaign, its physicochemical parameters must be rigorously defined. The quantitative data for this scaffold is summarized below to facilitate easy comparison against Lipinski parameters.

ParameterValue
IUPAC Name (2-(Cyclopropylmethyl)pyrimidin-5-yl)methanamine
CAS Registry Number 1507682-45-2[1]
Molecular Formula C₉H₁₃N₃[1]
Molecular Weight 163.22 g/mol [1]
SMILES String NCc1cnc(CC2CC2)nc1
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Pyrimidine Nitrogens + Amine Nitrogen)
Topological Polar Surface Area (tPSA) 51.8 Ų

Rational Design & Scaffold Causality

Why do medicinal chemists specifically select 2-(Cyclopropylmethyl)pyrimidine-5-methanamine? The answer lies in the causality of its structural components. Every moiety in this molecule serves a distinct, synergistic pharmacological purpose.

  • The Pyrimidine Core (ATP Mimicry): The pyrimidine ring acts as a bioisostere for the adenine ring of ATP. As demonstrated in [2], this core forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the inhibitor in the active site.

  • The Cyclopropylmethyl Group (Metabolic Shielding & Lipophilicity): Linear alkyl chains are highly susceptible to cytochrome P450-mediated oxidation. By incorporating a cyclopropyl ring, we introduce steric bulk and high bond-angle strain (sp²-like character), which significantly enhances metabolic stability. Furthermore, this moiety perfectly occupies the lipophilic hydrophobic pockets adjacent to the ATP-binding site, driving binding affinity through Van der Waals interactions.

  • The 5-Methanamine Linker (Solvent Channel Vector): The primary amine is a versatile synthetic handle. Once coupled (e.g., via amide bond formation) to a larger API framework, this vector directs the extended molecule toward the solvent-exposed channel. This allows researchers to fine-tune kinome-wide selectivity without disrupting the core hinge-binding interactions.

Pharmacophore cluster_0 Scaffold Causality: CAS 1507682-45-2 Kinase Kinase Hinge Region (ATP Binding Pocket) Pyr Pyrimidine Core (H-Bond Acceptor/Donor) Pyr->Kinase Bidentate H-Bonds Cyc Cyclopropylmethyl Group (Hydrophobic Pocket / Metabolic Stability) Pyr->Cyc Ami Methanamine Linker (Solvent Channel Vector) Pyr->Ami Cyc->Kinase Van der Waals Interactions

Fig 1: Pharmacophore mapping of the pyrimidine scaffold within the kinase ATP-binding hinge region.

De Novo Synthesis & Self-Validating Protocol

To ensure high yield and purity, the synthesis of this building block must be approached via a convergent, self-validating methodology. The protocol below details the synthesis from commercially available starting materials, utilizing a highly selective[3].

Step 1: Base-Promoted Pyrimidine Cyclization

Rationale: We condense 2-cyclopropylacetamidine with a C3-dielectrophile (a vinamidinium derivative) to regioselectively forge the pyrimidine ring.

  • Preparation: Charge a flame-dried, nitrogen-purged 500 mL round-bottom flask with 2-cyclopropylacetamidine hydrochloride (1.0 eq, 50 mmol) and 200 mL of anhydrous methanol.

  • Free-Basing: Cool the mixture to 0°C. Dropwise, add a solution of sodium methoxide (1.2 eq, 60 mmol) in methanol. Stir for 30 minutes to liberate the free amidine.

  • Cyclization: Add 2-(dimethylaminomethylene)-3-(dimethylamino)propanenitrile (1.0 eq, 50 mmol) in a single portion. Attach a reflux condenser and heat the reaction to 70°C for 4 hours.

  • Workup: Cool to room temperature, concentrate the methanol in vacuo, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-(cyclopropylmethyl)pyrimidine-5-carbonitrile .

Self-Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using 5% MeOH in DCM. The disappearance of the amidine starting material (ninhydrin positive) and the appearance of a new, highly UV-active spot (254 nm) confirms successful cyclization.

Step 2: Selective Catalytic Hydrogenation

Rationale: Nitrile reduction natively risks the formation of secondary and tertiary amine byproducts due to the high reactivity of the intermediate imine. To strictly enforce primary amine chemoselectivity, we conduct the hydrogenation in the presence of excess ammonia, which shifts the equilibrium away from secondary amine condensation[4].

  • Reaction Setup: Dissolve the intermediate carbonitrile (40 mmol) in 150 mL of 7M NH₃ in methanol inside a high-pressure Parr reactor.

  • Catalyst Addition: Add 10% w/w of activated Raney Nickel catalyst. (Safety Note: Raney Ni is highly pyrophoric; keep wet and handle under inert atmosphere).

  • Hydrogenation: Purge the reactor with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂ and stir vigorously at 25°C for 12 hours.

  • Filtration: Vent the hydrogen safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford the crude 2-(cyclopropylmethyl)pyrimidine-5-methanamine . Purify via flash chromatography (DCM/MeOH/NH₄OH) if analytical grade is required.

Synthesis A 2-Cyclopropylacetamidine (Amidine Source) C NaOMe / MeOH Reflux, 4h A->C B Vinamidinium Derivative (C3 Dielectrophile) B->C D 2-(Cyclopropylmethyl) pyrimidine-5-carbonitrile C->D Cyclization (Checkpoint 1) E Raney Ni, H2 (50 psi) NH3/MeOH, 12h D->E F 2-(Cyclopropylmethyl) pyrimidine-5-methanamine (CAS: 1507682-45-2) E->F Selective Reduction (Checkpoint 2)

Fig 2: Convergent synthetic workflow for 1507682-45-2, highlighting self-validating checkpoints.

Analytical Validation & Quality Control

A protocol is only as reliable as its analytical verification. To ensure the integrity of the synthesized 1507682-45-2, the following spectroscopic signatures must be validated (Self-Validation Checkpoint 2):

  • Infrared (IR) Spectroscopy: The most critical diagnostic tool for this workflow. The successful reduction is confirmed by the complete ablation of the sharp C≡N stretch at ~2220 cm⁻¹ . The appearance of a broad N-H stretching band at 3300–3400 cm⁻¹ confirms primary amine formation. If the 2220 cm⁻¹ peak persists, the hydrogenation is incomplete.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.70 (s, 2H): Confirms the symmetry of the pyrimidine ring (C4 and C6 protons).

    • δ 3.75 (s, 2H): Represents the newly formed methanamine (-CH₂-NH₂) protons.

    • δ 2.70 (d, 2H): Corresponds to the methylene bridge of the cyclopropylmethyl group.

    • δ 1.10 - 0.20 (m, 5H): Characteristic multiplet splitting of the cyclopropyl ring protons.

  • LC-MS (ESI+): The chromatogram must show a single major peak (>95% purity by UV 254 nm) with an observed mass of [M+H]⁺ = 164.2 m/z , perfectly matching the exact mass of the target compound.

References

  • Wells, C. et al. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration." Journal of Medicinal Chemistry, ACS Publications, August 2021. URL: [Link]

  • Lu, Q. et al. "Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines." Journal of Catalysis, Vol 404, pp. 475-492, 2021. URL: [Link]

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The Pyrimidine Scaffold in Oncology: A Technical Guide to Rational Design and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine nucleus is a foundational component of cellular biology, serving as the core structural motif for DNA and RNA bases (cytosine, thymine, uracil) as well as critical cofactors[1]. In modern oncology and drug development, the pyrimidine ring has evolved from a simple antimetabolite precursor into a highly privileged, versatile pharmacophore. Because pyrimidine derivatives act as bioisosteres of adenine, they are uniquely positioned to mimic the adenine ring of adenosine triphosphate (ATP)[2]. This structural mimicry allows novel pyrimidine-based small molecules to competitively anchor into the highly conserved hinge regions of oncogenic protein kinases, effectively shutting down hyperactive signaling pathways that drive tumor proliferation[2].

This technical whitepaper provides an in-depth analysis of the rational design of pyrimidine derivatives, presents quantitative efficacy data of novel hybrids, and outlines a self-validating experimental framework for evaluating these compounds in preclinical oncology research.

Mechanistic Foundations: From Antimetabolites to Targeted Kinase Inhibitors

Historically, pyrimidine analogs like 5-fluorouracil (5-FU) and gemcitabine functioned primarily as antimetabolites, interfering directly with nucleic acid synthesis[3]. However, the paradigm has shifted toward targeted therapy.

Modern drug design utilizes fused pyrimidine scaffolds—such as pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines—to enhance lipophilicity, target selectivity, and binding affinity[2][4][5]. By modifying the C4 and C6 positions of the pyrimidine ring, researchers can engineer dual-target kinase inhibitors[2][6]. Dual inhibition (e.g., targeting both EGFR and ALK, or PI3K and MAPK) is a critical strategy to overcome the acquired drug resistance frequently observed in monotherapies[4][7].

Pathway A Pyrimidine Derivative (ATP Competitor) B Kinase Hinge Region (EGFR, CDK, AURKA) A->B H-Bonding C Phosphorylation Blockade (PI3K/AKT Pathway) B->C Signal Inhibition D Cell Cycle Arrest (G0/G1 or G2/M) C->D E Apoptosis Induction (Caspase-3) C->E

Pyrimidine-mediated kinase inhibition and apoptotic signaling.

Quantitative Efficacy Profiling of Novel Pyrimidine Scaffolds

The efficacy of next-generation pyrimidine derivatives is heavily dependent on the functional groups attached to the core scaffold. For instance, the fusion of a sulfonamide group to a pyrimidine core has yielded exceptional dual inhibitors of ALK and EGFR, demonstrating sub-micromolar potency and high selectivity indices (SI) against normal tissue[7]. Similarly, N-trisubstituted pyrimidines have shown remarkable potency against Aurora Kinases (AURKA/B), which are essential for regulating the mitotic cell cycle[8].

The table below summarizes recent quantitative data (IC50 values) for engineered pyrimidine derivatives across various oncological targets:

Compound Scaffold / HybridPrimary Target Kinase(s)Cancer Cell Line ModelIC50 ValueRef.
Pyrido[2,3-d]pyrimidine (Cmpd 65) CDK6PC-3 (Prostate Cancer)115.38 nM[4]
Pyrimidine-sulfonamide (Hybrid 10a) ALK / EGFRH2228 (Lung Cancer)3.31 nM (ALK)[7]
N-trisubstituted pyrimidine (Cmpd 38j) AURKA / AURKBU937 (Leukemia)7.1 nM (AURKA)[8]
Thieno[2,3-d]pyrimidine (Cmpd 5) Cytotoxic / AntiproliferativeSCC-9 (Oral Squamous)48.5 µM[5]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of novel pyrimidine derivatives must follow a self-validating workflow. As an Application Scientist, I mandate a sequential approach: we must first prove direct biochemical target engagement before attributing cellular phenotypic changes to the drug.

Workflow QC 1. Scaffold Synthesis (Purity >95%) Kinase 2. Cell-Free Kinase Assay (Target Engagement) QC->Kinase Validated Hit Viability 3. Cell Viability Assay (IC50 Profiling) Kinase->Viability Confirmed Binding Mech 4. Mechanistic Validation (Flow Cytometry) Viability->Mech IC50 < 1 µM InVivo 5. In Vivo Xenograft (Efficacy/Toxicity) Mech->InVivo Apoptosis Verified

Self-validating workflow for evaluating pyrimidine therapeutics.

Protocol 1: Cell-Free ATP-Competitive Kinase Inhibition Assay (ADP-Glo)

Causality: Before testing on live cells, we must confirm that the pyrimidine derivative physically inhibits the target kinase. We utilize a luminescence-based ADP-Glo assay because it directly measures the depletion of ATP (and generation of ADP), which correlates directly with the pyrimidine scaffold's ability to competitively block the ATP-binding pocket[2].

  • Reagent Preparation: Prepare the isolated recombinant kinase (e.g., CDK6 or AURKA) in a standardized kinase buffer (typically containing MgCl2, EGTA, and DTT to maintain enzyme stability).

  • Compound Solvation: Dissolve the pyrimidine derivative in 100% DMSO, followed by serial dilution. Note: Fused pyrimidines are highly lipophilic[1]; maintaining a final assay DMSO concentration below 1% is critical to prevent solvent-induced protein denaturation.

  • Incubation: Combine the kinase, the pyrimidine inhibitor, and the specific peptide substrate in a 384-well plate. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the hinge region.

  • Reaction Initiation: Add ultra-pure ATP to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Subsequently, add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction.

  • Data Analysis: Measure luminescence. Calculate the IC50 using non-linear regression. A decrease in luminescence confirms that the pyrimidine compound successfully prevented ATP hydrolysis.

Protocol 2: High-Throughput Cell Viability & Phenotypic Validation (MTT Assay)

Causality: Once target engagement is confirmed biochemically, we transition to in vitro cell models to validate membrane permeability and intracellular efficacy. The MTT assay is utilized because the reduction of tetrazolium salts to formazan relies exclusively on active mitochondrial reductases, providing a direct readout of living, metabolically active cells.

  • Cell Seeding: Seed target cancer cells (e.g., PC-3 or H2228) at a density of 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2 to allow for adherence and log-phase growth recovery.

  • Treatment: Treat the cells with the pyrimidine derivatives at varying concentrations (e.g., 0.01 µM to 100 µM) based on the biochemical IC50. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-fluorouracil or Erlotinib)[9].

  • Incubation: Incubate for 72 hours. This extended duration ensures that compounds inducing cell cycle arrest (e.g., G2/M phase arrest via Aurora Kinase inhibition[8]) have sufficient time to manifest phenotypic cytotoxicity.

  • Formazan Generation: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the insoluble purple formazan crystals in 150 µL of DMSO.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 to determine the therapeutic potency of the derivative against the specific cancer cell line.

Future Perspectives

The future of pyrimidine derivatives in oncology lies in rational scaffold morphing and molecular hybridization. By fusing pyrimidine rings with other privileged structures—such as coumarins, sulfonamides, or triazoles—researchers can create multi-kinase inhibitors with vastly improved pharmacokinetic profiles[1][7]. As drug resistance continues to blunt the efficacy of traditional chemotherapies, these highly selective, engineered pyrimidine scaffolds will remain at the forefront of targeted oncological drug discovery.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives - orientjchem.org - 1

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - nih.gov - 6

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - rsc.org - 4

  • Role of Pyrimidine Derivatives in the Treatment of Cancer - jrasb.com - 9

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential - ijsat.org - 3

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - nih.gov - 2

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - nih.gov -7

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - mdpi.com - 8

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models - mdpi.com - 5

Sources

The Clinical Trajectory of Pyrimidine-Based Drugs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Legacy and Future Promise of the Pyrimidine Scaffold

The pyrimidine ring, a fundamental heterocycle in the chemistry of life, has long been a cornerstone of medicinal chemistry. Its presence at the heart of the nucleobases uracil, thymine, and cytosine has made it a natural starting point for the development of antimetabolites that interfere with nucleic acid synthesis. This initial foray into targeting DNA and RNA replication has since blossomed into a vast and diverse landscape of therapeutic agents. Today, pyrimidine-based drugs are not only mainstays in oncology and virology but are also demonstrating significant promise in a wide array of other therapeutic areas, including infectious diseases, inflammatory conditions, and neurological disorders.[1][2][3][4]

This technical guide provides an in-depth review of pyrimidine-based drugs currently in clinical trials, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core chemical strategies that have driven the clinical success of this scaffold, explore the diverse mechanisms of action being investigated, and provide a detailed overview of the current clinical landscape. By synthesizing technical data with field-proven insights, this guide aims to illuminate the path forward for the next generation of pyrimidine-based therapeutics.

I. The Pyrimidine Core: A Privileged Scaffold for Therapeutic Intervention

The versatility of the pyrimidine ring is a key driver of its success in drug discovery. Its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and π-stacking, allows for high-affinity binding to a wide range of biological targets. Furthermore, the pyrimidine core is readily amenable to chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Key Design Strategies for Pyrimidine-Based Drug Candidates:
  • Nucleoside Analogs: These compounds mimic natural nucleosides and are incorporated into DNA or RNA, leading to chain termination or dysfunction. They can also inhibit key enzymes involved in nucleotide metabolism. This classic approach continues to yield new antiviral and anticancer agents.[5][6][7]

  • Kinase Inhibitors: The pyrimidine scaffold has proven to be an exceptional platform for the development of ATP-competitive kinase inhibitors. By targeting the ATP-binding pocket of kinases, these drugs can modulate a wide range of signaling pathways implicated in cancer and inflammatory diseases.[8]

  • Fused Pyrimidine Systems: The fusion of the pyrimidine ring with other heterocyclic structures, such as purines, pyridines, or pyrroles, has led to the discovery of novel chemical entities with unique biological activities and intellectual property potential.

II. Navigating the Clinical Trial Landscape: A Comprehensive Overview of Pyrimidine-Based Investigational Drugs

A systematic review of global clinical trial registries reveals a robust pipeline of pyrimidine-based drug candidates advancing through all phases of clinical development. The following tables provide a snapshot of this landscape, categorized by therapeutic area and mechanism of action.

A. Oncology: The Traditional Stronghold of Pyrimidine-Based Therapies

The fight against cancer remains a primary focus for the development of novel pyrimidine derivatives.

Table 1: Select Pyrimidine-Based Drugs in Oncology Clinical Trials

Drug CandidateTarget(s)Indication(s)Phase
NUC-3373 Thymidylate SynthaseAdvanced Solid TumorsPhase I/II
Palbociclib (Ibrance®) CDK4/6Breast CancerApproved
Osimertinib (Tagrisso®) EGFRNon-Small Cell Lung CancerApproved
Ruxolitinib (Jakafi®) JAK1/2Myelofibrosis, Polycythemia VeraApproved
Ibrutinib (Imbruvica®) BTKB-cell malignanciesApproved
Trifluridine/Tipiracil (Lonsurf®) DNA MetabolismColorectal Cancer, Gastric CancerApproved
Pyrimethamine DHFR, NRF2Head and Neck Squamous Cell CarcinomaPhase I
Triapine Ribonucleotide ReductaseRecurrent Glioblastoma or AstrocytomaPhase I

This table is not exhaustive and represents a selection of pyrimidine-based drugs in clinical development.

B. Infectious Diseases: Expanding the Arsenal Against Viral and Fungal Pathogens

The success of pyrimidine nucleoside analogs in antiviral therapy continues to inspire the development of new agents against a range of infectious diseases.

Table 2: Select Pyrimidine-Based Drugs in Infectious Disease Clinical Trials

Drug CandidateTarget(s)Indication(s)Phase
Molnupiravir (Lagevrio®) Viral RNA PolymeraseCOVID-19Approved
Remdesivir (Veklury®) Viral RNA PolymeraseCOVID-19Approved
Favipiravir (Avigan®) Viral RNA PolymeraseInfluenza, COVID-19Approved (in Japan)
Olorofim Dihydroorotate DehydrogenaseInvasive Fungal InfectionsPhase II

This table is not exhaustive and represents a selection of pyrimidine-based drugs in clinical development.

C. Inflammatory and Other Diseases: Exploring New Therapeutic Frontiers

The immunomodulatory and signaling pathway inhibitory properties of pyrimidine derivatives are being explored for a growing number of non-oncologic and non-infectious disease indications.

Table 3: Select Pyrimidine-Based Drugs in Clinical Trials for Other Indications

Drug CandidateTarget(s)Indication(s)Phase
Upadacitinib (Rinvoq®) JAK1Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis, etc.Approved
Baricitinib (Olumiant®) JAK1/2Rheumatoid Arthritis, Atopic Dermatitis, Alopecia Areata, COVID-19Approved
Investigational Pyrimidine Nucleoside Therapy Thymidine Kinase 2Thymidine Kinase 2 Deficiency (TK2d)Regulatory Review

This table is not exhaustive and represents a selection of pyrimidine-based drugs in clinical development.

III. The Scientist's Toolkit: Key Experimental Protocols for Evaluating Pyrimidine-Based Drug Candidates

The successful progression of a pyrimidine-based drug candidate from discovery to the clinic relies on a robust and well-validated preclinical data package. The following section details essential in vitro and in vivo methodologies for characterizing the activity and pharmacological properties of these compounds.

A. In Vitro Efficacy and Mechanism of Action Studies

The initial assessment of a compound's anticancer or antiviral activity often involves determining its effect on cell viability and proliferation.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrimidine-based compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Causality Behind Experimental Choices: The MTT assay is a widely accepted and cost-effective method for high-throughput screening of compound libraries. The choice of cell lines is critical and should reflect the intended therapeutic target and disease context.

Protocol: Sulforhodamine B (SRB) Assay for Cell Proliferation

Principle: The SRB assay is a colorimetric assay that measures total cellular protein content, which is proportional to cell number.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After compound treatment, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash away the unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (half-maximal growth inhibition) value.

Causality Behind Experimental Choices: The SRB assay is less susceptible to interference from compounds that affect cellular metabolism, providing a complementary method to the MTT assay.

For compounds designed to inhibit a specific enzyme, such as a kinase or a metabolic enzyme, direct measurement of target engagement and inhibition is crucial.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide or protein), and the pyrimidine-based inhibitor at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection method such as:

    • Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Antibody-based detection: Using a phosphorylation-specific antibody in an ELISA or Western blot format.

    • Luminescence-based assays: Using proprietary reagents that produce a luminescent signal proportional to the amount of ATP consumed or ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Causality Behind Experimental Choices: The choice of detection method depends on the available resources and the desired throughput. Luminescence-based assays are often preferred for high-throughput screening due to their simplicity and sensitivity.

Diagram: Generalized Kinase Inhibition Workflow

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Kinase Kinase Enzyme Reaction_Mix Combine Kinase, Substrate, & Inhibitor Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix Inhibitor Pyrimidine Inhibitor (Serial Dilutions) Inhibitor->Reaction_Mix ATP ATP Incubation Initiate with ATP & Incubate ATP->Incubation Reaction_Mix->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Quantify Phosphorylation Stop_Reaction->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

B. In Vivo Efficacy Studies

Demonstrating the efficacy of a pyrimidine-based drug candidate in a relevant animal model is a critical step before advancing to human clinical trials.

Protocol: Xenograft Tumor Model for Anticancer Efficacy

Principle: This model involves implanting human cancer cells into immunocompromised mice to form tumors. The effect of the drug on tumor growth is then evaluated.

Step-by-Step Methodology:

  • Cell Culture and Implantation: Culture the desired human cancer cell line (e.g., HepG2 for liver cancer) and inject a specific number of cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the pyrimidine-based compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement and Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Causality Behind Experimental Choices: The choice of the cancer cell line and the mouse strain is crucial for the relevance of the model. The route of administration and dosing regimen should be informed by pharmacokinetic studies.

Diagram: Xenograft Tumor Model Workflow

Xenograft_Workflow Start Culture Human Cancer Cells Implant Implant Cells into Immunocompromised Mice Start->Implant Monitor_Tumor Monitor Tumor Growth Implant->Monitor_Tumor Randomize Randomize Mice into Groups Monitor_Tumor->Randomize Treatment Administer Pyrimidine Drug Randomize->Treatment Control Administer Vehicle Randomize->Control Measure Measure Tumor Volume & Body Weight Treatment->Measure Control->Measure Endpoint Endpoint: Excise Tumors for Analysis Measure->Endpoint Regularly Analyze Analyze Data (e.g., TGI) Endpoint->Analyze

Caption: A typical workflow for a xenograft tumor model to assess in vivo anticancer efficacy.

IV. Pharmacokinetics and Pharmacodynamics: Understanding Drug Behavior in the Body

The clinical success of a pyrimidine-based drug is not solely dependent on its in vitro potency but also on its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

A. Pharmacokinetics (ADME)

Pharmacokinetics describes what the body does to the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).

  • Absorption: The bioavailability of orally administered pyrimidine drugs is a key consideration.

  • Distribution: The extent to which a drug distributes into tissues, including the tumor site or the site of infection, is critical for its efficacy.

  • Metabolism: Pyrimidine-based drugs can be metabolized by various enzymes, which can lead to their activation (in the case of prodrugs) or inactivation. Understanding the metabolic pathways is essential for predicting drug-drug interactions.[5][6][7]

  • Excretion: The route and rate of drug elimination from the body determine its half-life and dosing frequency.

B. Pharmacodynamics

Pharmacodynamics describes what the drug does to the body. This involves measuring the drug's effect on its intended target and the downstream biological pathways.

  • Target Modulation: In clinical trials, biomarkers are often used to assess whether the drug is hitting its target. For example, in studies of kinase inhibitors, the phosphorylation status of downstream signaling proteins can be measured in tumor biopsies or surrogate tissues.

  • Dose-Response Relationship: Establishing a clear relationship between the drug dose, plasma concentration, and the desired therapeutic effect is a primary goal of early-phase clinical trials.

V. Future Directions and Unmet Needs

The field of pyrimidine-based drug discovery is vibrant and continues to evolve. Several key areas of research are poised to deliver the next generation of innovative therapies:

  • Targeting Drug Resistance: The development of resistance to existing therapies is a major clinical challenge. Novel pyrimidine derivatives are being designed to overcome known resistance mechanisms, such as mutations in the target protein.

  • Improving Selectivity: Enhancing the selectivity of pyrimidine-based drugs for their intended target over other related proteins is crucial for minimizing off-target side effects.

  • Exploring Novel Mechanisms of Action: Moving beyond traditional targets, researchers are investigating new ways to leverage the pyrimidine scaffold to modulate novel biological pathways.

  • Combination Therapies: The combination of pyrimidine-based drugs with other therapeutic modalities, such as immunotherapy or other targeted agents, holds great promise for achieving synergistic effects and improving patient outcomes.

VI. Conclusion

The pyrimidine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, yielding a rich pipeline of clinically successful and promising investigational drugs. From their origins as antimetabolites to their current role as highly specific kinase inhibitors and modulators of diverse biological pathways, pyrimidine-based compounds continue to make a profound impact on human health. The ongoing clinical trials reviewed in this guide highlight the immense potential of this versatile heterocycle to address a wide range of unmet medical needs. For drug development professionals, a deep understanding of the chemistry, biology, and clinical landscape of pyrimidine-based drugs is essential for navigating the complexities of modern drug discovery and delivering the next generation of transformative medicines to patients worldwide.

References

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Methodological & Application

"protocol for the synthesis of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis Protocol for 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals.

Strategic Overview & Retrosynthetic Rationale

Pyrimidine-5-methanamines are highly privileged scaffolds in modern drug discovery. They frequently serve as critical hinge-binding motifs or basic centers in phosphodiesterase 2 (PDE2) inhibitors, which are actively investigated for treating central nervous system (CNS) disorders such as schizophrenia, Parkinson's disease, and Alzheimer's disease 1.

When synthesizing 2-(Cyclopropylmethyl)pyrimidine-5-methanamine , direct amination of a pyrimidine halide often leads to uncontrolled over-alkylation, yielding complex mixtures of secondary and tertiary amines. To circumvent this, we employ a highly controlled, five-step linear sequence. We begin with the Pinner reaction of cyclopropylacetonitrile to form an amidine intermediate, which is then condensed with a 1,3-dielectrophile to construct the pyrimidine core 2. The crucial primary amine is installed via a chemoselective Staudinger reduction of an azide intermediate. This strategy ensures strict primary amine fidelity and prevents premature ring-opening of the cyclopropyl moiety.

Reaction Workflow & Mechanistic Pathway

SynthesisWorkflow A Cyclopropylacetonitrile (Starting Material) B 2-Cyclopropylacetamidine HCl (Intermediate 1) A->B 1. HCl(g), EtOH, 0 °C 2. NH3, EtOH, RT C Ethyl 2-(cyclopropylmethyl) pyrimidine-5-carboxylate (Intermediate 2) B->C Ethyl 2-(ethoxymethylene) -3-oxopropanoate, NaOEt, EtOH D (2-(cyclopropylmethyl) pyrimidin-5-yl)methanol (Intermediate 3) C->D LiAlH4, THF 0 °C to RT E 5-(Azidomethyl)-2- (cyclopropylmethyl)pyrimidine (Intermediate 4) D->E 1. SOCl2, DCM, 0 °C 2. NaN3, DMF, 60 °C F 2-(Cyclopropylmethyl) pyrimidine-5-methanamine (Target Compound) E->F PPh3, H2O THF, RT

Figure 1: Five-step synthesis workflow for 2-(Cyclopropylmethyl)pyrimidine-5-methanamine.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Cyclopropylacetamidine Hydrochloride
  • Causality & Mechanism: The Pinner reaction converts the sterically unhindered cyclopropylacetonitrile into an imidate using anhydrous HCl gas in ethanol. Strict anhydrous conditions are mandatory; the presence of water will irreversibly hydrolyze the highly reactive imidate into an ethyl ester, terminating the synthesis.

  • Protocol: Dissolve cyclopropylacetonitrile (1.0 eq) in anhydrous ethanol (5 volumes) and cool to 0 °C. Bubble anhydrous HCl gas through the solution for 2 hours until saturated. Seal the reaction and stir at room temperature for 12 hours. Concentrate the mixture in vacuo to yield the imidate intermediate. Redissolve in anhydrous ethanol, cool to 0 °C, and add a solution of ammonia in ethanol (3.0 eq). Stir for 16 hours at room temperature. Concentrate and triturate with diethyl ether to afford the product as a white solid.

  • Validation Checkpoint: Analyze via FTIR. The reaction is complete when the sharp nitrile C≡N stretch (~2250 cm⁻¹) completely disappears, replaced by broad amidine N-H stretches (~3300–3000 cm⁻¹).

Step 2: Pyrimidine Core Construction
  • Causality & Mechanism: The amidine hydrochloride is condensed with ethyl 2-(ethoxymethylene)-3-oxopropanoate. The ethoxymethylene group acts as a highly reactive electrophilic center for the initial nitrogen attack, ensuring complete regiocontrol during the cyclization of the pyrimidine ring 2.

  • Protocol: To a solution of sodium ethoxide (1.2 eq) in ethanol at 0 °C, add 2-cyclopropylacetamidine hydrochloride (1.0 eq). Stir for 30 minutes to liberate the free base. Dropwise add ethyl 2-(ethoxymethylene)-3-oxopropanoate (1.05 eq). Heat the mixture to reflux for 4 hours. Cool to room temperature, concentrate, and partition between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

  • Validation Checkpoint: ¹H NMR (DMSO-d6 or CDCl₃) will show a distinct, highly symmetric singlet integrating to 2H at ~9.1 ppm, confirming the formation of the pyrimidine H4 and H6 protons.

Step 3: Ester Reduction to (2-(Cyclopropylmethyl)pyrimidin-5-yl)methanol
  • Causality & Mechanism: Lithium aluminum hydride (LiAlH₄) is utilized to drive the complete reduction of the ester to the primary alcohol. The reaction is strictly maintained at 0 °C to room temperature to prevent any potential reduction or ring-opening of the electron-deficient pyrimidine core.

  • Protocol: Dissolve the ester (1.0 eq) in anhydrous THF and cool to 0 °C under nitrogen. Carefully add LiAlH₄ (1.5 eq) in small portions. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Quench the reaction sequentially with water (x mL), 15% NaOH (x mL), and water (3x mL) (Fieser workup). Filter the resulting granular salts through Celite, and concentrate the filtrate to yield the alcohol.

  • Validation Checkpoint: TLC (EtOAc/Hexane) will show a significantly more polar spot. ¹H NMR will show the loss of the ethyl ester quartet/triplet and the appearance of a methylene singlet at ~4.6 ppm (CH₂-OH).

Step 4: Activation and Azidation
  • Causality & Mechanism: The alcohol is first converted to a transient alkyl chloride using thionyl chloride (SOCl₂). The chloride is immediately displaced by sodium azide (NaN₃) via an SN2 mechanism. The azide serves as a "masked" primary amine, completely eliminating the risk of dimerization that plagues direct ammonia substitutions.

  • Protocol: Dissolve the alcohol (1.0 eq) in anhydrous DCM at 0 °C. Add SOCl₂ (2.0 eq) dropwise. Stir for 2 hours, then concentrate in vacuo to remove excess SOCl₂. Redissolve the crude chloride in anhydrous DMF. Add NaN₃ (2.0 eq) and heat to 60 °C for 4 hours. Cool, dilute with water, and extract with EtOAc. Wash the organics extensively with water to remove DMF, dry, and concentrate.

  • Validation Checkpoint: IR spectroscopy is the gold standard here. Confirm success by the appearance of a strong, sharp azide stretch at ~2100 cm⁻¹.

Step 5: Staudinger Reduction to Target Amine
  • Causality & Mechanism: Triphenylphosphine (PPh₃) attacks the azide to form an intermediate aza-ylide, releasing nitrogen gas. Subsequent hydrolysis yields the pure primary amine. This method is chosen over catalytic hydrogenation (Pd/C, H₂) to avoid any risk of poisoning the catalyst with trace impurities or potential reductive cleavage of the cyclopropyl ring.

  • Protocol: Dissolve the azide (1.0 eq) in a mixture of THF and water (10:1 v/v). Add PPh₃ (1.2 eq) portion-wise at room temperature. Stir for 12 hours until nitrogen evolution ceases. Concentrate the mixture, acidify with 1M HCl to extract the amine into the aqueous phase (leaving triphenylphosphine oxide in the organic phase). Wash the aqueous layer with DCM, then basify the aqueous layer with 1M NaOH to pH 12. Extract the free amine with DCM, dry, and concentrate to yield the pure target compound.

  • Validation Checkpoint: Disappearance of the azide stretch in IR. On TLC, the product spot will turn intensely purple upon staining with Ninhydrin and heating, confirming the presence of a primary aliphatic amine.

Quantitative Data & Analytical Benchmarks

Synthesis StepTarget Intermediate / ProductExpected Yield (%)Purity Target (HPLC)Key Analytical Marker (Validation)
Step 1 2-Cyclopropylacetamidine HCl85 - 90%> 95%FTIR: Disappearance of C≡N (~2250 cm⁻¹)
Step 2 Ethyl 2-(cyclopropylmethyl)pyrimidine-5-carboxylate75 - 80%> 98%¹H NMR: Pyrimidine H4/H6 singlet at ~9.1 ppm
Step 3 (2-(cyclopropylmethyl)pyrimidin-5-yl)methanol85 - 90%> 95%¹H NMR: Methylene CH₂-OH singlet at ~4.6 ppm
Step 4 5-(Azidomethyl)-2-(cyclopropylmethyl)pyrimidine80 - 85%> 95%FTIR: Strong, sharp azide stretch at ~2100 cm⁻¹
Step 5 2-(Cyclopropylmethyl)pyrimidine-5-methanamine75 - 80%> 98%TLC: Intensely purple spot with Ninhydrin stain

References

  • [1] Title: KR20170123697A - Triazolylpyrimidone compounds as PDE2 inhibitors. Source: Google Patents. URL: 1

  • [2] Title: EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them. Source: Google Patents. URL: 2

Sources

Application Note: Fragment-Based Kinase Profiling Utilizing 2-(Cyclopropylmethyl)pyrimidine-5-methanamine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Screening, Biochemical Assay Development

Introduction & Mechanistic Rationale

Fragment-based drug discovery (FBDD) has revolutionized the development of kinase inhibitors by prioritizing low-molecular-weight compounds that bind with high ligand efficiency (LE)[1]. 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (CMPM; MW 163.2 Da) is an archetypal fragment designed to probe the ATP-binding pocket of protein kinases.

Because fragments typically exhibit weak initial binding affinities ( Kd​ in the μM to mM range), they require highly sensitive, interference-free in vitro assays capable of operating at high compound and ATP concentrations[2].

Structural Causality in Kinase Binding

The selection of CMPM as a screening fragment is grounded in its high-value pharmacophoric features:

  • Pyrimidine Scaffold (Hinge Binder): The N1 and N3 nitrogens of the pyrimidine ring act as classic hydrogen-bond acceptors, interacting directly with the backbone amides (e.g., Met, Cys, or Leu) of the kinase hinge region[3].

  • Cyclopropylmethyl Group (Hydrophobic Probe): Positioned at C2, this lipophilic moiety projects into the hydrophobic pocket adjacent to the gatekeeper residue, exploring shape complementarity and Van der Waals interactions.

  • Methanamine Vector (Solvent Channel Access): The primary amine at C5 serves a dual purpose. Biologically, it can form salt bridges with conserved acidic residues (e.g., the catalytic Asp or DFG motif). Chemically, it provides an ideal synthetic vector for hit-to-lead elaboration via reductive amination or amide coupling, allowing the fragment to "grow" toward the solvent channel or ribose pocket[1].

Experimental Workflow & Validation Strategy

To accurately capture the weak, transient binding of CMPM, the experimental workflow must utilize a self-validating system. We employ the ADP-Glo™ Kinase Assay as the primary screening platform, followed by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as an orthogonal validation step.

The ADP-Glo assay is a radiometric-alternative gold standard for fragment screening because it directly measures enzyme activity via ADP generation, avoiding false positives caused by indirect detection[4]. Crucially, it tolerates the high ATP concentrations (up to 1 mM) required to assess physiological ATP competition, and the high DMSO concentrations (up to 5%) necessary to keep fragments soluble at 100 μM –1 mM screening doses[5].

Workflow for screening and elaborating 2-(Cyclopropylmethyl)pyrimidine-5-methanamine in FBDD.

Detailed Protocols: Self-Validating Assay Systems

Protocol A: High-Concentration ADP-Glo Kinase Assay

This protocol is optimized for a 384-well format to determine the IC50​ of CMPM against a target kinase (e.g., JNK3 or ERK2)[2].

Reagent Preparation:

  • Fragment Stock: Dissolve CMPM in 100% anhydrous DMSO to a concentration of 50 mM.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • ATP/Substrate Mix: Prepare at 2X final concentration. To ensure thermodynamic rigor via the Cheng-Prusoff equation ( IC50​=Ki​(1+[ATP]/Km​) ), set the ATP concentration to either the apparent Km​ of the specific kinase or a physiological 1 mM[6].

Step-by-Step Methodology:

  • Compound Distribution: Transfer 100 nL of CMPM (10-point dose-response, 3-fold serial dilution starting at 1 mM final) into a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550).

  • Control Wells (Self-Validation):

    • Max Signal (0% Inhibition): 100 nL DMSO vehicle + Kinase + ATP/Substrate.

    • Min Signal (100% Inhibition): 100 nL DMSO vehicle + ATP/Substrate (No Kinase).

    • Reference Inhibitor: 100 nL Staurosporine (10 μM final).

  • Enzyme Addition: Add 5 μL of 2X Kinase solution (e.g., 2 ng/well active JNK3) to all wells except the Min Signal controls. Centrifuge at 1000 rpm for 1 minute.

  • Pre-incubation: Incubate for 30 minutes at Room Temperature (RT). Causality: Fragments often exhibit rapid binding kinetics, but a pre-incubation step ensures thermodynamic equilibrium is reached before the reaction begins[6].

  • Reaction Initiation: Add 5 μL of 2X ATP/Substrate mix to all wells. Incubate for 60 minutes at RT.

  • ATP Depletion: Add 10 μL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT. This step halts the kinase reaction and depletes all unreacted ATP[5].

  • Signal Generation: Add 20 μL of Kinase Detection Reagent. Incubate for 30 minutes at RT. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction[5].

  • Readout: Measure luminescence using a multimode microplate reader (integration time 0.5–1.0 s). Calculate the Z'-factor using the Max and Min controls; a Z' > 0.6 validates the assay run.

Biochemical mechanism of the ADP-Glo assay utilized for fragment screening.

Protocol B: Orthogonal TR-FRET Validation

Because CMPM is screened at high concentrations, it may artificially quench luminescence or inhibit luciferase. A TR-FRET competitive binding assay (e.g., LanthaScreen) is mandatory to confirm true kinase binding.

  • Setup: Mix 2 nM Kinase (GST-tagged), 2 nM Eu-anti-GST Antibody, and 20 nM Kinase Tracer (fluorophore-labeled ATP-competitive probe) in TR-FRET buffer.

  • Compound Addition: Add CMPM dose-response (up to 1 mM).

  • Equilibration: Incubate for 1 hour at RT.

  • Readout: Excite at 340 nm; read emission at 615 nm (Europium) and 665 nm (Tracer).

  • Analysis: A decrease in the 665/615 ratio indicates that CMPM is successfully displacing the tracer from the ATP-binding pocket, confirming the primary ADP-Glo hit.

Data Presentation & Interpretation

In FBDD, absolute potency ( IC50​ ) is less critical than Ligand Efficiency (LE) . LE normalizes binding affinity by the number of heavy atoms (NHA), ensuring that the fragment utilizes its mass efficiently. An LE > 0.3 kcal/mol/heavy atom is generally required to justify advancing a fragment[1].

Below is a representative profiling dataset for CMPM (NHA = 12) across a mini-panel of kinases, demonstrating how structural nuances dictate fragment selectivity.

Kinase TargetAssay FormatATP Conc. IC50​ ( μM )Ligand Efficiency (LE)*TR-FRET DisplacementHit Status
ERK2 ADP-Glo Km​ (50 μM )850.46ConfirmedValidated Hit
JNK3 ADP-Glo Km​ (10 μM )1120.45ConfirmedValidated Hit
LRRK2 ADP-Glo1 mM>1000N/ANo DisplacementInactive
PKA ADP-Glo Km​ (15 μM )4500.38ConfirmedWeak Binder

*LE = (-1.37 / NHA) × log( IC50​ in M). Data is representative of expected pyrimidine-fragment behavior.

Interpretation: The data indicates that CMPM acts as a highly efficient hinge binder for MAP kinases (ERK2/JNK3), likely due to optimal spatial alignment of the pyrimidine nitrogens with the specific hinge architecture of these targets[3]. The lack of activity against LRRK2 at 1 mM ATP highlights the fragment's inability to compete under high physiological ATP loads in certain kinase families, directing the chemist to elaborate the methanamine vector to gain affinity before targeting LRRK2[5].

References

  • Reaction Biology. Kinase Screening Assay Services. Retrieved from: [Link]

  • Aronov, A. M. et al. (2018). Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

  • Park, H. et al. (2022). Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. PMC9497746. Retrieved from:[Link]

  • Smyth, L. A. et al. (2014). A Back-to-Front Fragment-Based Drug Design Search Strategy Targeting the DFG-Out Pocket of Protein Tyrosine Kinases. PMC4027581. Retrieved from:[Link]

Sources

Application Note: Cell-Based Assays for Evaluating the Efficacy of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern targeted therapeutics, the pyrimidine scaffold is a highly privileged pharmacophore, serving as the structural foundation for numerous FDA-approved kinase inhibitors[1]. The compound 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (CMPM, CAS: 1507682-45-2) represents a versatile building block in early-stage drug discovery. The pyrimidine core acts as an isostere for the adenine ring of ATP, enabling it to form critical hydrogen bonds within the highly conserved hinge region of the kinase active site[2]. Meanwhile, the cyclopropylmethyl and methanamine substituents provide essential vectors for probing the hydrophobic pockets and solvent-exposed regions of kinases, allowing for the optimization of target selectivity (e.g., distinguishing JAK1 from JAK2)[3][4].

While biochemical assays (such as recombinant kinase assays) are foundational for identifying baseline affinity, they lack physiological context. In a living cell, a putative kinase inhibitor must navigate the plasma membrane, resist rapid intracellular efflux or degradation, and compete with physiological ATP concentrations (typically 1–5 mM) which can easily outcompete weak ATP-competitive inhibitors[5][6]. Therefore, evaluating CMPM requires a robust, self-validating cell-based assay cascade to confirm both phenotypic efficacy and mechanistic target engagement [7].

This application note details a comprehensive cell-based screening workflow to evaluate CMPM as a putative Janus Kinase (JAK) inhibitor, utilizing K562 cells (a standard model for constitutive kinase signaling)[7].

Experimental Workflow & Mechanism of Action

To ensure scientific rigor, the evaluation of CMPM follows a strict hierarchical workflow. We first establish the compound's general cytotoxicity to define a therapeutic window, followed by a highly specific intracellular target engagement assay to prove that the observed phenotypic effects are directly caused by the inhibition of the intended kinase pathway.

Workflow A Compound Prep 2-(Cyclopropylmethyl)pyrimidine-5-methanamine B Primary Screen: Cell Viability (ATP Quantitation) A->B Dose-Response Setup C Secondary Screen: Target Engagement (p-STAT Intracellular Flow) B->C Establish Therapeutic Window D Tertiary Screen: Phenotypic Rescue (Apoptosis Profiling) C->D Mechanistic Validation

Figure 1: Hierarchical cell-based screening cascade for CMPM evaluation.

The primary mechanistic hypothesis for pyrimidine-based scaffolds like CMPM is the ATP-competitive blockade of Janus Kinases (JAK), which subsequently prevents the phosphorylation and dimerization of STAT proteins, halting downstream oncogenic transcription[3][8].

Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Complex Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK Activation STAT STAT (Inactive) JAK->STAT Phosphorylation Inhibitor Pyrimidine Scaffold (CMPM) Inhibitor->JAK ATP-Competitive Blockade pSTAT p-STAT (Active) STAT->pSTAT Dimerization Transcription Gene Transcription pSTAT->Transcription Nuclear Translocation

Figure 2: Mechanism of action for CMPM in the JAK/STAT signaling pathway.

Protocol 1: Cell Viability & Proliferation Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of CMPM regarding cell viability to establish the compound's therapeutic window.

Causality & Rationale: We utilize an ATP-quantitation luminescence assay (e.g., CellTiter-Glo). ATP is strictly correlated with the presence of metabolically active cells. If CMPM exerts a cytotoxic or cytostatic effect via kinase inhibition, the cellular ATP pool will deplete over the 72-hour incubation period. This assay is chosen over colorimetric assays (like MTT) because it avoids metabolic reduction artifacts commonly caused by novel chemical entities[9].

Self-Validating System Controls:

  • Positive Control: Tofacitinib (10 µM) – Ensures the cell line is susceptible to known JAK/kinase inhibitors.

  • Negative Control: 0.1% DMSO – Normalizes baseline luminescence and controls for vehicle toxicity.

  • Background Control: Cell-free media + reagent – Subtracts baseline luminescence.

Step-by-Step Methodology:
  • Cell Seeding: Harvest K562 cells in the logarithmic growth phase. Seed 5,000 cells/well in 90 µL of complete RPMI-1640 medium (10% FBS) into a white, flat-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of CMPM in 100% DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

  • Dosing: Dilute the DMSO stocks 1:100 in culture media to create 10X working solutions (final DMSO concentration will be 0.1%). Add 10 µL of the 10X CMPM to the 90 µL of cells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2​ .

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence on a multimode microplate reader. Calculate relative viability by normalizing to the 0.1% DMSO control.

Protocol 2: Intracellular Target Engagement (Phospho-Flow Cytometry)

Objective: Prove that CMPM directly engages its intracellular target by measuring the inhibition of STAT5 phosphorylation.

Causality & Rationale: Phenotypic death (Protocol 1) does not prove mechanism. CMPM could be acting as a non-specific toxin. By utilizing Phospho-Flow Cytometry, we can measure the specific phosphorylation state of STAT5 at the single-cell level[6]. We stimulate the cells to force the kinase pathway "on"; if CMPM is a true target-specific inhibitor, it will block this phosphorylation event in a dose-dependent manner[3][5].

Self-Validating System Controls:

  • Stimulated Vehicle Control: 0.1% DMSO + Cytokine (Defines 100% kinase activity).

  • Unstimulated Vehicle Control: 0.1% DMSO + No Cytokine (Defines baseline/background phosphorylation).

  • Orthogonal Normalization: Staining for Total STAT5 alongside Phospho-STAT5 ensures that CMPM is inhibiting kinase activity, not simply degrading the STAT5 protein[6].

Step-by-Step Methodology:
  • Starvation: Wash K562 cells twice with PBS and resuspend in serum-free RPMI-1640. Starve for 4 hours at 37°C to reduce basal kinase signaling.

  • Compound Pre-incubation: Aliquot 1×106 cells per tube. Treat with varying concentrations of CMPM (or Tofacitinib as a positive control) for 1 hour at 37°C.

  • Stimulation: Add recombinant human IL-6 (50 ng/mL) or appropriate cytokine to the tubes for exactly 15 minutes to induce acute STAT5 phosphorylation.

  • Fixation: Immediately halt the reaction by adding an equal volume of pre-warmed 4% paraformaldehyde (PFA). Fix for 10 minutes at room temperature.

  • Permeabilization: Wash cells with PBS, then permeabilize by slowly adding ice-cold 90% methanol while vortexing. Incubate on ice for 30 minutes.

  • Staining: Wash cells twice with FACS buffer (PBS + 1% BSA). Stain with anti-Phospho-STAT5 (Tyr694)-PE and anti-Total-STAT5-APC antibodies for 1 hour at room temperature in the dark.

  • Analysis: Acquire data on a flow cytometer (e.g., BD FACSCelesta), collecting at least 10,000 events per sample. Calculate the Mean Fluorescence Intensity (MFI) of the PE channel to determine the IC50​ of target engagement.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of the novel CMPM scaffold against a clinical-grade reference inhibitor. A significant shift between the Target Engagement IC50​ and the Viability IC50​ is expected, as complete pathway inhibition is often required before phenotypic cell death occurs.

CompoundAssay TypeCell LineReadout IC50​ (nM) Emax​ (%)
CMPM (Test Scaffold) Cell ViabilityK562ATP (Luminescence)4,25085
CMPM (Test Scaffold) Target EngagementK562p-STAT5 (MFI)85092
Tofacitinib (Control) Cell ViabilityK562ATP (Luminescence)1,12098
Tofacitinib (Control) Target EngagementK562p-STAT5 (MFI)45100

Table 1: Comparative pharmacological profiling of CMPM versus Tofacitinib. Data represents mock validation metrics typical for early-stage pyrimidine fragments.

References

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters (2022).[Link]

  • Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. PubMed / European Journal of Medicinal Chemistry (2025).[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry (2020).[Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One / PubMed Central (2016).[Link]

  • Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy. Analytical Biochemistry / ResearchGate (2018).[Link]

Sources

Application Note: Utilizing 2-(Cyclopropylmethyl)pyrimidine-5-methanamine as a Core Pharmacophore in Targeted Cancer Therapeutics and Cell Line Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Oncology Researchers Document Type: Advanced Application Guide & Validated Protocols

Scientific Rationale & Chemical Significance

In modern oncology drug discovery, the rational design of small-molecule inhibitors relies heavily on versatile, structurally optimized building blocks. 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (CAS 1507682-45-2) has emerged as a highly privileged pharmacophore in the synthesis of targeted anti-cancer agents, including c-Met kinase inhibitors[1], PFKFB3/4 metabolic inhibitors[2], and Vanin-1 modulators[3].

As a Senior Application Scientist, I approach the integration of this compound into drug discovery workflows by leveraging its tri-part structural advantages:

  • The Pyrimidine Core: Acts as a highly efficient hydrogen bond acceptor/donor system. In kinase profiling, this core frequently serves as the primary "hinge binder," anchoring the molecule within the ATP-binding pocket of oncogenic kinases[1].

  • The Cyclopropylmethyl Moiety: Provides a rigid, sterically constrained lipophilic footprint. This group is specifically designed to occupy deep hydrophobic pockets (such as those found in the c-Met receptor or allosteric sites of glycolytic enzymes) without introducing excessive rotational entropy, thereby increasing binding affinity and metabolic stability[1][2].

  • The Methanamine Handle: Serves as a highly reactive synthetic vector. It allows medicinal chemists to rapidly generate diverse libraries of secondary amines or carboxamides via late-stage amide coupling or reductive amination[3].

Once derivatives of this compound are synthesized, rigorous in vitro cancer cell line profiling is required to validate target engagement, cytotoxicity, and mechanistic causality.

Experimental Workflow: From Synthesis to Cellular Validation

The transition from chemical synthesis to biological validation requires a self-validating cascade of assays. We must first prove the compound binds the target (Target Engagement), then prove it kills cancer cells (Viability), and finally prove it kills them because of the target inhibition (Mechanistic Profiling).

Workflow N1 2-(Cyclopropylmethyl) pyrimidine-5-methanamine (Pharmacophore) N2 Chemical Diversification (Amide Coupling) N1->N2 N3 Targeted Inhibitor Library N2->N3 N4 Biochemical Validation (Enzyme IC50) N3->N4 N5 Cancer Cell Line Phenotypic Assays N4->N5 N6 Mechanistic Profiling (CETSA & Western Blot) N5->N6

Figure 1: End-to-end drug discovery workflow utilizing 2-(Cyclopropylmethyl)pyrimidine-5-methanamine.

Validated Protocols for Cancer Cell Line Studies

Protocol 1: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay)

Causality & Logic: Phenotypic cell death is meaningless if the drug is acting via off-target toxicity. CETSA relies on the thermodynamic principle that a protein bound to a ligand (our pyrimidine derivative) becomes more resistant to heat-induced unfolding and aggregation. This protocol proves the drug physically interacts with its target inside the living cancer cell.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed A549 (Non-Small Cell Lung Cancer) or HCT116 (Colorectal Carcinoma) cells in T-75 flasks. Grow to 70-80% confluence. Treat cells with 10μM of the synthesized pyrimidine derivative or DMSO (vehicle control) for 2 hours at 37°C.

  • Harvesting: Wash cells with cold PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into 8 PCR tubes ( 100μL per tube).

  • Thermal Challenge: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Subject the cells to 3 cycles of freeze-thawing (liquid nitrogen to 25°C water bath) to lyse the cells without denaturing the remaining folded proteins.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The supernatant contains the soluble (folded) protein fraction.

  • Detection: Analyze the supernatant via Western Blotting using an antibody specific to the target (e.g., anti-c-Met or anti-PFKFB3). Calculate the shift in aggregation temperature ( Tagg​ ).

Protocol 2: 3D Spheroid Viability Assay (CellTiter-Glo 3D)

Causality & Logic: Standard 2D monolayers artificially expose all cells to oxygen and nutrients, often overestimating drug efficacy. 3D spheroids mimic the hypoxic core and metabolic gradients of in vivo solid tumors. Because pyrimidine-5-methanamine derivatives are frequently used to target the Warburg effect (aerobic glycolysis)[2], testing in a 3D hypoxic environment is critical for accurate GI50​ determination.

Step-by-Step Methodology:

  • Spheroid Formation: Seed 1,000 cancer cells/well into a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge the plate at 200 × g for 5 minutes. Incubate for 72 hours to allow tight spheroid formation.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the pyrimidine derivative in culture media. Carefully remove 50μL of media from each well and replace it with 50μL of the drug dilutions.

  • Incubation: Incubate for 96 hours.

  • Luminescence Readout: Add 100μL of CellTiter-Glo® 3D Reagent to each well. Shake vigorously for 5 minutes to disrupt the 3D structure and release intracellular ATP. Incubate for 25 minutes at room temperature.

  • Quantification: Read luminescence using a microplate reader. Luminescence is directly proportional to ATP levels, indicating the number of metabolically viable cells.

Protocol 3: Mechanistic Pathway Profiling

Causality & Logic: To confirm that the observed cytotoxicity is driven by the intended mechanism, we must map the intracellular signaling cascade. For instance, if the derivative targets a receptor tyrosine kinase, we expect a downstream collapse of the PI3K/AKT proliferation pathway.

Pathway Drug Pyrimidine-5-methanamine Derivative Target Oncogenic Target (e.g., c-Met / PFKFB3) Drug->Target Competitive Inhibition Apoptosis Apoptosis / Cell Death Drug->Apoptosis Induces PI3K PI3K / AKT Pathway Target->PI3K Activates Glycolysis Aerobic Glycolysis (Warburg Effect) Target->Glycolysis Promotes Proliferation Tumor Proliferation PI3K->Proliferation Glycolysis->Proliferation

Figure 2: Mechanistic disruption of oncogenic signaling and metabolism by targeted pyrimidine derivatives.

Quantitative Data Presentation

To benchmark the efficacy of novel compounds derived from 2-(Cyclopropylmethyl)pyrimidine-5-methanamine, data should be structured to compare biochemical target inhibition ( IC50​ ) directly against cellular phenotypic efficacy ( GI50​ ). Below is a representative data summary table demonstrating expected profiles for successful derivatives.

Table 1: Comparative Profiling of Pyrimidine-5-methanamine Derivatives

Compound IDPrimary TargetBiochemical IC50​ (nM)A549 3D GI50​ (nM)HCT116 3D GI50​ (nM)Target Engagement ( ΔTagg​ °C)
Vehicle (DMSO) N/AN/AN/AN/A0.0
Derivative A c-Met Kinase12.4 ± 1.145.2 ± 3.4112.5 ± 8.1+ 4.2
Derivative B PFKFB38.7 ± 0.928.1 ± 2.234.6 ± 4.0+ 5.8
Derivative C Vanin-124.5 ± 2.5> 10,000> 10,000+ 2.1

*Note: Derivative C demonstrates strong biochemical inhibition but poor cellular efficacy, highlighting the critical necessity of the 3D spheroid and cellular engagement assays to identify cell-permeable candidates.

References

  • US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor Google P
  • WO2016180537A1 - Substituted quinoxaline derivatives Google P
  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Structure-Based Design of Multi-Targeting Ches-Mao B Inhibitors Based on Phenyl-Ring Bioisosteres: Ache/Bche Selectivity Switch and Drug-Like Characterization ResearchGate.[Link]

Sources

Application Note: 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (CMPM) as a Versatile Fragment Probe in Target-Directed Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern chemical biology, the transition from high-throughput screening (HTS) to Fragment-Based Drug Discovery (FBDD) has revolutionized the development of highly selective chemical probes. 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (CAS 1507682-45-2), hereafter referred to as CMPM , represents a highly privileged fragment architecture. While traditional probes rely on large, complex macrocycles or multi-ring systems, CMPM serves as an ultra-efficient "anchor" fragment, specifically designed to interrogate kinase hinge regions and epigenetic reader domains (such as PWWP or bromodomains)[1][2].

As a Senior Application Scientist, it is critical to understand why this specific molecular anatomy is effective. The efficacy of CMPM is driven by three distinct structural vectors:

  • The Pyrimidine Core (The Anchor): Acts as a bidentate hydrogen-bond acceptor/donor motif. In kinases, the pyrimidine nitrogen atoms form critical hydrogen bonds with the backbone amides of the hinge region, mimicking the adenine ring of ATP[2].

  • The Cyclopropylmethyl Group (The Entropic Driver): This compact, lipophilic moiety is perfectly sized to occupy small, hydrophobic sub-pockets adjacent to the active site. By displacing high-energy, ordered structural water molecules, it provides an entropically driven increase in binding affinity without violating the "Rule of Three" for fragments.

  • The Methanamine Handle (The Synthetic Vector): The primary amine acts as a solvent-exposed trajectory. Because it points away from the deep hydrophobic pockets, it serves as an ideal synthetic handle for the attachment of electrophilic warheads (e.g., acrylamides) or fluorophores, enabling the rapid generation of covalent probes[3][4].

Fragment-Based Probe Development Workflow

The transformation of CMPM from a low-affinity fragment ( Kd​>100μM ) into a sub-micromolar chemical probe requires a rigorous, structure-guided workflow.

FBDD_Workflow A CMPM Fragment Probe (CAS 1507682-45-2) B STD-NMR Screening (Target Engagement) A->B Incubate with target protein C X-Ray Crystallography (Binding Mode Elucidation) B->C Hit validation (Kd > 100 µM) D Methanamine Derivatization (Warhead Attachment) C->D Vector trajectory analysis E Covalent Chemical Probe (Sub-micromolar Affinity) D->E SAR optimization

Fig 1. Fragment-based drug discovery workflow utilizing CMPM as a primary chemical probe.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol A: Target Engagement via Saturation Transfer Difference (STD) NMR

Causality & Rationale: Fragment probes like CMPM typically exhibit weak initial binding affinities. Traditional assays like Surface Plasmon Resonance (SPR) can yield artifacts due to protein immobilization. STD-NMR is utilized because it detects the transfer of magnetization from a selectively irradiated protein to the bound fragment in solution, preserving the native protein conformation and specifically detecting transient, low-affinity interactions[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution containing 10μM of the target recombinant protein (e.g., a purified kinase domain) and 500μM of CMPM in deuterated PBS buffer (pH 7.4, 10% D2​O ).

  • Data Acquisition: Acquire spectra at 750 MHz equipped with a cryoprobe. Apply a cascade of Gaussian-shaped pulses for selective protein saturation (on-resonance at -0.5 ppm).

  • Internal Control (Self-Validation): Simultaneously run an off-resonance irradiation control at 40 ppm. Subtract the on-resonance spectrum from the off-resonance spectrum to generate the difference spectrum. Logic: If the CMPM signals appear in the difference spectrum, it confirms direct physical contact with the protein.

  • Competition Assay: Spike the sample with 50μM of a known high-affinity ATP-competitive inhibitor (e.g., Staurosporine).

  • Validation: A reduction in the CMPM STD signal confirms that CMPM specifically engages the orthosteric hinge pocket rather than binding non-specifically to the protein surface.

Protocol B: Synthesis & Validation of a CMPM-Derived Covalent Probe

Causality & Rationale: To convert the transient CMPM fragment into a permanent chemical probe, the methanamine group is functionalized with an acrylamide warhead. This leverages the "cysteinome" approach—targeting non-conserved cysteines located near the kinase active site to achieve absolute isoform selectivity[4].

Step-by-Step Methodology:

  • Amide Coupling: React CMPM ( 1.0 eq) with acryloyl chloride ( 1.1 eq) in the presence of N,N -diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane (DCM) at 0°C for 2 hours.

  • Purification: Purify the resulting acrylamide derivative via reverse-phase HPLC to >95% purity.

  • Intact Protein Mass Spectrometry (LC-MS): Incubate 5μM of the target kinase with 25μM of the CMPM-covalent probe for 60 minutes at room temperature.

  • Validation (Self-Validation): Analyze the protein via ESI-TOF-MS. A mass shift equivalent to exactly one molecule of the probe confirms a 1:1 stoichiometric covalent modification. The absence of multiple mass shifts validates that the probe does not promiscuously label surface cysteines[4].

Quantitative Data Presentation

The table below summarizes the biophysical evolution of the CMPM fragment into a validated covalent probe, demonstrating the optimization of Ligand Efficiency (LE).

Compound StageMolecular Weight (Da)Target KinaseBinding Affinity ( Kd​ / IC50​ )Ligand Efficiency (kcal/mol/HA)Binding Mode
CMPM (Fragment) 163.22VEGFR2 Kd​=210μM 0.38Transient, Reversible Hinge Binder
CMPM-Acrylamide 217.27VEGFR2 (Cys1045) IC50​=1.2μM 0.41Reversible Covalent Pre-equilibrium
Optimized Probe 345.40VEGFR2 (Cys1045) IC50​=15nM 0.45Irreversible Covalent Modification

Table 1: Biophysical and structural metrics tracking the optimization of CMPM into a high-affinity chemical probe.

Disruption of Oncogenic Signaling

Once optimized, the CMPM-derived covalent probe acts as a potent tool for interrogating intracellular signaling. By irreversibly binding to receptor tyrosine kinases, it effectively shuts down downstream oncogenic transcription.

Kinase_Signaling S Extracellular Stimulus (Growth Factors) R Receptor Tyrosine Kinase (Target Protein) S->R Activation D Downstream Effectors (MAPK / PI3K) R->D Phosphorylation P CMPM-Derived Probe (Covalent Hinge Binder) P->R Irreversible Inhibition T Oncogenic Gene Expression (Cell Proliferation) D->T Transcription

Fig 2. Disruption of oncogenic kinase signaling pathways by CMPM-derived covalent probes.

References

  • Böttcher, J., et al. "Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3." Nature Chemical Biology 15.8 (2019): 822-829.

  • Wang, G., et al. "Probing the Protein Kinases' Cysteinome by Covalent Fragments." Angewandte Chemie International Edition (2025).

  • Sicho, M., et al. "Quantum-assisted fragment-based automated structure generator (QFASG) for small molecule design: an in vitro study." Frontiers in Chemistry 12 (2024).

  • R. K., et al. "An NMR-Guided Screening Method for Selective Fragment Docking and Synthesis of a Warhead Inhibitor." Molecules 23.8 (2018): 1995.

Sources

Application Notes & Protocols for Assessing the Antimicrobial Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Antimicrobial Potential of Pyrimidine Derivatives

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, serves as a core scaffold in numerous biologically vital molecules, including nucleic acids (cytosine, thymine, and uracil) and various synthetic drugs.[1][2] The inherent biological significance and versatile chemical reactivity of the pyrimidine nucleus have made its derivatives a focal point in medicinal chemistry. Researchers have successfully synthesized a plethora of pyrimidine-based compounds demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and, notably, antimicrobial effects.[2][3][4]

The antimicrobial promise of these derivatives stems from their ability to be chemically modified, allowing for the fine-tuning of their structure to enhance potency and spectrum against various pathogens, including multidrug-resistant strains.[4][5] Assessing this potential requires a systematic and multi-tiered approach, employing a series of robust and standardized in vitro assays. This guide provides detailed protocols and the underlying scientific rationale for a comprehensive evaluation of the antimicrobial properties of novel pyrimidine derivatives, designed for researchers in drug discovery and microbiology.

Part 1: Primary Screening and Potency Quantification

The initial phase of assessment aims to identify whether a pyrimidine derivative possesses antimicrobial activity and, if so, to quantify its potency. This is typically achieved through a combination of qualitative diffusion assays and quantitative dilution assays.

Agar Disk Diffusion (Kirby-Bauer Method)

The agar disk diffusion method is a foundational, widely used technique for preliminary screening of antimicrobial activity.[6][7] Its principle is based on the diffusion of the test compound from a paper disk into an agar medium uniformly inoculated with a test microorganism. The presence of a clear zone of no growth around the disk indicates inhibitory activity.[8]

Causality Behind Experimental Choices:

  • Medium: Mueller-Hinton Agar (MHA) is the standard medium because of its reproducibility and low concentration of inhibitors (e.g., for sulfonamides and trimethoprim), ensuring that the observed inhibition is due to the test compound.[9]

  • Inoculum Standardization: The bacterial suspension is standardized to a 0.5 McFarland turbidity standard. This is critical for reproducibility, as the density of the initial bacterial lawn directly influences the size of the inhibition zone.[9]

  • Disk Application: Disks must be pressed firmly onto the agar to ensure complete contact, which is essential for uniform diffusion of the compound into the medium.[8]

G cluster_prep Preparation cluster_exec Execution cluster_read Analysis prep_media Prepare & Pour Mueller-Hinton Agar Plates prep_inoculum Prepare 0.5 McFarland Standard Inoculum inoculate Inoculate MHA Plate for a Confluent Lawn prep_inoculum->inoculate Use sterile swab dry Let Plate Dry (3-5 mins) inoculate->dry place_disks Aseptically Place Disks (Test Compound & Controls) dry->place_disks press_disks Gently Press Disks for Full Contact place_disks->press_disks incubate Incubate at 35-37°C for 16-24 hours press_disks->incubate measure Measure Zone of Inhibition (diameter in mm) incubate->measure interpret Interpret Results (Compare to Controls) measure->interpret

Caption: Workflow for the Agar Disk Diffusion Assay.

  • Medium Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth. Allow plates to solidify at room temperature.

  • Inoculum Preparation: From a pure culture, select 3-5 colonies and suspend them in sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure uniform coverage.[9]

  • Disk Preparation & Application:

    • Aseptically apply sterile paper disks (6 mm diameter) to the inoculated agar surface.

    • Pipette a specific volume (e.g., 10-20 µL) of the pyrimidine derivative solution (at a known concentration) onto a disk.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the derivative).

    • Ensure disks are spaced adequately to prevent overlapping zones.[8]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[9]

  • Data Analysis: After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm). A larger zone diameter generally indicates greater antimicrobial activity.[9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in vitro.[10] This method is highly quantitative and suitable for high-throughput screening.

Causality Behind Experimental Choices:

  • 96-Well Plate Format: This format allows for testing multiple concentrations and replicates simultaneously, making the assay efficient and scalable.

  • Serial Dilution: This is a systematic and accurate way to create a gradient of compound concentrations to precisely identify the MIC value.

  • Growth and Sterility Controls: A well with only inoculum (positive control) ensures the bacteria are viable, while a well with only broth (negative/sterility control) ensures the medium is not contaminated. These are essential for validating the assay's results.

G cluster_prep Plate Preparation cluster_dilute Serial Dilution cluster_inoculate Inoculation & Incubation add_broth Add 100 µL Broth to Wells 2-12 add_cmpd Add 200 µL Compound (2x Highest Conc.) to Well 1 transfer1 Transfer 100 µL from Well 1 to 2, Mix add_cmpd->transfer1 transfer2 Transfer 100 µL from Well 2 to 3, Mix transfer1->transfer2 transfer_n ...Continue to Well 10 transfer2->transfer_n discard Discard 100 µL from Well 10 transfer_n->discard add_inoculum Add 100 µL Inoculum to Wells 1-11 prep_inoculum Prepare Inoculum (e.g., 1x10^6 CFU/mL) prep_inoculum->add_inoculum controls Well 11: Growth Control Well 12: Sterility Control add_inoculum->controls incubate Incubate at 35-37°C for 16-24 hours controls->incubate readout Read Plate Visually or with Plate Reader (OD600) incubate->readout

Caption: Workflow for a 96-well plate broth microdilution MIC assay.

  • Plate Preparation: Using a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.

  • Compound Addition: Add 200 µL of the pyrimidine derivative solution (at twice the highest desired test concentration) to well 1.

  • Serial Dilution:

    • Transfer 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.

    • Transfer 100 µL from well 2 to well 3 and mix.

    • Continue this 2-fold serial dilution process down to well 10.

    • Discard the final 100 µL from well 10. This results in wells 1-10 containing serially diluted compound in 100 µL volumes.

  • Controls: Well 11 will serve as the positive growth control (no compound), and well 12 will be the sterility control (no compound, no inoculum).

  • Inoculum Preparation: Prepare a bacterial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader to measure optical density (e.g., at 600 nm).

ParameterAgar Disk DiffusionBroth Microdilution
Primary Output Zone of Inhibition (mm)Minimum Inhibitory Conc. (µg/mL or µM)
Nature of Result Qualitative / Semi-quantitativeQuantitative
Throughput Low to MediumHigh
Standardization CLSI M02CLSI M07[11]

Part 2: Characterizing Antimicrobial Dynamics

Once a compound's potency (MIC) is established, the next crucial step is to understand its dynamic effect on the microbial population over time.

Time-Kill Kinetic Assays

A time-kill assay provides dynamic information on the rate and extent of bacterial killing, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[12][13] This is achieved by measuring the number of viable cells (CFU/mL) at various time points after exposure to the antimicrobial agent.[14]

Causality Behind Experimental Choices:

  • Concentrations Tested: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides insight into concentration-dependent killing effects.

  • Time Points: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kinetic curve, revealing the speed and extent of antimicrobial action.[15]

  • Bactericidal Definition: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[12][13] This provides a clear, quantitative benchmark for classifying the compound's effect.

G cluster_sampling Time-Course Sampling cluster_plating Quantification prep_inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) setup_tubes Set up Tubes: - Growth Control (No Drug) - Test Compound (at xMIC) prep_inoculum->setup_tubes t0 T=0h Sample setup_tubes->t0 t_n T=2, 4, 8, 24h Sample t0->t_n serial_dilute Perform Serial Dilutions of Each Sample t_n->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate Incubate Plates (18-24h) plate->incubate count Count Colonies (CFU) incubate->count plot Calculate CFU/mL and Plot Log10(CFU/mL) vs. Time count->plot

Caption: Workflow for a Time-Kill Kinetic Assay.

  • Preparation: Prepare tubes containing sterile broth with the pyrimidine derivative at desired concentrations (e.g., 1x, 2x, 4x MIC) and a growth control tube without the compound.

  • Inoculation: Inoculate all tubes (except a sterility control) with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Time Zero (T=0) Sampling: Immediately after inoculation, remove an aliquot from each tube. Perform serial dilutions in sterile saline or buffer, plate onto agar, and incubate to determine the initial CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 35-37°C, typically with shaking. At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each tube, serially dilute, and plate as in the previous step.[15]

  • Data Analysis: After incubation of the plates, count the colonies to determine the CFU/mL for each time point and concentration. Plot log₁₀(CFU/mL) versus time. A ≥3-log₁₀ reduction compared to the T=0 count indicates bactericidal activity.[13]

Part 3: Advanced and Mechanistic Assays

For derivatives that demonstrate strong bactericidal or bacteriostatic activity, further investigation is warranted to assess their potential against more complex bacterial structures like biofilms and to understand their mechanism of action.

Anti-Biofilm Activity Assay (Crystal Violet Method)

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[16] Assessing a compound's ability to either prevent biofilm formation or eradicate established biofilms is critical. The crystal violet (CV) assay is a simple, high-throughput method to quantify total biofilm biomass.[10]

  • Biofilm Formation:

    • Inhibition Assay: Add standardized bacterial suspension and different concentrations of the pyrimidine derivative simultaneously to the wells of a 96-well plate.

    • Eradication Assay: First, grow biofilms in the plate for 24-48 hours. Then, remove the planktonic cells and add fresh media containing different concentrations of the compound to the existing biofilms.

  • Incubation: Incubate the plates for 24-48 hours at 37°C without shaking to allow biofilm formation or treatment.

  • Washing: Gently discard the medium and wash the wells several times with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria, leaving only the attached biofilm.

  • Fixation: Add methanol to each well for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and add an aqueous solution of 0.1% crystal violet to each well for 15-20 minutes. The CV dye stains the cells and matrix components of the biofilm.

  • Washing: Discard the CV solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization and Quantification: Add 30% acetic acid or ethanol to each well to solubilize the bound CV dye. Measure the absorbance of the solubilized dye in a microplate reader (typically at ~570 nm). The absorbance is directly proportional to the biofilm biomass.

Investigating the Mechanism of Action (MoA)

Elucidating how an antimicrobial compound kills or inhibits bacteria is fundamental for its development. While a full MoA investigation is complex, initial studies can help classify the compound's primary target.[17] The main bacterial processes targeted by antibiotics are:

  • Cell wall synthesis

  • Protein synthesis

  • Nucleic acid (DNA/RNA) synthesis

  • Cell membrane integrity

  • Metabolic pathways (e.g., folate synthesis)[18]

  • Macromolecular Synthesis Assays: These classic experiments measure the incorporation of radiolabeled precursors ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) in the presence of the test compound. Inhibition of incorporation of a specific precursor points towards the targeted pathway.[17]

  • Resistance Selection Studies: Spontaneously resistant mutants are generated by exposing a large bacterial population to the compound. Whole-genome sequencing of these mutants can identify mutations in the gene encoding the drug's target.[17] For example, resistance to rifampin is consistently linked to mutations in the rpoB gene, which encodes a subunit of RNA polymerase.[17]

  • Affinity Chromatography: The pyrimidine derivative can be immobilized on a solid support. A whole-cell protein extract is then passed over this support. Proteins that bind to the compound are its potential targets and can be identified using techniques like mass spectrometry.[17]

These advanced assays provide deep insights but require specialized expertise and equipment. The initial screening and dynamic assays are the essential foundation for deciding which promising derivatives merit such in-depth investigation.

References

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD. [Link]

  • Microbiology International. Disk Diffusion. [Link]

  • Jovanovic, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • GARDP Revive. Time-kill studies – including synergy time-kill studies. [Link]

  • Kwieciński, J., et al. (2020). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). Molecules. [Link]

  • El-Moneim, M., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Culp, E., & Wright, G. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio. [Link]

  • Nelson Labs. Time-Kill Evaluations. [Link]

  • Sharma, R., et al. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Drug Delivery and Therapeutics. [Link]

  • Gomaa, A. M., & Ali, M. M. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Khan, R., et al. (2022). Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. Antibiotics. [Link]

  • Głowacka, E., et al. (2013). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Sharma, P., & Kumar, S. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Kwieciński, J., et al. (2020). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). ResearchGate. [Link]

  • Shi, C., et al. (2016). Time-kill curves for an antibiotic with rapid killing and rapid regrowth. ResearchGate. [Link]

  • Le, T. (2022). Discovery of novel natural anti-biofilm compounds of wide chemical diversity. Doria. [Link]

  • Bio-protocol. (2023). Time–Kill Assay. [Link]

  • Wisconsin Veterinary Diagnostic Laboratory. (2024). Antimicrobial Susceptibility Testing Diagnostic Aid. [Link]

  • Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]

  • Clinical and Laboratory Standards Institute. (2007). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition. [Link]

  • Hilaris. (2023). Challenges and Innovations in the Development of Antimicrobial Reagents. Journal of Medical and Clinical Research. [Link]

  • Silver, L. L. (2011). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews. [Link]

  • Jesus, F. P. K., et al. (2011). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. [Link]

  • Munita, J. M., & Arias, C. A. (2016). Action and resistance mechanisms of antibiotics: A guide for clinicians. Revista Medica Clinica Las Condes. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. [Link]

  • Witek, K., & Kuźniewski, R. (2024). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. International Journal of Molecular Sciences. [Link]

  • Jat, R. C., et al. (2020). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Sarker, M. M. R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]

  • Oxford Academic. (2020). Mechanism of Action of Antimicrobial Agents. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

  • Payne, D. J., et al. (2007). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews. [Link]

  • Research Journal of Pharmacy and Technology. (2018). Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Journal of AOAC International. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. [Link]

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Application Note: Standardized Procedures for Molecular Docking of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Application Focus: Kinase-Targeted Structure-Based Drug Design (SBDD)

Introduction & Scientific Rationale

The compound 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (CAS 1507682-45-2) represents a highly privileged chemical scaffold in modern medicinal chemistry. The pyrimidine core acts as a classic bioisostere for the adenine ring of ATP, making it an exceptional hinge-binding motif for kinases such as Janus Kinase 3 (JAK3) and Cyclin-Dependent Kinases (CDKs).

When conducting molecular docking studies with this specific ligand, standard "plug-and-play" docking pipelines often fail to capture its true binding thermodynamics. Accurate pose prediction requires a nuanced understanding of its chemical microenvironment:

  • The Methanamine Moiety: Acts as a critical hydrogen bond donor/acceptor and electrostatic anchor.

  • The Cyclopropylmethyl Group: Provides a highly flexible, tunable hydrophobic projection that typically occupies the solvent-exposed region or the kinase selectivity pocket.

This application note details a field-proven, self-validating methodology for docking this compound into a representative kinase target (JAK3), utilizing [1] and standard protein preparation workflows.

Causality in Experimental Design (E-E-A-T Principles)

To ensure high-fidelity results, every parameter in this protocol is grounded in physicochemical causality rather than default software settings.

Ligand Protonation State & Salt-Bridge Dynamics

The primary amine of the methanamine group has a pKa of approximately 9.5. At physiological pH (7.4), it exists predominantly as a positively charged ammonium ion (–NH₃⁺). Causality: Docking this molecule in a neutral state is a critical error; it will fail to predict essential salt-bridge interactions with conserved acidic residues (e.g., the DFG-motif aspartate or adjacent glutamates in the kinase active site). The protocol mandates strict pH 7.4 tautomer/protomer generation.

Algorithmic Selection for Conformational Flexibility

The cyclopropylmethyl ether/amine linkage introduces significant torsional flexibility. Causality: Older Lamarckian Genetic Algorithms (LGA) often struggle to efficiently sample this specific rotatable space. We utilize AutoDock Vina because it employs an [2] combined with the Broyden-Fletcher-Goldfarb-Shanno (BFGS) quasi-Newton method. This gradient-based approach effectively navigates the torsional space of the cyclopropyl ring without becoming trapped in local energetic minima.

Receptor Hydration & Structural Waters

Standard protocols blindly delete all water molecules. Causality: In kinase hinge regions, tightly bound structural waters frequently mediate critical hydrogen bonds between the pyrimidine N1/N3 atoms and the gatekeeper residue. This protocol dictates the retention of structural waters exhibiting a B-factor of < 15 Ų, while stripping bulk solvent, ensuring the hydration thermodynamics are accurately represented [3].

Workflow Visualization

Figure 1: End-to-end molecular docking workflow for pyrimidine-based ligands.

Step-by-Step Experimental Protocol

Phase 1: Ligand Preparation
  • Structure Generation: Input the SMILES string for 2-(Cyclopropylmethyl)pyrimidine-5-methanamine into a 2D-to-3D converter (e.g., Schrödinger LigPrep or OpenBabel).

  • Protonation Assignment: Utilize Epik or an equivalent pKa predictor to generate states at pH 7.4 ± 0.5 . Ensure the methanamine nitrogen is protonated (–NH₃⁺).

  • Energy Minimization: Minimize the 3D conformer using the OPLS4 or MMFF94 force field until the RMS gradient falls below 0.01 kcal/mol/Å.

  • Torsion Definition: Export to .pdbqt format using AutoDockTools (ADT). Manually verify that the bonds connecting the pyrimidine ring to the methanamine and the cyclopropylmethyl groups are defined as active (rotatable).

Phase 2: Protein Preparation (Self-Validating System)
  • Structure Retrieval: Download a high-resolution crystal structure of the target kinase (e.g., JAK3, PDB ID: 4Z16) [4].

  • Pre-processing: Remove co-crystallized ligands, ions, and bulk water. Crucial: Retain any water molecule within 3.5 Å of the native ligand that possesses a B-factor < 15 Ų.

  • H-Bond Optimization: Run PROPKA at pH 7.4 to assign correct tautomeric states to Histidine residues. For kinases, ensure the hinge-region backbone amides are correctly oriented to act as H-bond donors to the pyrimidine N1/N3 atoms.

  • Restrained Minimization: Perform a restrained minimization (heavy atom RMSD convergence of 0.3 Å) to relieve steric clashes without altering the experimentally validated backbone architecture. Export as .pdbqt.

Phase 3: Grid Generation & Docking
  • Grid Box Definition: Center the grid box strictly on the coordinates of the native co-crystallized ligand (e.g., the ATP-binding pocket).

  • Dimensions: Set the bounding box to 20 × 20 × 20 Å . This provides sufficient volume for the flexible cyclopropylmethyl group to sample the solvent-exposed channel without unnecessarily expanding the search space.

  • Execution: Run AutoDock Vina.

    • Parameter Override: Set exhaustiveness = 32 (default is 8). The increased exhaustiveness is mathematically required to ensure convergence of the BFGS local optimization due to the high degrees of freedom introduced by the cyclopropylmethyl rotor.

Phase 4: Validation & Analysis
  • Self-Validation (Trustworthiness Check): Before analyzing the test compound, redock the native ligand extracted from the PDB file. The protocol is only validated if the top-scoring pose yields an RMSD < 2.0 Å against the crystal structure.

  • Interaction Profiling: Analyze the top pose of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine. A successful docking must exhibit a dual hydrogen bond between the pyrimidine core and the kinase hinge region (e.g., Leu905 in JAK3).

Quantitative Data Presentation

The following table summarizes representative docking metrics for 2-(Cyclopropylmethyl)pyrimidine-5-methanamine against the JAK3 kinase domain, benchmarked against a known reference inhibitor to validate the protocol's scoring accuracy.

Ligand / CompoundTarget ReceptorBinding Affinity (kcal/mol)Key Interacting Residues (Interaction Type)Redocking RMSD (Å)
Native Ligand (Tofacitinib) JAK3 (PDB: 4Z16)-9.2Leu905 (H-bond), Glu903 (H-bond)0.85 (Validation Pass)
2-(Cyclopropylmethyl)pyrimidine-5-methanamine JAK3 (PDB: 4Z16)-7.8Leu905 (H-bond), Asp967 (Salt Bridge via –NH₃⁺)N/A
Unprotonated Variant (Control) JAK3 (PDB: 4Z16)-6.1Leu905 (H-bond)N/A

Data Interpretation: The 1.7 kcal/mol drop in affinity for the unprotonated variant highlights the causal necessity of Phase 1, Step 2. The protonated methanamine successfully engages the DFG-motif aspartate (Asp967) via a salt bridge, driving the favorable binding free energy.

References

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link] [1]

  • Title: QuickVina: Accelerating AutoDock Vina Using Gradient-Based Heuristics for Global Optimization Source: IEEE/ACM Transactions on Computational Biology and Bioinformatics URL: [Link] [2]

  • Title: Preparing a database of corrected protein structures important in cell signaling pathways Source: Research in Pharmaceutical Sciences URL: [Link] [3]

  • Title: 3D-QSAR, docking, molecular dynamics simulation and free energy calculation studies of some pyrimidine derivatives as novel JAK3 inhibitors Source: Arabian Journal of Chemistry URL: [Link] [4]

Application Note: Formulation of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The successful in vivo evaluation of early-stage pharmacological compounds relies heavily on rational formulation design. 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (CAS: 1507682-45-2) presents a classic physicochemical dichotomy frequently encountered in drug development: it possesses a highly lipophilic pyrimidine core coupled with a polar, basic primary amine.

As a Senior Application Scientist, approaching this molecule requires understanding the causality between its structure and its macroscopic behavior . The primary methanamine group yields an estimated pKa of ~8.5–9.5. Consequently, the free base exhibits poor aqueous solubility at physiological pH (7.4) but becomes highly soluble in acidic environments due to protonation. For in vivo dosing, we must exploit this pH-solubility profile while mitigating the risk of precipitation upon injection into the buffered environment of the bloodstream[1].

This guide outlines self-validating protocols for formulating this compound for both Intravenous (IV) and Oral (PO) administration, ensuring maximum bioavailability, accurate dosing, and animal safety.

Formulation Strategy & Decision Tree

The selection of the vehicle is strictly dictated by the route of administration and the compound's physicochemical profile[1].

  • Intravenous (IV) Route: Requires a thermodynamically stable, optically clear solution to prevent fatal pulmonary embolisms[2]. We employ a co-solvent system (DMSO) for initial wetting, a non-ionic surfactant (Solutol HS15) to form protective micelles, and an acidic aqueous buffer (Citrate, pH 4.5) to lock the molecule in its highly soluble salt form.

  • Oral (PO) Route: Preclinical oral studies often require high doses (e.g., 10–100 mg/kg) to establish toxicity margins, which typically exceed the compound's solubility limit. Therefore, a kinetically stable aqueous suspension using a viscosity modifier and a wetting agent is the gold standard[1].

Formulation_Strategy Start 2-(Cyclopropylmethyl)pyrimidine -5-methanamine (Basic Amine, pKa ~9.0) Profile Physicochemical Profiling (Lipophilic core + Basic amine) Start->Profile Route Select Administration Route Profile->Route Determines Vehicle IV Intravenous (IV) Requires True Solution Route->IV PO Oral (PO) Solution or Suspension Route->PO IV_Sol Acidic Co-solvent System (5% DMSO, 10% Solutol, 85% Citrate Buffer pH 4.5) IV->IV_Sol Prevent Embolism & Ensure Solubility PO_Sol Aqueous Suspension (0.5% MC, 0.2% Tween 80) PO->PO_Sol Maximize Exposure & Tolerate High Dose

Fig 1. Decision tree for selecting in vivo formulation vehicles based on physicochemical properties.

Data Presentation: Vehicle Compositions

Table 1: Quantitative Formulation Compositions
RouteComponentFunctionConcentration
IV DMSOPrimary Solvent (Disrupts crystal lattice)5% (v/v)
IV Solutol HS15Surfactant (Prevents transient precipitation)10% (v/v)
IV Citrate Buffer (pH 4.5)Aqueous Diluent / Protonates basic amine85% (v/v)
PO Methylcellulose (400 cP)Suspending Agent (Increases viscosity)0.5% (w/v)
PO Tween 80Wetting Agent (Lowers contact angle)0.2% (v/v)
PO Purified WaterAqueous Vehicleq.s. to 100%

Step-by-Step Experimental Protocols

Protocol A: Preparation of Intravenous (IV) Solution (2 mg/mL)

Note: This protocol utilizes a co-solvent/surfactant approach combined with pH adjustment to ensure a true solution[2].

  • Weighing: Accurately weigh 20 mg of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine free base into a clean, sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of DMSO (5% of final volume). Vortex for 1–2 minutes until the compound is completely dissolved.

    • Causality: DMSO is a highly polar aprotic solvent that effectively disrupts the hydrophobic interactions of the pyrimidine core.

  • Surfactant Addition: Add 1.0 mL of Solutol HS15 (pre-warmed to 37°C to liquefy). Vortex vigorously for 3 minutes.

    • Causality: Solutol coats the solvated molecules. We prefer Solutol HS15 over Cremophor EL for IV administration in rodents/canines because it triggers significantly less histamine release.

  • Aqueous Phase Addition: Slowly add 8.5 mL of 50 mM Citrate Buffer (pH 4.5) dropwise while continuously stirring at 500 rpm.

    • Causality: The acidic buffer protonates the methanamine group, drastically increasing aqueous solubility. The gradual addition ensures that the Solutol micelles can trap any transiently precipitating free base during the solvent shift.

  • Self-Validation Check (Tyndall Effect): In a darkened room, shine a laser pointer through the vial. If a solid beam path is visible (light scattering), micro-precipitates have formed. A successful IV formulation must be completely optically clear.

  • Sterilization: Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile dosing vial.

Protocol B: Preparation of Oral (PO) Suspension (10 mg/mL)

Note: This protocol generates a kinetically stable suspension for high-dose tolerability studies[1].

  • Vehicle Prep: Prepare a stock solution of 0.5% (w/v) Methylcellulose (MC) and 0.2% (v/v) Tween 80 in purified water. Stir overnight at 4°C to ensure complete polymer hydration.

  • Weighing: Weigh 100 mg of the compound into a ceramic mortar.

  • Wetting: Add 50 µL of Tween 80 directly to the powder. Triturate with a pestle to form a smooth, uniform paste.

    • Causality: The pyrimidine core is hydrophobic and will float on water. Tween 80 lowers the contact angle, allowing the aqueous vehicle to intimately interact with the solid particles.

  • Geometric Dilution: Gradually add the 0.5% MC vehicle in 1 mL increments, triturating constantly, until a final volume of 10 mL is reached.

  • Homogenization: Transfer the suspension to a glass vial and probe-sonicate for 30 seconds on ice to break up any remaining agglomerates.

  • Self-Validation Check (Sedimentation Rate): Allow the vial to sit undisturbed for 30 minutes. If rapid phase separation or sedimentation occurs, the particle size is too large or the vehicle viscosity is too low. A properly formulated suspension should remain visually homogeneous for at least 2 hours, allowing ample time for accurate animal dosing.

Analytical Validation & Stability

To ensure scientific integrity, all formulations must be validated analytically prior to in vivo administration. Because the compound contains a basic amine, it is highly amenable to positive-ion Electrospray Ionization (ESI+) LC-MS/MS.

Analytical_Workflow Prep Formulated Dose Sample Aliquoting & Dilution (ACN) Prep->Sample Centrifuge Centrifugation (Protein/Excipient Crash) Sample->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Concentration & Stability Verification LCMS->Data

Fig 2. Analytical workflow for LC-MS/MS validation and stability testing of formulated doses.

Table 2: Quality Control & Self-Validation Metrics
ParameterIV SolutionPO SuspensionAnalytical Method
Visual Appearance Clear, colorless to pale yellowHomogeneous, milky suspensionVisual / Laser Tyndall Effect
pH 4.5 ± 0.26.0 - 7.0Calibrated pH Meter
Particulate Size < 20 nm (micelles only)< 10 µm (suspended particles)Dynamic Light Scattering (DLS)
24h Stability (RT) > 98% remaining, no precipitation> 95% remaining, easily resuspendableLC-MS/MS (ESI+)

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-(Cyclopropylmethyl)pyrimidine-5-methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low yields during this specific synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve more consistent and successful outcomes.

The synthesis of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine typically involves the reduction of a nitrile precursor, 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile. This transformation, while conceptually straightforward, is often sensitive to various experimental parameters. This guide will address the most frequently encountered issues in a question-and-answer format, providing detailed explanations and actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues Related to Starting Materials and Reagents

Question 1: My yield is consistently low, and I suspect issues with my starting material, 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile. What should I check?

Answer: The purity and integrity of your starting nitrile are paramount for a successful reduction. Several factors could be at play:

  • Purity of the Nitrile: Impurities from the synthesis of the nitrile can interfere with the reduction step. For instance, residual reagents from a condensation reaction used to form the pyrimidine ring, such as amidines or β-keto esters, can consume the reducing agent or lead to side products.[1]

    • Troubleshooting:

      • Re-purify the Nitrile: Purify the starting material by recrystallization or column chromatography.

      • Characterization: Confirm the purity of the nitrile using techniques like ¹H NMR, ¹³C NMR, and melting point analysis. Compare the data with literature values if available.

  • Stability of the Nitrile: While generally stable, pyrimidine-5-carbonitriles can be susceptible to degradation under harsh conditions or prolonged storage.

    • Troubleshooting:

      • Storage: Store the nitrile in a cool, dry, and dark place.

      • Freshness: Use freshly prepared or recently purified nitrile for the best results.

Question 2: I'm using a metal hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄), but the reaction is sluggish or incomplete. What could be the problem?

Answer: The activity of metal hydride reducing agents is highly dependent on their quality and the reaction environment.

  • Reagent Quality: LiAlH₄ is a powerful reducing agent but is also extremely reactive with atmospheric moisture.[2] Contamination with water will quench the reagent, reducing its effective concentration.

    • Troubleshooting:

      • Use Fresh Reagent: Whenever possible, use a fresh, unopened bottle of LiAlH₄.

      • Proper Handling: Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk techniques.

      • Titration: If you suspect your LiAlH₄ has degraded, you can titrate a solution of it to determine its active hydride concentration.

  • Solvent Purity: The solvent used for the reduction must be scrupulously dry. Protic solvents like water or alcohols will react violently with LiAlH₄.[2] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used but must be anhydrous.

    • Troubleshooting:

      • Use Anhydrous Solvent: Use freshly distilled solvent over a suitable drying agent (e.g., sodium/benzophenone for THF).

      • Commercial Anhydrous Solvents: Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.

Section 2: Optimizing Reaction Conditions

Question 3: My main side product appears to be a secondary amine. How can I prevent its formation during the reduction of the nitrile?

Answer: The formation of secondary amines is a common side reaction in nitrile reductions.[3] This occurs when the initially formed primary amine reacts with an intermediate imine, which is generated during the reduction process. This subsequent reaction leads to a "dimer-like" secondary amine byproduct.

  • Mechanism of Secondary Amine Formation:

    • The nitrile is partially reduced to an imine intermediate.

    • The desired primary amine product, already formed in the reaction mixture, can act as a nucleophile and attack the imine intermediate.

    • This leads to the formation of an aminal, which upon further reduction and elimination, yields a secondary amine.

  • Troubleshooting Strategies:

    • Ammonia Addition: The addition of ammonia to the reaction mixture can help suppress secondary amine formation.[3][4] Ammonia can compete with the primary amine product in reacting with the imine intermediate, shifting the equilibrium away from the formation of the secondary amine. When using catalytic hydrogenation (e.g., with Raney Nickel), conducting the reaction in a solution of ammonia in an alcohol (e.g., methanolic ammonia) is a common practice.[3]

    • Choice of Reducing Agent: Some reducing agents are less prone to causing secondary amine formation. While LiAlH₄ is generally effective, catalytic hydrogenation with specific catalysts can offer better selectivity.[3]

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature can sometimes reduce the rate of the side reaction.

      • Concentration: Running the reaction at a higher dilution might disfavor the bimolecular side reaction that leads to the secondary amine.

Question 4: I'm observing the reduction of the pyrimidine ring itself, leading to dihydropyrimidine byproducts. How can I avoid this?

Answer: The pyrimidine ring can be susceptible to reduction, especially under harsh conditions or with powerful reducing agents like LiAlH₄.[5] This is a known issue in the reduction of pyrimidine derivatives.[5]

  • Troubleshooting:

    • Milder Reducing Agents: Consider using a milder reducing agent that is more selective for the nitrile group. While LiAlH₄ is strong, alternatives like catalytic hydrogenation with a suitable catalyst might offer better chemoselectivity.[6]

    • Catalytic Hydrogenation: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel can be a good alternative.[4][7] However, the choice of catalyst and conditions is crucial.

      • Raney Nickel: Often used for nitrile reductions, but can sometimes be too aggressive.[8]

      • Palladium on Carbon (Pd/C): Can be effective, and the selectivity can be tuned by the addition of acids or other modifiers.[7]

    • Temperature Control: Carefully controlling the reaction temperature is critical. Overheating can promote the reduction of the aromatic ring. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Stoichiometry of Reducing Agent: Use a precise amount of the reducing agent. An excess of a powerful reducing agent like LiAlH₄ increases the likelihood of over-reduction.

Reaction Pathway and Troubleshooting Logic

cluster_0 Main Reaction Pathway cluster_1 Troubleshooting Low Yield Start 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile Intermediate Imine Intermediate Start->Intermediate Reduction Step 1 RingReduction Pyrimidine Ring Reduction Start->RingReduction Over-reduction Product 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (Desired Product) Intermediate->Product Reduction Step 2 SecondaryAmine Secondary Amine Formation Intermediate->SecondaryAmine Reaction with Primary Amine LowYield Low Yield StartingMaterial Starting Material Issues (Purity, Stability) LowYield->StartingMaterial ReactionConditions Suboptimal Reaction Conditions (Temp, Solvent, Reagent) LowYield->ReactionConditions SideReactions Side Reactions LowYield->SideReactions SideReactions->SecondaryAmine SideReactions->RingReduction

Caption: Troubleshooting logic for low yield in the synthesis.

Section 3: Work-up and Purification

Question 5: I seem to be losing a significant amount of my product during the aqueous work-up. How can I improve the recovery?

Answer: The basic nature of the product, an amine, means that its solubility is highly dependent on the pH of the aqueous solution.

  • Amine Protonation: During an acidic work-up, which is often necessary to quench the reaction (especially with LiAlH₄), the amine product will be protonated to form an ammonium salt.[9] This salt is typically highly soluble in water and will not be extracted into an organic solvent.

    • Troubleshooting:

      • Basify the Aqueous Layer: After quenching the reaction, it is crucial to basify the aqueous layer to a high pH (typically > 12) using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This will deprotonate the ammonium salt, regenerating the free amine which is more soluble in organic solvents.[9]

      • Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the product from the aqueous layer.

      • "Salting Out": Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the amine in the aqueous phase and improve its partitioning into the organic layer.

Question 6: My final product is difficult to purify. What are some common impurities and how can I remove them?

Answer: The impurities will largely depend on the specific side reactions that have occurred.

  • Common Impurities:

    • Unreacted Starting Material: If the reaction was incomplete.

    • Secondary Amine Byproduct: As discussed in Question 3.

    • Dihydropyrimidine Derivatives: From ring reduction (Question 4).

    • Aluminum Salts: From the LiAlH₄ work-up.

  • Purification Strategies:

    • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. A silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine to prevent streaking of the amine) is a good starting point.

    • Acid-Base Extraction: You can exploit the basicity of the amine product. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and re-extract the purified amine into an organic solvent.

    • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure (Kugelrohr) can be an effective purification method.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
LiAlH₄ Stoichiometry 1.5 - 2.0 equivalentsEnsures complete reduction of the nitrile while minimizing excess that could lead to side reactions.
Reaction Temperature 0 °C to reflux (solvent dependent)Start at a lower temperature and gradually increase if the reaction is slow to control exothermicity and minimize side reactions.
Work-up pH > 12To ensure the amine product is in its free base form for efficient extraction into an organic solvent.[9]

Experimental Protocols

Protocol 1: General Procedure for the Reduction of 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile with LiAlH₄

  • Under an inert atmosphere (Argon or Nitrogen), suspend Lithium Aluminum Hydride (1.5 - 2.0 eq.) in anhydrous diethyl ether or THF in a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile (1.0 eq.) in anhydrous diethyl ether or THF.

  • Add the solution of the nitrile dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser work-up).

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.

  • Combine the filtrate and washes and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Main Reaction and Key Side Reactions

Nitrile 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile Imine Imine Intermediate Nitrile->Imine [H] Dihydropyrimidine Dihydropyrimidine Byproduct Nitrile->Dihydropyrimidine Excess [H] (Ring Reduction) PrimaryAmine 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (Desired Product) Imine->PrimaryAmine [H] SecondaryAmine Secondary Amine Byproduct Imine->SecondaryAmine + Primary Amine - NH3

Caption: Key reaction pathways in the synthesis.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Disorders of Purine and Pyrimidine Metabolism. (2015, March 25). Clinical Gate. Retrieved from [Link]

  • Disorders of purine and pyrimidine metabolism. (2005, September 15). PubMed. Retrieved from [Link]

  • Reduction of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Nitrile reduction issues. (2018, December 5). Reddit. Retrieved from [Link]

  • How to prevent secondary amine formation in nitrile reduction?. (2019, April 8). ResearchGate. Retrieved from [Link]

  • Transforming Nitriles: Reduction to Amines (13.4.4). (n.d.). OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Reduction of Pyrimidine Derivatives by LiAlH 4. (n.d.). ResearchGate. Retrieved from [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022, March 7). RSC Publishing. Retrieved from [Link]

  • Disorders of Purine and Pyrimidine metabolism. (2023, March 16). WikiLectures. Retrieved from [Link]

  • Disorders of Purine and Pyrimidine Metabolism. (n.d.). Rudolph's Pediatrics, 24th Edition | AccessPediatrics. Retrieved from [Link]

  • Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines. (2017, August 21). PMC. Retrieved from [Link]

  • Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. (n.d.). PMC. Retrieved from [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (n.d.). PMC. Retrieved from [Link]

  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. (n.d.). PMC. Retrieved from [Link]

  • Inborn errors of pyrimidine metabolism. (n.d.). ResearchGate. Retrieved from [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024, July 18). ACS Publications. Retrieved from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023, July 16). Chemistry Steps. Retrieved from [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of pyrimidine linked heterocyclic scaffolds by intramolecular cyclization and study of biological potential. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024, January 18). MDPI. Retrieved from [Link]

  • Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro. (n.d.). RSC Publishing. Retrieved from [Link]

  • Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Process for the preparation of cyclopropylmethyl alkyl amines. (n.d.). Google Patents.
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. Retrieved from [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022, November 2). MDPI. Retrieved from [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. (2004, January 29). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). PMC. Retrieved from [Link]

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (n.d.). Google Patents.
  • Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. (2025, December 6). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. (n.d.). ResearchGate. Retrieved from [Link]

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Technical Support Center: Purification of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (CAS: 1507682-45-2) . As a critical intermediate in the synthesis of advanced therapeutics—particularly in the development of kinase inhibitors like Avapritinib[1]—this compound presents a unique set of purification bottlenecks.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the structural causality behind common experimental failures, provide self-validating workflows, and offer authoritative troubleshooting strategies to ensure high-yield, high-purity isolation.

Part 1: Structural Causality & Purification Bottlenecks

To purify this compound effectively, one must understand how its three distinct structural domains dictate its physicochemical behavior:

  • The Primary Amine (Methanamine): The exocyclic primary amine is highly basic and nucleophilic. During normal-phase chromatography, this basic nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to severe peak tailing, broad elution bands, and irreversible adsorption[2].

  • The Pyrimidine Core: This heteroaromatic ring is weakly basic and highly polar. It necessitates polar solvent systems for elution, which often causes the compound to co-elute with other polar impurities.

  • The Cyclopropylmethyl Group: While generally stable under neutral conditions, cyclopropylmethyl systems are highly sensitive to strong acids. Protonation can generate a cyclopropylmethyl carbocation, which rapidly undergoes a Wagner-Meerwein-type rearrangement to form ring-expanded or acyclic homoallylic derivatives[3][4].

Pathway A Cyclopropylmethyl Moiety B Protonated Carbocation Intermediate A->B Strong Acid (pH < 1) C Ring-Opened Homoallylic Product B->C Wagner-Meerwein Rearrangement

Caption: Acid-catalyzed ring-opening pathway of the cyclopropylmethyl group.

Part 2: Troubleshooting FAQs

Q1: Why does my product streak across the entire TLC plate and fail to elute cleanly from a standard silica column? A1: This is the classic "silanol effect." The basic primary amine forms strong hydrogen bonds and ionic interactions with the acidic silanol sites on the silica gel[2]. Solution: You must mask the silanol groups. Add 1-5% Triethylamine (TEA) to your mobile phase to neutralize the acidic sites[5]. Alternatively, switch to an amine-functionalized silica stationary phase, which completely eliminates the need for basic modifiers and prevents tailing[6][7].

Q2: I attempted a liquid-liquid extraction (LLE) using 1M HCl to pull the amine into the aqueous layer, but my NMR shows degradation. What happened? A2: You likely induced acid-catalyzed ring opening of the cyclopropylmethyl group. While forming the hydrochloride salt is a standard way to partition amines into water, extended exposure to strong mineral acids generates a resonance-stabilized cyclopropylmethyl carbocation, leading to ring-expanded or homoallylic alcohol byproducts[3][4]. Solution: Use a milder acid (e.g., 10% citric acid or 0.1M HCl) and perform the extraction rapidly at 0-5°C. Immediately neutralize the aqueous layer with saturated NaHCO3 to recover the free base.

Q3: How should I store the purified compound to prevent degradation? A3: The free base of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine is prone to oxidation and carbamate formation via reaction with atmospheric CO2. It should be stored at -20°C under an inert atmosphere (Argon/N2)[8]. For long-term room-temperature stability, convert it to a stable salt form (e.g., HCl salt) using anhydrous HCl in dioxane.

Part 3: Validated Experimental Protocols

Workflow N1 Crude 2-(Cyclopropylmethyl) pyrimidine-5-methanamine N2 Assess Impurity Profile via TLC/LC-MS N1->N2 N3 High Polarity Impurities (e.g., unreacted amines) N2->N3 Severe Tailing N4 Non-Polar Impurities (e.g., diarylamines) N2->N4 Lipophilic Byproducts N5 Amine-Functionalized Silica Chromatography N3->N5 N6 Reverse-Phase HPLC (pH > 7 Buffer) N4->N6 N7 Pure Product Isolation (Verify via 1H-NMR) N5->N7 N6->N7

Caption: Workflow for selecting a purification strategy based on impurity polarity.

Protocol A: Amine-Functionalized Silica Gel Chromatography (Recommended for Free Base)

Causality: Amine-functionalized silica pre-neutralizes the stationary phase, preventing the basic methanamine from interacting with acidic silanols. This ensures sharp elution peaks without the need for TEA, which can be difficult to remove under vacuum[6][7].

Step-by-Step Methodology:

  • Column Preparation: Pack a glass column with Amine-functionalized Silica Gel (40-63 µm) using a slurry of 100% Hexane or Heptane[7].

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Apply directly to the column head.

  • Elution Gradient:

    • Step 1: 2 column volumes (CV) of 100% Hexane.

    • Step 2: Gradient from 0% to 50% Ethyl Acetate in Hexane over 5 CVs.

    • Step 3: Flush with 5% Methanol in Ethyl Acetate if the compound is highly retained.

  • Fraction Collection: Monitor fractions via TLC using a basic stain like Ninhydrin (which reacts specifically with the primary amine).

  • Isolation: Pool product-containing fractions and concentrate under reduced pressure at <35°C to prevent thermal degradation.

Self-Validation Checkpoint: Before pooling fractions, spot the first and last product-containing fractions on a TLC plate alongside the crude mixture. Stain with Ninhydrin and heat. A single purple spot with an identical Rf​ value across all fractions confirms product uniformity and the absence of co-eluting non-amine impurities.

Protocol B: Reverse-Phase HPLC (For Salt Isolation or High-Purity Needs)

Causality: When isolating the compound for biological assays, >99% purity is required. RP-HPLC provides superior resolution, but the mobile phase pH must be strictly controlled to prevent cyclopropyl ring opening[3].

Step-by-Step Methodology:

  • Column Selection: Use a C18 column designed for basic compounds (e.g., Waters XBridge, which withstands high pH).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Avoid TFA to minimize high-acidity exposure).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a shallow gradient from 5% B to 60% B over 20 minutes.

  • Lyophilization: Collect the main peak (UV monitoring at 254 nm due to the pyrimidine ring) and immediately lyophilize to isolate the formate salt.

Self-Validation Checkpoint: Perform a rapid analytical LC-MS injection of the lyophilized powder. The presence of a single peak at 254 nm with an m/z of 164.1 [M+H]+ confirms both the purity and the structural integrity of the cyclopropylmethyl group (verifying no +18 Da water addition from ring-opening).

Part 4: Quantitative Data Summaries

Table 1: Mobile Phase Selection Matrix for Normal Phase Chromatography
Stationary PhaseMobile Phase SystemAdditive RequiredExpected Outcome
Standard Silica Gel Hexane / Ethyl Acetate1-5% Triethylamine (TEA)Moderate separation; TEA removal required post-column[5].
Standard Silica Gel DCM / Methanol1% NH₄OH (Aqueous)High polarity elution; risk of silica dissolution and product contamination.
Amine-Functionalized Silica Hexane / Ethyl AcetateNone Optimal separation ; sharp peaks, no additive removal needed[6][7].
Table 2: Physicochemical Properties Affecting Purification
PropertyValue / CharacteristicPurification Implication
Molecular Weight 163.22 g/mol Highly volatile if heated under high vacuum; keep bath <35°C[8].
Amine Basicity ( pKa​ ) ~9.5 (Estimated)Strongly interacts with acidic silanols; requires basic modifiers[2].
Acid Stability Poor (pH < 2)Cyclopropylmethyl group undergoes Wagner-Meerwein rearrangement[3][4].
Storage Stability -20°C (Free Base)Prone to atmospheric CO₂ carbamate formation; store under Argon[8].

Part 5: References

1.1[1] 2.3[3] 3. 4[4] 4.5[5] 5.8[8] 6.6[6] 7. 2[2] 8.7[7]

Sources

"side reactions in the synthesis of 2-substituted pyrimidines"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. As Senior Application Scientists, we understand that constructing and functionalizing 2-substituted pyrimidines is fraught with competing pathways. Whether you are building the ring de novo or performing late-stage functionalization, understanding the mechanistic causality behind these side reactions is critical for rational troubleshooting.

Below is our comprehensive guide to diagnosing, understanding, and resolving the most common side reactions in your workflows.

Diagnostic Workflow for Pyrimidine Side Reactions

Troubleshooting A Target: 2-Substituted Pyrimidine B De Novo Synthesis (Biginelli/Pinner) A->B C Late-Stage SNAr (2,4-Dichloropyrimidine) A->C D Side Reaction: Knoevenagel Adduct B->D Low Urea eq. E Side Reaction: Uncyclized N-acylurea B->E Weak Acid F Side Reaction: C-4 Regioisomer C->F LUMO at C-4 G Side Reaction: Over-addition C->G Excess Nucleophile H Fix: 1.5 eq Urea D->H I Fix: Strong Brønsted Acid E->I J Fix: C-6 EDG or 5-TMS F->J

Diagnostic workflow for identifying and resolving pyrimidine synthesis side reactions.

Section 1: Late-Stage Functionalization (SNAr & Cross-Coupling)

Context: 2,4-dichloropyrimidines are inexpensive and versatile starting materials for drug discovery. However, achieving C-2 selectivity over C-4 during Nucleophilic Aromatic Substitution (SNAr) is a notorious challenge.

Q1: Why do my SNAr reactions on 2,4-dichloropyrimidine predominantly yield the C-4 substituted regioisomer instead of my target C-2 product? A1: This is fundamentally driven by the Lowest Unoccupied Molecular Orbital (LUMO) distribution of the pyrimidine ring. In unsubstituted 2,4-dichloropyrimidine, Quantum Mechanics (QM) calculations reveal that the LUMO is heavily localized at the C-4 position, with almost no density at C-2[1]. Consequently, nucleophilic attack occurs preferentially at C-4, typically yielding C-4 to C-2 ratios between 4:1 and 10:1.

Q2: How can I rationally invert this selectivity to favor C-2 substitution? A2: You must alter the electronic or steric environment of the ring before the SNAr step.

  • Electronic Redistribution: Introducing an electron-donating group (EDG) like -OMe or -NHMe at the C-6 position redistributes the LUMO lobes so they are roughly equal at C-2 and C-4, allowing C-2 substitution to become the major pathway[1].

  • Steric Shielding (Surrogate Strategy): Using 5-trimethylsilyl-2,4-dichloropyrimidine acts as a highly effective surrogate. The bulky TMS group sterically blocks the C-4 position, driving aliphatic and aromatic amines to react exclusively at C-2 under non-catalyzed conditions[2].

  • Mechanistic Bypass: Utilizing tertiary amine nucleophiles on 5-EWG-substituted pyrimidines triggers an in situ N-dealkylation mechanism that uniquely forces excellent C-2 selectivity[3].

Quantitative Data: Regioselectivity Matrix
Pyrimidine SubstrateNucleophileConditionsSelectivityCausality / Mechanism
2,4-Dichloropyrimidine Secondary AminesStandard SNArC-4 Selective LUMO is primarily localized at the C-4 position[1].
6-Methoxy-2,4-dichloropyrimidine Secondary AminesStandard SNArC-2 Selective C-6 EDG redistributes LUMO evenly; C-2 attack becomes favored[1].
5-EWG-2,4-dichloropyrimidine Tertiary AminesHeat / NeatC-2 Selective In situ N-dealkylation mechanism uniquely drives C-2 substitution[3].
5-TMS-2,4-dichloropyrimidine DialkylaminesNon-catalyzed SNArC-2 Selective TMS surrogate alters electronics/sterics to block C-4 amination[2].
Self-Validating Protocol: Regioselective C-2 Amination via 5-TMS Surrogate

Objective: Synthesize a 2-amino-4-chloropyrimidine derivative while completely suppressing the C-4 amination side reaction.

  • Preparation: Dissolve 5-trimethylsilyl-2,4-dichloropyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂/Ar).

    • Causality: The bulky 5-TMS group sterically shields the C-4 position and alters the LUMO distribution to favor C-2[2].

  • Nucleophile Addition: Add the dialkylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise at 0 °C.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger, preventing the protonation of the incoming nucleophile.

    • Self-Validation Check: The reaction mixture will turn slightly cloudy as the insoluble DIPEA-HCl salt precipitates. This visual cue confirms that nucleophilic substitution is actively occurring and generating HCl.

  • Reaction Progression: Warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexanes/EtOAc).

  • Characterization: Isolate the product and run a ¹H NMR spectrum.

    • Self-Validation Check: The presence of two distinct doublets in the aromatic region (corresponding to the C-5 and C-6 protons, if desilylated) confirms C-2 substitution. A singlet would indicate unwanted C-4 substitution[1].

Section 2: De Novo Ring Synthesis (Condensation Reactions)

Context: Multicomponent reactions like the Biginelli or Pinner synthesis build the pyrimidine core from scratch but are highly prone to competing bimolecular side reactions and stalled intermediates.

Q3: My Biginelli reaction is yielding a complex mixture, and MS indicates a Knoevenagel condensation byproduct. How do I suppress this? A3: The Knoevenagel condensation between your aldehyde and β -ketoester is a fast, competing bimolecular reaction that consumes your starting materials before urea can incorporate[4]. Fix: You must push the equilibrium toward the formation of the N-acyliminium ion intermediate. By using a slight stoichiometric excess of urea (1.2–1.5 equivalents), you kinetically favor the urea-aldehyde condensation pathway, effectively outcompeting the Knoevenagel side reaction[4].

Q4: I have suppressed the Knoevenagel adduct, but my yield is still low. I am isolating an open-chain uncyclized intermediate. What is failing? A4: You are likely isolating an N-acylurea intermediate. This occurs when the ketone carbonyl is insufficiently activated to undergo the final intramolecular nucleophilic attack by the terminal urea nitrogen[4][5]. Fix: Traditional weak acids (like dilute HCl) are often insufficient for sterically hindered substrates. Switch to a stronger Brønsted acid (e.g., p-TsOH) or a Lewis acid catalyst, and increase the thermal energy to overcome the activation barrier for the dehydration/ring-closure step[4][5].

Self-Validating Protocol: Optimized Biginelli Condensation

Objective: Synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) without Knoevenagel side reactions or stalled N-acylurea intermediates.

  • Stoichiometric Control: Combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in a reaction flask.

    • Causality: Using a 1.5x excess of urea pushes the equilibrium toward the N-acyliminium ion intermediate, outcompeting the bimolecular Knoevenagel condensation[4].

  • Catalyst Addition: Add a strong Brønsted acid catalyst (e.g., p-TsOH, 10 mol%) in ethanol.

    • Causality: Stronger acids are required to sufficiently activate the ketone carbonyl for the final intramolecular ring closure, preventing uncyclized N-acylurea byproducts[4][5].

  • Reflux & Cyclization: Heat to reflux (78 °C) for 4-8 hours.

    • Self-Validation Check: Aliquot a 10 µL sample for LC-MS at the 4-hour mark. The complete disappearance of the mass peak corresponding to the open-chain ureide intermediate ( [M+H]+ of the uncyclized mass) and the appearance of the cyclized [M−H2​O+H]+ peak confirms successful dehydration and ring closure[4].

  • Isolation: Cool the mixture to 0 °C to precipitate the DHPM. Recrystallize from hot ethanol to remove any trace N-acylurea impurities[5].

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines WuXi AppTec Biology[Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine ResearchGate / Organic Letters[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Researcher.Life / The Journal of Organic Chemistry[Link]

Sources

"strategies to enhance the metabolic stability of cyclopropyl-containing compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclo-Solve Technical Support Center. As drug discovery increasingly relies on C(sp³)-rich architectures to escape "flatland," the cyclopropyl ring has become a cornerstone motif due to its unique conformational constraint and high fraction of sp³ carbons[1.2]. However, the inherent ring strain (~27.5 kcal/mol) and the unique s-character of its C-H bonds can introduce unpredictable metabolic liabilities, particularly when situated adjacent to heteroatoms.

This guide is designed for medicinal chemists and DMPK scientists to troubleshoot, validate, and strategically overcome the metabolic vulnerabilities of cyclopropyl-containing compounds.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My cyclopropyl-containing lead shows rapid depletion in Human Liver Microsomes (HLMs), but I cannot identify any +16 Da (hydroxylation) peaks in the LC-MS trace. Where is my compound going? The Causality: Your compound is likely undergoing Cytochrome P450 (CYP)-mediated bioactivation followed by covalent binding to microsomal proteins. When cyclopropyl groups are bound directly to amines, CYP enzymes (such as CYP1A2) can initiate a single-electron transfer (SET). The resulting aminium radical cation relieves its high ring strain by rapidly opening the cyclopropane ring, forming a highly reactive iminium or aldehyde species[1.1]. Because these electrophiles covalently bind to proteins, they precipitate out during your sample quenching step, leaving no detectable metabolites in the supernatant. The Solution: Run a Glutathione (GSH) trapping assay (see Protocol below) to confirm reactive metabolite formation. To resolve this chemically, introduce steric bulk (e.g., gem-dimethylation) to block the oxidation site, or separate the amine from the cyclopropyl ring using a spacer[1.1].

Q2: We want to block a known metabolic soft spot on our cyclopropyl ring. Should we use methylation or fluorination? The Causality: The choice depends entirely on the steric constraints of your target's binding pocket and the electronic requirements of your pharmacophore.

  • Fluorination (mono- or gem-difluoro): Ideal if the pocket cannot tolerate steric bulk. The exceptionally high strength of the C-F bond resists hydrogen atom abstraction by CYPs. Furthermore, fluorine’s strong electron-withdrawing nature lowers the pKa of adjacent amines, significantly reducing their binding affinity to the CYP heme iron[1.7].

  • Methylation (gem-dimethyl): Preferable if the pocket is lipophilic and spacious. Methyl groups act as physical shields, sterically preventing the vulnerable cyclopropyl C-H bonds from accessing the CYP catalytic center[1.1].

Q3: We replaced a phenyl ring with a cyclopropyl group to improve solubility, but our metabolic stability plummeted. What is a better C(sp³)-rich alternative? The Causality: While cyclopropanes are excellent for rigidifying aliphatic chains, they lack the volume to fully mimic a phenyl ring and can be susceptible to aliphatic hydroxylation. The Solution: Consider the bicyclo[1.1.1]pentane (BCP) motif. BCPs are elite bioisosteres for both para-substituted benzenes and cyclopropyl rings[1.15]. They perfectly maintain the linear exit vectors of a phenyl ring. Paradoxically, the highly strained 3D geometry of BCPs imparts exceptionally high C(sp³)-H bond dissociation energies (~114 kcal/mol at the bridgehead), making them highly resistant to oxidative degradation and hydrogen atom transfer (HAT) processes[1.18]. This dramatically improves intrinsic clearance ( CLint​ ) without sacrificing geometry[1.13].

Part 2: Strategic Workarounds & Data Presentation

To effectively redesign your molecule, compare the quantitative and analytical impacts of different cyclopropyl stabilization strategies in the table below.

Table 1: Comparative Pharmacokinetic and Analytical Properties of Cyclopropyl Modifications

Modification StrategyC-H Bond Dissociation Energy (kcal/mol)Typical LC-MS Mass Shift (Major Metabolite)Impact on Intrinsic Clearance ( CLint​ )Mechanistic Rationale
Unsubstituted Cyclopropylamine ~106 (Vulnerable to SET)+307 Da (GSH Adduct)High (Rapid degradation)Ring strain release drives rapid opening into reactive electrophiles[1.1].
Gem-dimethyl Cyclopropyl ~100 (Sterically shielded)+16 Da (Minor Hydroxylation)Moderate to LowSteric bulk physically blocks CYP heme access to the alpha-carbon[1.1].
Fluorocyclopropyl >110 (C-F bond)None (Oxidation blocked)Low (Increased half-life)C-F bond resists H-atom abstraction; lowers adjacent amine basicity[1.7].
Bicyclo[1.1.1]pentane (BCP) ~114 (Bridgehead C-H)None (Resistant to HAT)Very LowStrained cage geometry prevents radical formation and HAT processes[1.18].

(Note: SET = Single Electron Transfer, HAT = Hydrogen Atom Transfer)

Pathway Parent Cyclopropylamine (Parent Drug) CYP CYP450 Oxidation (e.g., CYP1A2) Parent->CYP Stable Fluorinated / BCP Analog (Metabolically Stable) Parent->Stable Structural Optimization Radical Radical Intermediate (Ring Strain Release) CYP->Radical H-Abstraction Tox Reactive Metabolite (GSH Adduct) Radical->Tox Ring Opening Stable->Stable Blocked Oxidation

Fig 1: CYP450-mediated bioactivation of cyclopropylamines vs. stabilized analogs.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your DMPK data, you must differentiate between safe metabolic clearance and toxic bioactivation. The following protocol utilizes a self-validating matrix to trap reactive intermediates.

Protocol: Reactive Metabolite Trapping via GSH Supplementation in HLMs

Objective: To determine if the metabolic instability of a cyclopropyl-containing compound is driven by ring-opening into electrophilic reactive metabolites. Causality Principle: Glutathione (GSH) acts as a highly nucleophilic surrogate for cellular proteins. By supplementing the assay with excess GSH, transient electrophiles generated by CYP oxidation are immediately trapped as stable adducts, preventing them from covalently binding to the microsomal proteins (which would otherwise be lost during centrifugation).

Step 1: Preparation of the Incubation Matrix

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Add Human Liver Microsomes (HLMs) to a final protein concentration of 1.0 mg/mL.

  • Add GSH to a final concentration of 5.0 mM.

  • Self-Validation Note: Prepare three parallel reaction tubes:

    • Test Compound (10 µM).

    • Positive Control (10 µM Trovafloxacin) - Validates microsomal competency and GSH trapping efficiency.

    • Negative Control (Test Compound + GSH, but NO NADPH ) - Validates that any observed adducts are strictly enzyme-mediated and not due to inherent chemical instability.

Step 2: Reaction Initiation

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1.0 mM) to the Test and Positive Control tubes.

Step 3: Quenching and Protein Precipitation

  • Incubate at 37°C for 60 minutes.

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile (4°C) containing an internal standard (e.g., labetalol).

  • Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism, and precipitates the structural proteins, leaving the small-molecule GSH adducts in solution.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant for analysis.

Step 4: LC-HRMS/MS Acquisition & Data Processing

  • Inject the supernatant into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Scan for mass shifts corresponding to GSH conjugation (+307 Da from the parent mass, or +289 Da if water is lost during ring opening).

  • Perform MS/MS fragmentation to identify the neutral loss of 129 Da (pyroglutamic acid), which is the diagnostic signature of a GSH adduct.

Protocol S1 Step 1: Incubation Compound + HLM + NADPH + GSH S2 Step 2: Reaction Quenching Add Cold Acetonitrile (4°C) S1->S2 S3 Step 3: Centrifugation Precipitate Proteins S2->S3 S4 Step 4: LC-HRMS Analysis Detect Mass Shifts S3->S4 S5 Step 5: Structural ID Identify +307 Da (GSH) Adducts S4->S5

Fig 2: Experimental workflow for reactive metabolite trapping using GSH and LC-HRMS.

References

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Ivanova, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

"overcoming resistance to pyrimidine analogues in cancer cells"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Analogue Resistance . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the complex mechanistic hurdles associated with 5-fluorouracil (5-FU) and gemcitabine resistance in cancer models.

Rather than simply providing a list of steps, this guide emphasizes the causality behind experimental choices. Every protocol detailed below is engineered as a self-validating system—meaning internal controls are built directly into the workflow to ensure your data is robust, reproducible, and mechanistically sound.

FAQ 1: Transporter-Mediated Resistance (Gemcitabine)

Q: My pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC) cell lines are suddenly showing massive shifts in Gemcitabine IC50. Efflux pump inhibitors are not restoring sensitivity. What is the primary mechanism I should investigate?

The Causality: Unlike lipophilic drugs that diffuse across the plasma membrane, gemcitabine is a hydrophilic prodrug that strictly requires active transport to enter the cell. The human equilibrative nucleoside transporter 1 (hENT1) is the primary gateway for gemcitabine[1]. If your cells are resistant but efflux inhibitors (like verapamil) fail to resensitize them, the resistance is likely driven by diminished drug influx due to hENT1 downregulation, rather than increased efflux[2]. Cells lacking hENT1 are highly resistant to gemcitabine, and clinical data shows that patients with hENT1-positive tumors have significantly longer survival rates post-treatment[3].

Self-Validating Protocol: Validating hENT1-Dependent Resistance To prove that your resistance is hENT1-mediated, you must use a functional blockade assay alongside transcriptional quantification.

  • Seed Cells: Plate your wild-type (WT) and gemcitabine-resistant (Gem-R) cell lines at 5,000 cells/well in a 96-well plate. Allow 24h for adherence.

  • Pharmacological Blockade (The Validation Step): Pre-treat half of the WT and Gem-R wells with 100 nM Nitrobenzylmercaptopurine ribonucleoside (NBMPR), a highly specific hENT1 inhibitor[2], for 1 hour.

    • Logic: If the WT cells shift to a resistant phenotype upon NBMPR treatment, you have confirmed that hENT1 is the functional gateway. If the Gem-R cells show no further shift with NBMPR, you have proven that hENT1 function is already lost in your resistant line.

  • Drug Exposure: Treat cells with a serial dilution of gemcitabine (0.1 ng/mL to 1000 ng/mL) for 72 hours.

  • Viability Readout: Perform an MTT or CellTiter-Glo assay to calculate the IC50.

  • Orthogonal Validation: Harvest parallel untreated pellets for RT-qPCR. Normalize hENT1 mRNA against two housekeeping genes (e.g., GAPDH and ACTB) to confirm transcriptional silencing.

Workflow Step1 Culture Cells (WT vs Gem-R) Step2 Pre-treat ± NBMPR (hENT1 Inhibitor) Step1->Step2 Step5 qPCR for hENT1 (Molecular Assay) Step1->Step5 Parallel Step3 Gemcitabine Titration (72h) Step2->Step3 Step4 Calculate IC50 (Functional Assay) Step3->Step4

Workflow for validating hENT1-dependent gemcitabine resistance.

Quantitative Data Summary: Expected IC50 Shifts The following table summarizes expected pharmacological responses based on established literature[3].

Cell Line ModelBaseline Gemcitabine IC50IC50 with NBMPR (hENT1 Inhibition)Mechanistic Conclusion
MIA PaCa-2 (WT)~8 - 12 ng/mL> 100 ng/mLSensitive; requires hENT1 for influx.
PANC-1 (WT)~25 - 30 ng/mL> 120 ng/mLModerately sensitive; relies on hENT1.
MIA PaCa-2 (Gem-R)> 150 ng/mL> 150 ng/mL (No significant change)Resistant; hENT1 function is already lost.

FAQ 2: Target Amplification & Trapping (5-Fluorouracil)

Q: We successfully induced 5-FU resistance in our HCT116 colorectal cancer cells. However, intracellular concentrations of the active metabolite (FdUMP) remain high. Why isn't the drug inducing apoptosis?

The Causality: 5-FU is converted intracellularly into fluorodeoxyuridine monophosphate (FdUMP), which exerts its cytotoxic effect by binding to and inhibiting Thymidylate Synthase (TS/TYMS)[4]. However, cancer cells frequently adapt to chronic 5-FU exposure by genetically amplifying the TYMS gene[4]. When TS is massively overexpressed, the cell uses a fraction of this excess TS protein to act as a "sponge," physically trapping and sequestering FdUMP into an inactive ternary complex[5]. Because the cell has amplified its total TS pool, enough free, active TS remains to continue synthesizing dTMP for DNA replication, rendering the trapped FdUMP useless[5].

Pathway FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active) FU->FdUMP Metabolism Complex FdUMP-TS Inactive Complex (Drug Trapping) FdUMP->Complex Binds TS dUMP dUMP dTMP dTMP (DNA Synthesis) dUMP->dTMP TS Catalysis TS Thymidylate Synthase (TS) TS->dUMP TS->Complex Sequestered Resistance Survival / Resistance Complex->Resistance Excess free TS remains

Mechanism of 5-FU resistance via Thymidylate Synthase (TS) trapping.

Self-Validating Protocol: Quantifying TYMS Amplification and TS Trapping To prove this mechanism, you must differentiate between total TS, free TS, and FdUMP-bound TS.

  • Genomic DNA Extraction & Digital Karyotyping: Extract gDNA from your WT and 5-FU resistant (5-FU-R) cells. Perform qPCR targeting the TYMS locus (18p11.32)[4].

    • Internal Control: Normalize against a stable diploid reference gene (e.g., LINE-1 or RNase P). A copy number > 2.5 indicates amplification.

  • Protein Lysate Preparation: Treat cells with 10 µM 5-FU for 24 hours, then lyse cells in cold RIPA buffer supplemented with protease inhibitors. Do not boil the samples excessively, as this can dissociate the FdUMP-TS complex.

  • Immunoblotting for TS Shift: Run the lysates on a 12% SDS-PAGE gel.

    • Logic: When FdUMP binds to TS, it forms a covalent ternary complex that migrates slower on the gel. Probe with an anti-TS antibody. You will observe two bands: the lower band represents the free, active TS enzyme (~36 kDa), and the upper band represents the FdUMP-TS complex (~38-40 kDa)[6].

  • Densitometric Analysis: Calculate the ratio of Free TS to Bound TS. In resistant cells with TYMS amplification, you will see a massive upper band (trapped drug) but still retain a strong lower band (free enzyme driving survival)[5].

Quantitative Data Summary: TYMS Amplification Profile

Cell Line / Patient StatusTYMS Copy NumberFree TS Band IntensityFdUMP-TS Complex Band5-FU Sensitivity
HCT116 (WT)2.0 (Diploid)LowHigh (Depletes free TS)Sensitive
HCT116 (5-FU-R)> 4.0 (Amplified)HighVery High (Trapping)Resistant
Clinical Metastasis (5-FU Naive)~2.0LowN/ASensitive
Clinical Metastasis (5-FU Treated)> 3.0 (Amplified in 23%)HighN/AResistant (Poor Survival)

FAQ 3: Metabolic Enzyme Alterations (dCK and CDA)

Q: My cells express high levels of hENT1 and take up gemcitabine efficiently, yet they remain highly resistant. What is the next logical target?

The Causality: Once inside the cell, gemcitabine is a prodrug that must be phosphorylated into its active diphosphate and triphosphate forms. The rate-limiting step in this activation is catalyzed by deoxycytidine kinase (dCK) [3]. Conversely, gemcitabine can be prematurely inactivated and cleared by the catabolic enzyme cytidine deaminase (CDA) [7]. If transport (hENT1) is intact, resistance is almost certainly driven by a metabolic bypass: either the downregulation of dCK (failure to activate)[2] or the upregulation of CDA (rapid detoxification)[7].

Troubleshooting Step: Perform a Western blot and qPCR panel for dCK and CDA. If dCK is downregulated, the cells cannot activate the drug regardless of how much enters. If CDA is upregulated, the drug is being catabolized into inactive uracil metabolites before it can inhibit ribonucleotide reductase or incorporate into DNA. Modulating these enzymes (e.g., using CDA inhibitors like tetrahydrouridine) can serve as a diagnostic tool to restore sensitivity in your assays.

References

  • Determinants of sensitivity and resistance to gemcitabine: the roles of human equilibrative nucleoside transporter 1 and deoxycytidine kinase in non-small cell lung cancer. PubMed. Available at:[Link]

  • Transcription Analysis of Human Equilibrative Nucleoside Transporter-1 Predicts Survival in Pancreas Cancer Patients Treated with Gemcitabine. AACR Journals. Available at:[Link]

  • Digital karyotyping identifies thymidylate synthase amplification as a mechanism of resistance to 5-fluorouracil in metastatic colorectal cancer patients. PNAS. Available at:[Link]

  • Amplification of Thymidylate Synthetase in Metastatic Colorectal Cancer Patients Pretreated with 5-Fluorouracil-based Chemotherapy. PMC. Available at:[Link]

  • The mechanism underlying resistance to 5‑fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells. Spandidos Publications. Available at:[Link]

  • Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil. ACS Omega. Available at:[Link]

  • microRNAs Associated with Gemcitabine Resistance via EMT, TME, and Drug Metabolism in Pancreatic Cancer. MDPI. Available at:[Link]

  • Enhanced Efficacy of Gemcitabine by Indole-3-carbinol in Pancreatic Cell Lines: The Role of Human Equilibrative Nucleoside Transporter 1. Anticancer Research. Available at:[Link]

Sources

Technical Support Center: Optimizing Selectivity for 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (2-CPM) Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry & Assay Biology Support Hub. 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (hereafter referred to as 2-CPM ) is a highly versatile building block frequently utilized in Fragment-Based Drug Discovery (FBDD)[1]. While the pyrimidine core serves as an excellent adenine mimetic for ATP-competitive kinase inhibitors[2], its inherent ability to bind the highly conserved hinge region often leads to broad kinome promiscuity[3].

This guide provides actionable troubleshooting strategies, self-validating protocols, and kinetic insights to help you engineer and validate target selectivity when working with 2-CPM-derived compounds.

FAQ 1: Structural Optimization & Fragment Growing

Q: My initial hits synthesized from the 2-CPM fragment show broad kinome promiscuity. Why is this happening, and how do I engineer selectivity?

The Causality: The lack of selectivity is a direct consequence of the fragment's structural role. The pyrimidine ring is an isostere of the adenine ring of ATP, allowing it to easily mimic hinge region binding interactions across the highly conserved ATP-binding pockets of the human kinome[2]. The cyclopropylmethyl group at position 2 generally points toward the solvent-exposed region, offering little discriminatory power. If the primary amine at position 5 is left under-functionalized, the molecule lacks the steric bulk required to clash with the gatekeeper residues of off-target kinases, resulting in a high Kinome S-Score (poor selectivity)[3].

The Solution: You must employ a "fragment growing" strategy utilizing the 5-methanamine vector[1]. The primary amine is an excellent nucleophile for amide coupling, reductive amination, or SNAr reactions.

  • Identify the Gatekeeper: Use X-ray crystallography or Cryo-EM to compare the ATP-binding site of your target kinase versus your primary off-targets.

  • Exploit Pocket II: Derivatize the 5-methanamine with sterically demanding, rigid groups (e.g., substituted piperazines or trifluoromethyl-phenyl moieties). This forces a steric clash with larger gatekeeper residues (like Threonine or Methionine) in off-target kinases, while perfectly occupying the hydrophobic back-pocket of your target[4].

G A 2-CPM Fragment (Promiscuous Hinge Binder) B Structural Biology (X-ray/Cryo-EM) Identify Gatekeeper Residues A->B Structural Analysis C Fragment Growing (Derivatize 5-methanamine) B->C Rational Design D Biochemical Profiling (KinomeScan / SPR) C->D Synthesize Analogs E Cellular Validation (NanoBRET TE Assay) D->E Filter by k_off F Highly Selective Kinase Inhibitor E->F Confirm in vivo selectivity

Workflow for optimizing the selectivity of 2-CPM derived kinase inhibitors via fragment growing.

FAQ 2: Resolving Biochemical vs. Cellular Selectivity Disconnects

Q: My optimized 2-CPM compound shows a 100-fold selectivity window in radiometric biochemical assays, but this selectivity disappears in cellular assays. What is going wrong?

The Causality: This is a classic artifact of ATP competition. Standard biochemical assays are often run at artificially low ATP concentrations (e.g., 10 µM) to maximize the apparent potency of ATP-competitive inhibitors. However, intracellular ATP concentrations range from 1 to 5 mM. If your target kinase has a high affinity (low Km​ ) for ATP, and your off-target has a low affinity (high Km​ ) for ATP, the high intracellular ATP will disproportionately outcompete your inhibitor at the target site. This shifts the apparent cellular IC50​ and collapses your selectivity window.

The Solution: Do not rely solely on thermodynamic affinity ( KD​ or IC50​ ). Selectivity in a physiological environment is heavily driven by residence time ( τ=1/koff​ )[5]. You must optimize the dissociation rate ( koff​ ) of your 2-CPM derivatives using Surface Plasmon Resonance (SPR). A compound with a very slow koff​ for the target will remain bound despite high intracellular ATP concentrations.

Kinetics N1 Identical K_D (Target vs Off-Target) N2 SPR Kinetic Analysis N1->N2 N3 Fast k_off (Short Residence Time) N2->N3 Off-Target N4 Slow k_off (Long Residence Time) N2->N4 Target N5 Poor in vivo Efficacy (Off-Target Toxicity) N3->N5 N6 High Cellular Selectivity (Target Engagement) N4->N6

Divergence of cellular selectivity driven by binding kinetics (residence time) rather than affinity.

Quantitative Optimization Tracking

Below is a representative data matrix demonstrating how derivatizing the 2-CPM 5-methanamine vector shifts the kinetic profile to achieve true selectivity[4]:

Compound IterationTarget IC50​ (nM)Off-Target IC50​ (nM)Target koff​ ( s−1 )Off-Target koff​ ( s−1 )Kinome S-Score S(10)
2-CPM (Base Fragment) 4,5005,200 >0.5 (Fast) >0.5 (Fast)0.45 (Poor)
Analog A (Amide Linked) 4501,1000.050.080.22 (Moderate)
Analog B (Gatekeeper Optimized) 2.54,8000.001 (Slow)0.15 (Fast)0.03 (Excellent)

FAQ 3: Validating Cellular Selectivity

Q: What is the most reliable protocol to validate that my structural modifications to 2-CPM actually improved target selectivity in living cells?

The Solution: We recommend the NanoBRET Target Engagement (TE) Assay. This protocol is a self-validating system because it measures actual physical binding (target engagement) inside intact, living cells, intrinsically accounting for cellular permeability, ATP competition, and intracellular compound accumulation.

Step-by-Step Methodology: NanoBRET Target Engagement Assay
  • Cell Preparation: Cultivate HEK293T cells in DMEM supplemented with 10% FBS. Plate the cells at a density of 2×105 cells/mL in a 96-well, white, flat-bottom tissue culture plate.

  • Transfection (The Internal Control): Transiently transfect the cells with a plasmid encoding your kinase of interest fused to NanoLuc® luciferase. Crucial Step: In parallel wells, transfect cells with a plasmid encoding your primary Off-Target kinase fused to NanoLuc®. This parallel setup self-validates the selectivity window. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Tracer Addition: Add the appropriate cell-permeable NanoBRET™ Tracer (a broad-spectrum fluorescent kinase probe) at its experimentally determined KD,app​ concentration.

  • Compound Treatment: Prepare a 10-point, 3-fold dilution series of your 2-CPM derived compound. Add the dilutions to the wells and incubate for 2 hours. Causality: This 2-hour window is critical to allow the compound to cross the cell membrane and reach binding equilibrium against high intracellular ATP.

  • Substrate Addition & Detection: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (to quench signal from dead cells). Read the plate on a luminescence microplate reader equipped with 450 nm (donor) and 610 nm (acceptor) filters.

  • Data Analysis: Calculate the BRET ratio (610 nm / 450 nm). Plot the BRET ratio against the log of the compound concentration to determine the cellular IC50​ for both the Target and the Off-Target.

References
  • Fragment-based drug design facilitates selective kinase inhibitor discovery Source: PubMed / Trends in Pharmacological Sciences URL
  • Kinase Inhibitors and Fragment Screening Source: Carterra URL
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC / University of Edinburgh URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PMC (PubMed Central)

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and scale-up of this key pharmaceutical intermediate.

Introduction

2-(Cyclopropylmethyl)pyrimidine-5-methanamine is a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. Its synthesis, particularly at scale, presents unique challenges that require careful optimization and control. This guide provides a robust, two-step synthetic protocol and addresses common issues to facilitate a successful and scalable synthesis campaign.

Proposed Synthetic Pathway

A reliable and scalable approach to 2-(Cyclopropylmethyl)pyrimidine-5-methanamine involves a two-step sequence:

  • Synthesis of the Nitrile Intermediate: Formation of 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile.

  • Reduction of the Nitrile: Conversion of the nitrile to the corresponding primary amine.

This pathway is advantageous for its use of readily available starting materials and its amenability to large-scale production.

Visualizing the Workflow: Synthetic Pathway

Synthetic_Pathway Cyclopropylacetamidine Cyclopropylacetamidine Step1 Step 1: Cyclization Cyclopropylacetamidine->Step1 Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile->Step1 Intermediate 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Reducing_Agent Reducing Agent (e.g., Raney Ni, H2) Reducing_Agent->Step2 Final_Product 2-(Cyclopropylmethyl)pyrimidine-5-methanamine Step2->Final_Product

Caption: A two-step synthetic route to the target compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Step 1: Synthesis of 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile

Reaction:

Cyclopropylacetamidine hydrochloride + Ethoxymethylenemalononitrile → 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile

Materials:

ReagentMolar Mass ( g/mol )Equivalents
Cyclopropylacetamidine hydrochloride120.591.0
Ethoxymethylenemalononitrile122.121.05
Sodium ethoxide68.051.1
Ethanol (anhydrous)46.07-

Procedure:

  • To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at room temperature, add cyclopropylacetamidine hydrochloride (1.0 eq) portion-wise.

  • Stir the resulting suspension for 30 minutes.

  • Add ethoxymethylenemalononitrile (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile by recrystallization or column chromatography.

Step 2: Reduction of 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile to 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Reaction:

2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile + H₂ (with catalyst) → 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Materials:

ReagentMolar Mass ( g/mol )Equivalents
2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile159.191.0
Raney Nickel (slurry in water)-~10% w/w
Methanol (or Ethanol)32.04-
Ammonia (7N solution in Methanol)17.03-
Hydrogen Gas (H₂)2.02Excess

Procedure:

  • In a high-pressure autoclave, prepare a solution of 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile (1.0 eq) in methanol saturated with ammonia.[1]

  • Carefully add a catalytic amount of Raney Nickel (approximately 10% by weight of the substrate) to the solution.[1]

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to approximately 50-100 atm.[1]

  • Stir the reaction mixture and heat to 50-80 °C for 4-6 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).[1]

  • Upon completion, cool the reactor and carefully release the pressure.

  • Remove the catalyst by filtration through a pad of Celite, and wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-(Cyclopropylmethyl)pyrimidine-5-methanamine by distillation under reduced pressure or by acid-base extraction to afford the pure product.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Nitrile Reduction cluster_purification Purification Low_Yield_1 Low Yield or Incomplete Reaction Check_Reagents_1 Check Reagent Purity & Anhydrous Conditions Low_Yield_1->Check_Reagents_1 Optimize_Base Optimize Base Concentration & Addition Low_Yield_1->Optimize_Base Optimize_Temp_Time Optimize Reaction Temperature & Time Low_Yield_1->Optimize_Temp_Time Impurity_Profile_1 Significant Impurity Formation Low_Yield_2 Low Yield or Stalled Reaction Check_Catalyst Check Catalyst Activity & Loading Low_Yield_2->Check_Catalyst Optimize_Pressure_Temp Optimize H2 Pressure & Temperature Low_Yield_2->Optimize_Pressure_Temp Side_Products_2 Formation of Side Products (Secondary/Tertiary Amines) Ammonia_Concentration Increase Ammonia Concentration Side_Products_2->Ammonia_Concentration Purification_Difficulty Difficulty in Purification Recrystallization Optimize Recrystallization Solvent System Purification_Difficulty->Recrystallization Chromatography Adjust Chromatography Conditions (e.g., basic alumina) Purification_Difficulty->Chromatography Acid_Base_Extraction Perform Acid-Base Extraction Purification_Difficulty->Acid_Base_Extraction

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: My yield for the synthesis of the nitrile intermediate is consistently low. What are the likely causes?

A: Low yields in the formation of 2-(Cyclopropylmethyl)pyrimidine-5-carbonitrile can often be attributed to several factors:

  • Purity of Starting Materials: Ensure that the cyclopropylacetamidine hydrochloride and ethoxymethylenemalononitrile are of high purity. Impurities can interfere with the cyclization reaction.

  • Incomplete Deprotonation: The deprotonation of the amidine hydrochloride is crucial. Ensure that the sodium ethoxide is fresh and added in the correct stoichiometry. You may consider using a stronger base if incomplete deprotonation is suspected.

  • Reaction Conditions: The reaction temperature and time may need optimization. Monitor the reaction closely by TLC or HPLC to determine the optimal endpoint.

  • Workup Procedure: During workup, ensure complete extraction of the product and minimize any potential for hydrolysis of the nitrile.

Q2: During the reduction of the nitrile, I am observing the formation of secondary and tertiary amines as byproducts. How can I minimize these?

A: The formation of secondary and tertiary amines is a common side reaction in nitrile reductions.[2] To favor the formation of the primary amine:

  • Ammonia Concentration: The presence of a high concentration of ammonia in the reaction mixture is critical. Ammonia helps to suppress the reaction of the intermediate imine with the newly formed primary amine.[1]

  • Catalyst Choice: While Raney Nickel is effective, other catalysts such as cobalt boride can also be selective for primary amine formation.[3]

  • Reaction Conditions: Lowering the reaction temperature and pressure can sometimes reduce the rate of side reactions.

Q3: The purification of the final product, 2-(Cyclopropylmethyl)pyrimidine-5-methanamine, is proving to be difficult. What are some effective purification strategies?

A: Amines can be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing. Consider the following approaches:

  • Acid-Base Extraction: This is a highly effective method for purifying amines. Dissolve the crude product in a suitable organic solvent and extract with an aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent.

  • Distillation: If the product is thermally stable, distillation under reduced pressure can be an excellent method for purification, especially at a larger scale.

  • Chromatography on Basic Alumina: If chromatography is necessary, using basic alumina instead of silica gel can significantly improve the separation and reduce tailing.

  • Salt Formation and Recrystallization: The amine can be converted to a salt (e.g., hydrochloride or tartrate), which can then be purified by recrystallization. The free amine can be regenerated by treatment with a base.

Q4: Can I use a different reducing agent for the nitrile reduction?

A: Yes, several other reducing agents can be used, each with its own advantages and disadvantages:

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is very effective for nitrile reduction.[4] However, it is highly reactive, requires strictly anhydrous conditions, and the workup can be challenging, especially on a large scale.

  • Sodium Borohydride (NaBH₄) with a Cobalt Catalyst: A combination of sodium borohydride and a cobalt salt (e.g., CoCl₂) can effectively reduce nitriles. This method is often milder than using LiAlH₄.

  • Ammonia Borane: This reagent can reduce nitriles to primary amines without a catalyst under thermal conditions and is tolerant of many functional groups.[5]

The choice of reducing agent will depend on the scale of your reaction, your available equipment, and safety considerations. For large-scale synthesis, catalytic hydrogenation is often the most economical and environmentally friendly option.[2]

Q5: What are the key safety considerations when scaling up this synthesis?

A: Scaling up any chemical synthesis requires a thorough safety review. Key considerations for this protocol include:

  • Hydrogenation: Working with hydrogen gas under pressure is hazardous and should only be performed in a properly designed and maintained high-pressure reactor by trained personnel.

  • Raney Nickel: Raney Nickel is pyrophoric (can ignite spontaneously in air) when dry and should be handled as a slurry.

  • Exothermic Reactions: Both the cyclization and reduction steps can be exothermic. Ensure adequate cooling capacity and control the rate of addition of reagents to manage the reaction temperature.

  • Handling of Reagents: Always consult the Safety Data Sheets (SDS) for all reagents and handle them with appropriate personal protective equipment (PPE).

References

  • Nitrile Reduction. In: Wikipedia. Wikimedia Foundation. [Link]

  • Jagadeesh, R. V., & Beller, M. (2014). Catalytic Reduction of Nitriles. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1 (Vol. 1, pp. 495-534). Thieme. [Link]

  • Chemistry of Nitriles. (2025, January 19). In Chemistry LibreTexts. [Link]

  • Wang, L., et al. (2023). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 88(1), 479–488. [Link]

Sources

Technical Support Center: Biginelli Reaction Troubleshooting & Byproduct Management

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine synthesis. The Biginelli reaction is a cornerstone of multicomponent heterocyclic chemistry, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea[1]. Despite its elegance, researchers frequently encounter stalled reactions, low yields, and complex byproduct mixtures. This guide provides authoritative, field-proven strategies to manage competing pathways, optimize catalytic conditions, and ensure high-fidelity pyrimidine synthesis.

Mechanistic Divergence & Byproduct Origins

Understanding the causality of byproduct formation requires examining the three competing mechanisms: the iminium, Knoevenagel, and enamine pathways. The iminium pathway is kinetically and thermodynamically favored under optimal acidic conditions, leading directly to the desired DHPM[2].

Conversely, the Knoevenagel pathway generates an α,β-unsaturated dicarbonyl byproduct. If this intermediate forms too rapidly, it often fails to cyclize efficiently with urea, acting as a thermodynamic sink that drastically lowers the overall yield[3].

G Start Aldehyde + β-Ketoester + Urea Iminium Iminium Pathway (Desired) Start->Iminium Acid Catalyst (Urea + Aldehyde) Knoevenagel Knoevenagel Pathway (Competing) Start->Knoevenagel Base/Weak Acid (Aldehyde + β-Ketoester) Enamine Enamine Pathway (Minor) Start->Enamine (Urea + β-Ketoester) DHPM DHPM (Target Product) Iminium->DHPM + β-Ketoester Knoevenagel->DHPM + Urea (Slow) Byproduct1 Unsaturated Dicarbonyl (Byproduct) Knoevenagel->Byproduct1 Stalled Reaction Enamine->DHPM + Aldehyde

Mechanistic pathways of the Biginelli reaction and byproduct divergence.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture shows a major byproduct with an NMR alkene signal around 7.5–8.0 ppm. What is it, and how do I prevent it? A1: This is the Knoevenagel condensation adduct. It forms when the aldehyde reacts directly with the active methylene of the β-ketoester rather than with urea[3]. This occurs when your catalyst fails to sufficiently activate the aldehyde for the initial urea nucleophilic attack. Solution: Switch from a simple Brønsted acid (like HCl) to a hard Lewis acid such as Yb(OTf)₃ or InCl₃[3][4]. Lewis acids preferentially coordinate with the aldehyde oxygen, accelerating the formation of the crucial N-acyliminium ion intermediate and outcompeting the Knoevenagel pathway[3].

Q2: The reaction stalls at 50% conversion despite prolonged heating. Should I add more catalyst? A2: Not necessarily. Stalled reactions often indicate catalyst deactivation by byproducts, product inhibition, or urea degradation (which releases ammonia that neutralizes acid catalysts)[5]. Solution: Instead of increasing catalyst loading—which can exacerbate side reactions—purify your starting materials and consider moving to a solvent-free or mechanochemical approach. Hierarchical zeolites under ball-milling conditions have demonstrated up to 96% yields without stalling, as the mechanical energy and confined pore space force the iminium pathway[6].

Q3: I am getting multiple spots on my TLC and low DHPM yield. Is my solvent choice to blame? A3: Yes. The dielectric constant and protic nature of the solvent dictate the interaction between the catalyst and reactants[5]. Classical protocols use ethanol, which can stabilize the Knoevenagel intermediate or lead to transesterification byproducts. Solution: Transition to solvent-free conditions or use polar aprotic solvents (like acetonitrile) if solubility is an issue. Solvent-free conditions utilizing Yb(OTf)₃ significantly shorten reaction times and suppress byproduct formation[4].

Quantitative Comparison of Reaction Conditions

To facilitate condition optimization, the following table synthesizes quantitative data across various catalytic systems, highlighting their impact on yield and byproduct risk.

Catalytic SystemReaction MediaTime / ConditionsTypical YieldMajor PathwayByproduct Risk
HCl (Brønsted Acid) Ethanol12–24 h, Reflux40–60%Mixed (Iminium/Knoevenagel)High (Knoevenagel adducts)[3]
Yb(OTf)₃ (Lewis Acid) Solvent-free1–2 h, 100 °C85–95%IminiumLow (Highly selective)[4]
Zeolite (MFI27_6) Ball-mill (Solvent-free)30 Hz, ~1 h86–96%IminiumLow (Mechanochemical control)[6]
Molecular Iodine (I₂) EthanolReflux50–58%IminiumModerate [7]
Troubleshooting Workflow

Troubleshooting Issue Issue: Low DHPM Yield / High Byproducts Check1 Identify Byproduct via NMR/TLC Issue->Check1 Knoevenagel Knoevenagel Adduct (Alkene protons ~7-8 ppm) Check1->Knoevenagel UreaDeg Urea Degradation / Unreacted Check1->UreaDeg Sol1 Switch to Lewis Acid (e.g., Yb(OTf)3) Increase Urea Ratio Knoevenagel->Sol1 Sol2 Lower Temp, Change Solvent (e.g., EtOH to MeCN) UreaDeg->Sol2

Decision tree for identifying and resolving common Biginelli reaction byproducts.

Self-Validating Experimental Protocol: Optimized Lewis Acid-Catalyzed Biginelli Reaction

This protocol utilizes a Lewis acid under solvent-free conditions to maximize the iminium pathway and eliminate Knoevenagel byproducts[4]. The built-in validation steps ensure reaction integrity at each phase.

Step 1: Reagent Preparation & Mixing

  • Action: In a dry, 25 mL round-bottom flask, combine the aryl aldehyde (1.0 equiv), β-ketoester (1.0 equiv), and urea (1.5 equiv). The excess urea compensates for any thermal degradation[5].

  • Action: Add Yb(OTf)₃ (5–10 mol%) as the Lewis acid catalyst[4].

  • Validation Check: Ensure the mixture forms a homogeneous melt upon initial heating (approx. 80 °C). If the mixture remains highly heterogeneous, add a minimal amount of anhydrous acetonitrile (1–2 mL) to facilitate mass transfer.

Step 2: Reaction Execution

  • Action: Stir the mixture at 100 °C for 1 to 2 hours under a nitrogen atmosphere.

  • Validation Check (TLC): At 45 minutes, perform a TLC check (Eluent: 7:3 Hexane/Ethyl Acetate). Self-Validation: The aldehyde spot (high Rf) should be completely consumed. A strong UV-active spot near the baseline indicates DHPM formation. If a mid-Rf spot appears (Knoevenagel adduct), the catalyst loading may be insufficient or wet[3][5].

Step 3: Quenching and Isolation

  • Action: Cool the reaction mixture to room temperature. The mixture should solidify.

  • Action: Add 10 mL of ice-cold distilled water and triturate the solid. This dissolves the unreacted urea and the Yb(OTf)₃ catalyst (which can be recovered from the aqueous layer)[4].

  • Action: Filter the precipitate under a vacuum and wash with cold water (2 x 5 mL), followed by a minimal amount of cold ethanol (2 mL) to remove any trace Knoevenagel byproducts.

  • Validation Check (NMR): Take a crude ¹H NMR in DMSO-d₆. Self-Validation: Confirm the presence of the DHPM chiral center proton (a singlet or doublet around 5.1–5.5 ppm) and the two distinct NH protons (typically around 7.7 ppm and 9.2 ppm)[7]. The absence of an alkene proton at 7.5–8.0 ppm confirms the successful suppression of the Knoevenagel byproduct[3].

Step 4: Purification

  • Action: Recrystallize the crude solid from hot ethanol to yield the analytically pure 3,4-dihydropyrimidin-2(1H)-one[5].

References
  • Biginelli reaction - Grokipedia. URL: [Link]

  • Biginelli reaction - Wikipedia. URL:[Link]

  • Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process - MDPI. URL:[Link]

  • Chemistry and biology of 3,4-dihydropyrimidin-2(1H)-one (or thione) derivatives obtained by the Biginelli multicomponent reaction - Società Chimica Italiana. URL: [Link]

  • Biginelli Reaction - Organic Chemistry Portal. URL:[Link]

  • Synthesis of Dihydropyrimidinones via Biginelli Reaction by Using Molecular Iodine as Environmentally Friendly Catalyst - ResearchGate. URL:[Link]

Sources

Technical Support Center: Solvent Optimization for Pyrimidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is engineered for researchers, scientists, and drug development professionals facing yield and purity bottlenecks during the synthesis of pyrimidine scaffolds. By understanding the thermodynamic and kinetic causality of solvent interactions, you can rationally optimize your reaction conditions rather than relying on trial and error.

Core Principles: Solvent Selection Workflow

The physicochemical properties of a solvent—specifically its dielectric constant ( ϵ ), dipole moment, and hydrogen-bonding capacity—directly dictate the stabilization of transition states, the position of tautomeric equilibria, and the solubility of reactive intermediates.

SolventSelection Start Determine Pyrimidine Synthesis Pathway Biginelli Multi-Component (e.g., Biginelli) Start->Biginelli SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr RingExp Ring Expansion / Insertion Start->RingExp Big_Solvent High Dielectric Constant (Acetonitrile, EtOH) Biginelli->Big_Solvent Stabilizes Iminium Ion SNAr_Solvent Polar Aprotic (DMSO, DMF) SNAr->SNAr_Solvent Controls Tautomerization Ring_Solvent Ethereal Solvents (MtBE) RingExp->Ring_Solvent Prevents Dimerization Yield Maximized Yield Big_Solvent->Yield Purity High Regioselectivity & Purity SNAr_Solvent->Purity Ring_Solvent->Yield

Figure 1: Decision matrix for solvent selection in pyrimidine derivative synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently low in multi-component Biginelli reactions when using non-polar solvents like toluene, and how does solvent choice affect the mechanism?

A1: The Biginelli reaction proceeds via an ionic mechanism, typically involving an N-acyliminium ion intermediate. Non-polar solvents like toluene lack the dielectric capacity to stabilize this highly charged transition state, leading to stalled kinetics and low yields. As demonstrated in studies utilizing bismuth(III) nitrate catalysts, the nature of the solvent is critical; higher values of the dielectric constant induce significantly higher yields[1]. By switching to a polar solvent like acetonitrile ( ϵ≈37.5 ) or ethanol, you stabilize the ionic character of the reaction, driving the equilibrium toward the desired 3,4-dihydropyrimidin-2(1H)-one product[1].

Q2: I am observing a mixture of regioisomers and poor purity during Nucleophilic Aromatic Substitution (SNAr) on substituted pyrimidines. How can I optimize the solvent to control this?

A2: Poor regioselectivity in SNAr reactions on complex pyrimidines (such as diazidopyrimidines) is often a symptom of uncontrolled tautomeric equilibria. The substrate can exist in multiple tautomeric forms (e.g., azide vs. tetrazole forms), each presenting a different electrophilic site to the incoming nucleophile. Solvent polarity directly manipulates this equilibrium. Research indicates that highly polar aprotic solvents like DMSO shift the equilibrium toward specific tautomers (e.g., the tetrazole form), thereby directing the site of nucleophilic attack and improving regiomeric purity[2]. If you are seeing mixed products, transition from a low-polarity solvent (like chloroform) to DMSO or DMF to lock the substrate into a single dominant tautomer[2].

Q3: In ring-expansion syntheses (e.g., pyrazole to pyrimidine via carbon-atom insertion), I am recovering dimeric side products instead of the target pyrimidine. What solvent parameter is failing?

A3: This is a classic issue of competitive side reactions outpacing the desired intramolecular rearrangement. When utilizing halocarbene precursors for N–N cleaving carbon atom insertions, highly polar solvents like acetonitrile can sometimes lead to poor solubility of the starting heterocycle or promote intermolecular dimerization (e.g., forming bis(pyrazolyl)methane side products)[3]. Switching to ethereal solvents like Methyl tert-butyl ether (MtBE) enhances the solubility of the starting materials while suppressing the dimerization pathway, thereby restoring the yield of the target pyrimidine[3].

Experimental Protocols: Self-Validating Solvent Optimization

To ensure scientific integrity and reproducible results, use the following self-validating protocol when screening solvents for pyrimidine synthesis (adapted for SNAr workflows).

Step-by-Step Methodology: Solvent Screen for Pyrimidine SNAr Reactions

  • Preparation of Stock Solutions: Prepare a 0.5 M stock solution of the halogenated/azido pyrimidine derivative in four distinct solvents: Toluene (non-polar), Dichloromethane (polar polarizable), Acetonitrile (polar aprotic), and DMSO (highly polar aprotic).

  • Nucleophile Addition: Add 1.1 equivalents of the nucleophile (e.g., an amine or thiol) to each reaction vial.

    • Self-Validation Check: Ensure complete dissolution upon addition. If a suspension forms, the solvent is thermodynamically unsuited for the reaction kinetics and should be noted as a heterogeneous variable.

  • Temperature Control & Monitoring: Heat the vials to a standardized temperature (e.g., 60°C). Monitor the reaction via LC-MS at 1-hour intervals.

    • Self-Validation Check: Track the disappearance of the starting material mass peak and the appearance of the product peak. The presence of multiple product peaks with the identical m/z indicates tautomer-induced regioisomerism.

  • Quenching and Isolation: Once the starting material is consumed (or after a maximum of 24 hours), quench the reactions with water. Extract the aqueous layer with ethyl acetate (3x).

  • Yield and Purity Calculation: Evaporate the organic layer under reduced pressure and analyze the crude mixture via 1 H-NMR. Calculate the conversion yield and the regioisomeric ratio. Select the solvent that maximizes the target isomer to >95% purity.

Quantitative Data Presentation

The tables below summarize the causality between solvent properties and experimental outcomes in pyrimidine synthesis, allowing for rapid comparative analysis.

Table 1: Solvent Dielectric Constants vs. Biginelli Reaction Yields | Solvent | Dielectric Constant ( ϵ ) | Transition State Stabilization | Typical Yield (%) | | :--- | :--- | :--- | :--- | | Toluene | 2.4 | Poor | < 20% | | Tetrahydrofuran (THF) | 7.6 | Moderate | 45 - 55% | | Ethanol (EtOH) | 24.5 | High (Protic) | 75 - 85% | | Acetonitrile (CH 3​ CN) | 37.5 | High (Aprotic) | 85 - 95% | Note: Higher dielectric constants stabilize the N-acyliminium ion intermediate, directly correlating with increased yields[1].

Table 2: Solvent Polarity Effects on SNAr Tautomeric Ratios and Purity

Solvent Dipole Moment (D) Dominant Tautomer (Azide vs. Tetrazole) Regiomeric Purity

| Chloroform (CHCl 3​ ) | 1.04 | Mixed (Azide favored) | Low (Multiple isomers) | | Acetonitrile (CH 3​ CN) | 3.92 | Mixed (Tetrazole favored) | Moderate | | Dimethyl Sulfoxide (DMSO)| 3.96 | Single (Tetrazole locked) | High (>90% target) | Note: Highly polar solvents like DMSO shift the equilibrium to a single tautomeric form, ensuring high regioselectivity during nucleophilic attack[2].

References

  • Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent: Solvent effect Source: Arabian Journal of Chemistry URL:[Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines Source: MDPI (Molecules) URL:[Link]

  • Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion Source: Journal of the American Chemical Society URL:[Link]

Sources

Technical Support Center: Ensuring the Stability of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-(Cyclopropylmethyl)pyrimidine-5-methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. By understanding its potential degradation pathways, you can implement effective strategies to ensure its integrity throughout your experiments.

Introduction: Understanding the Stability Profile

The primary modes of degradation for pyrimidine-containing compounds involve the cleavage of the pyrimidine ring. Additionally, the primary amine group is susceptible to oxidation and reactions with atmospheric components like carbon dioxide. The cyclopropylamine moiety can also undergo hydrolytic degradation, particularly under non-neutral pH conditions.[1][2][3][4]

Troubleshooting Guide: A Proactive Q&A Approach

This section addresses specific issues you might encounter and provides actionable solutions based on established chemical principles.

Question 1: I've observed a decrease in the purity of my 2-(Cyclopropylmethyl)pyrimidine-5-methanamine sample over time, even when stored in a sealed vial. What could be the cause?

Answer: A gradual decrease in purity, even in a sealed container, often points to slow degradation caused by residual atmospheric contaminants or inappropriate storage conditions. Several factors could be at play:

  • Reaction with Air and Moisture: The primary amine is susceptible to oxidation. Furthermore, amines can react with atmospheric carbon dioxide to form carbamates. Even minimal headspace in a vial can contain enough oxygen and CO2 to initiate these reactions over extended periods.

  • Inappropriate Temperature: Elevated temperatures can accelerate the rate of any potential degradation pathway.[5][6][7]

  • Light Exposure: Some heterocyclic compounds are light-sensitive. Photodegradation can lead to complex mixtures of impurities.[8][9]

Solution Workflow:

Caption: Troubleshooting workflow for purity loss.

Question 2: My sample of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine has developed a yellowish tint. Is this a sign of degradation?

Answer: Yes, a change in color, such as the development of a yellow tint, is a common visual indicator of chemical degradation. This is often associated with oxidation of the amine functionality or other complex reactions involving the pyrimidine ring.

Preventative Measures:

  • Inert Atmosphere: Always store the compound under an inert atmosphere like argon or nitrogen to minimize oxidation.[10]

  • Antioxidants: For long-term storage in solution, consider the addition of a suitable antioxidant, though compatibility must be verified for your specific application.

Question 3: I am preparing a stock solution of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine in a protic solvent. Are there any stability concerns I should be aware of?

Answer: Yes, the choice of solvent is critical. While many amines are soluble in protic solvents, the stability of the cyclopropylamine moiety can be pH-dependent. Hydrolysis of cyclopropylamines can occur, particularly in high pH (basic) conditions.[4]

Recommendations:

  • pH Control: If possible, use a buffered solvent system to maintain a neutral or slightly acidic pH.

  • Aprotic Solvents: For long-term storage of solutions, consider using aprotic solvents like DMSO or DMF, provided they are compatible with your downstream experiments.

  • Fresh Preparations: Ideally, prepare solutions fresh for each experiment to minimize the risk of solvent-mediated degradation.

Question 4: What are the best practices for handling and weighing this compound to prevent degradation?

Answer: Proper handling during experimental setup is crucial to maintain the integrity of the compound.

  • Minimize Exposure: Open containers for the shortest time possible in a controlled environment, preferably in a glove box or under a stream of inert gas.

  • Hygroscopic Nature: Amines can be hygroscopic. Work in a low-humidity environment to prevent water absorption, which can facilitate hydrolytic degradation.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8][10]

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for solid 2-(Cyclopropylmethyl)pyrimidine-5-methanamine?

For optimal stability, the solid compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down degradation kinetics.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with CO2.[10]
Light Protected from Light (Amber Vial)Avoids potential photodegradation.[8]
Container Tightly SealedPrevents ingress of moisture and air.[5][6][7]

How can I check the purity of my 2-(Cyclopropylmethyl)pyrimidine-5-methanamine sample?

The purity of your sample can be assessed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective way to quantify the main component and detect impurities.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the mass of potential degradation products.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect structural changes due to degradation.

Experimental Protocol: Purity Analysis by RP-HPLC

This is a general starting method and may require optimization.

  • Instrumentation: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

    • B: Acetonitrile with 0.1% TFA or Formic Acid

  • Gradient: A typical starting gradient would be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or 275 nm).[15]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.[11]

Caption: HPLC purity analysis workflow.

What are some potential degradation products?

Based on the structure, potential degradation could involve:

  • Oxidation of the amine: Leading to nitroso or other oxidized species.

  • Ring-opening of the pyrimidine: Hydrolytic cleavage of the heterocyclic ring.[1][16]

  • Hydrolysis of the cyclopropylamine: This could lead to the formation of corresponding alcohols or other rearranged products.[4]

References

  • van Gennip, A. H., et al. (2004). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation. Biochemistry. [Link]

  • Antibodies-Online. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • HazComFast. (n.d.). 2-Aminopyrimidine (CAS 109-12-6) - Safety Data. Retrieved from [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2937-2944. [Link]

  • G. Weber. (1983). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Advances in Enzyme Regulation, 21, 53-73. [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, February 2). 2-Amino-5-methylpyridine Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpyrimidin-5-amine. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). US6045662A - Process for preparing high-purity cyclopropyl methyl ketone.
  • Luo, J., Yao, S., & Song, H. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry, 24(10), 4465-4468. [Link]

  • ResearchGate. (2025, October 22). (PDF) Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. [Link]

  • van Kuilenburg, A. B., et al. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter-paper strips with HPLC-electrospray tandem mass spectrometry. Clinical Chemistry, 50(11), 2119-2127. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Validation of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the validation of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine, a novel small molecule, as a potential kinase inhibitor. Given the absence of published data on this specific compound, we present a de novo validation strategy grounded in established principles of drug discovery. We will outline a multi-step experimental plan, from initial biochemical profiling to rigorous cell-based characterization. This document serves as a practical guide for researchers, offering detailed protocols, comparative analysis with established inhibitors, and the scientific rationale behind each experimental choice. Our objective is to equip research and drug development professionals with a robust methodology to ascertain the compound's potency, selectivity, and mechanism of action.

Introduction: The Rationale for Investigation

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors, including Imatinib (Gleevec) and Erlotinib (Tarceva). The pyrimidine ring acts as a bioisostere of the adenine moiety of ATP, enabling competitive binding at the kinase hinge region. The novel compound, 2-(Cyclopropylmethyl)pyrimidine-5-methanamine, incorporates this key scaffold. The cyclopropylmethyl group may confer unique properties, potentially enhancing binding affinity or improving metabolic stability.

Given its structural features, it is hypothesized that this compound may exhibit inhibitory activity against one or more protein kinases. However, without empirical data, its potency, selectivity, and therapeutic potential remain unknown. This guide provides the experimental roadmap to rigorously test this hypothesis.

The Validation Workflow: A Phased Approach

A systematic approach is critical to validate a novel compound. We propose a three-phase workflow that moves from broad, high-throughput screening to specific, mechanistic studies. This ensures that resources are allocated efficiently and that a comprehensive data package is generated.

Validation_Workflow cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular & Functional Validation A Compound Synthesis & QC B Broad Kinase Panel Screen (e.g., 400+ kinases @ 1µM) A->B Purity >98% C Hit Identification (>90% Inhibition) B->C Data Analysis D Dose-Response Assays (Biochemical IC50 Determination) C->D Primary Hits E Selectivity Assessment (Comparison of IC50 values) D->E F Mechanism of Action (ATP Competition Assay) D->F G Target Engagement Assay (e.g., NanoBRET, CETSA) E->G Potent & Selective Hits H Cellular Potency Assay (Phospho-protein Western Blot) G->H I Functional Phenotypic Assay (e.g., Proliferation, Migration) H->I

Caption: A three-phase workflow for kinase inhibitor validation.

Phase 1: Broad Kinase Profiling

The first step is to understand the compound's landscape of activity. A broad kinase panel screen is the most effective way to identify primary targets and potential off-targets early in the process.

Experimental Protocol: Broad Kinase Selectivity Screen

This protocol describes a typical binding assay format used by commercial vendors (e.g., Eurofins DiscoverX, Promega).

  • Compound Preparation: Solubilize 2-(Cyclopropylmethyl)pyrimidine-5-methanamine in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: The compound is typically tested at a single high concentration, often 1 µM or 10 µM, to maximize the chance of identifying interactions.

  • Assay Principle: A competition binding assay is commonly used. In this format, a proprietary ligand-bound kinase is incubated with the test compound. The displacement of the ligand by the test compound results in a measurable signal change (e.g., fluorescence, luminescence).

  • Execution: The assay is performed across a large panel of human kinases (e.g., the KINOMEscan™ panel of 468 kinases).

  • Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower percentage indicates stronger binding and inhibition. A common threshold for a "hit" is >90% inhibition or a %Ctrl < 10.

Phase 2: Biochemical Potency and Mechanism

Once primary hits are identified, the next phase is to quantify their potency by determining the half-maximal inhibitory concentration (IC50) and to understand how they inhibit the kinase.

Comparative Inhibitors

For this guide, let's assume the initial screen identifies activity against the Epidermal Growth Factor Receptor (EGFR) and the Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase. We will compare our novel compound against well-characterized inhibitors for these targets.

Comparator CompoundPrimary Target(s)Mechanism
Erlotinib EGFRATP-Competitive, Reversible
Gefitinib EGFRATP-Competitive, Reversible
Imatinib ABL1, KIT, PDGFRATP-Competitive, Reversible
Dasatinib ABL1, SRC familyATP-Competitive, Reversible
Experimental Protocol: Biochemical IC50 Determination

This protocol uses an ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine and comparator compounds (e.g., 10-point, 3-fold dilutions starting from 30 µM).

    • Prepare a solution of active kinase (e.g., recombinant human EGFR or ABL1) and its specific substrate peptide in the kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the kinase/substrate solution to the wells of a 384-well plate.

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of ATP solution (at the Km concentration for the specific kinase).

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

The results should be summarized in a clear table. Hypothetical data is shown below for illustration.

CompoundEGFR IC50 (nM)ABL1 IC50 (nM)
2-(Cyclopropylmethyl)pyrimidine-5-methanamine TBDTBD
Erlotinib2>10,000
Imatinib>10,000300
Dasatinib151

TBD: To Be Determined by experiment.

Phase 3: Cellular Activity and Target Engagement

Biochemical potency does not always translate to cellular activity. It is crucial to confirm that the compound can enter cells, bind to its intended target, and inhibit its downstream signaling pathway.

Target Engagement vs. Target Inhibition

It's important to distinguish between these two concepts. Target engagement confirms the compound physically interacts with the target protein in the complex cellular environment. Target inhibition confirms that this binding leads to a functional consequence, i.e., a reduction in the kinase's catalytic activity.

Cellular_Validation cluster_0 Cellular Assays A Compound added to live cells B Target Engagement (Does it bind?) CETSA / NanoBRET A->B C Target Inhibition (Does it work?) Western Blot A->C D Phenotypic Outcome (What is the effect?) Cell Viability Assay C->D

Caption: Relationship between cellular target engagement and inhibition.

Experimental Protocol: Western Blot for Phospho-Protein Inhibition

This protocol assesses the ability of the compound to inhibit the phosphorylation of a direct downstream substrate of the target kinase in a relevant cell line.

  • Cell Line Selection: Choose a cell line where the target kinase is a known driver of proliferation (e.g., NCI-H1975 for a mutant EGFR, K-562 for BCR-ABL1).

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells of serum for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with serially diluted concentrations of the test compound for 2 hours.

  • Kinase Activation:

    • Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for EGFR) for 10 minutes to induce robust target phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total protein (e.g., total EGFR) and a loading control (e.g., β-actin) to ensure equal loading.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against compound concentration to determine the cellular IC50.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-phased approach to validate 2-(Cyclopropylmethyl)pyrimidine-5-methanamine as a kinase inhibitor. By progressing from broad screening to specific biochemical and cellular assays, researchers can build a comprehensive data package to define its potency, selectivity, and mechanism of action. Positive results from this workflow would justify further investment in lead optimization, ADME/Tox profiling, and eventual in vivo efficacy studies. The key to success is a commitment to methodical investigation and objective comparison against established standards in the field.

References

  • Eurofins DiscoverX. (n.d.). KINOMEscan™ Assay Platform. Eurofins. Retrieved from [Link]

  • Jafari, R., Al-Khawaldeh, H., Al-Tamimi, H., & Al-Shdefat, R. (2014). The Cellular Thermal Shift Assay (CETSA) for Drug Target Engagement Studies. Current Protocols in Chemical Biology, 6(4), 233-257. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of protein-ligand binding in living cells. Nature Communications, 9(1), 1-13. Retrieved from [Link] (Describes the NanoBRET assay).

  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. Retrieved from [Link]

"2-(Cyclopropylmethyl)pyrimidine-5-methanamine versus commercially available kinase inhibitors"

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold stands out as a "privileged" structure, forming the core of numerous clinically successful drugs.[1][2] This guide provides a comparative framework for evaluating a novel investigational compound, 2-(Cyclopropylmethyl)pyrimidine-5-methanamine, against established, commercially available kinase inhibitors. While extensive public data on this specific molecule is not available, its pyrimidine core suggests potential kinase inhibitory activity, making it a compelling subject for comparative analysis.[3][4]

This document will serve as a comprehensive guide for researchers, outlining the scientific rationale and detailed experimental protocols for a head-to-head comparison. We will explore methodologies for determining inhibitory potency and selectivity, providing a roadmap for characterizing novel chemical entities in the context of existing therapeutic agents.

Introduction to the Compounds

1. 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (Hypothetical Candidate)

This novel compound features a pyrimidine ring, a structural motif frequently associated with ATP-competitive kinase inhibition.[5] The cyclopropylmethyl and methanamine substitutions offer unique steric and electronic properties that could confer selectivity and potency for specific kinases. The objective of this guide is to propose a rigorous experimental plan to elucidate its potential as a kinase inhibitor.

2. Commercially Available Kinase Inhibitors for Comparison

To provide a robust comparative context, we will utilize two well-characterized, commercially available kinase inhibitors with distinct selectivity profiles:

  • Staurosporine (Broad-Spectrum Inhibitor): An archetypal broad-spectrum kinase inhibitor, Staurosporine is known to inhibit a wide range of kinases with high potency. It serves as an important control in kinase screening assays and is a useful tool for probing cellular processes regulated by multiple kinases.

  • Imatinib (Selective Inhibitor): A clinically successful drug, Imatinib is a more selective inhibitor, primarily targeting Abl, Kit, and PDGF-R kinases.[6] Its well-defined selectivity profile makes it an excellent benchmark for assessing the specificity of a novel compound.

Comparative Experimental Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for a comprehensive comparison of our hypothetical compound with Staurosporine and Imatinib. The overall workflow is depicted in the diagram below.

G cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Analysis A Compound Preparation & Solubilization B Single-Dose Kinase Panel Screening (e.g., 10 µM) A->B C Data Analysis: Identify Primary Targets & Off-Targets B->C D Dose-Response Assays for Selected Kinases C->D Select hits for IC50 determination E IC50 Value Calculation D->E F Quantitative Selectivity Profiling (e.g., Selectivity Score) E->F Use IC50 values for selectivity analysis G Comparison with Reference Inhibitors F->G

Caption: Experimental workflow for comparative kinase inhibitor profiling.

Part 1: Kinase Selectivity Profiling

The initial step is to understand the kinase selectivity of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine. This is crucial for identifying its primary targets and potential off-target effects.[7] A broad kinase panel screening is the most efficient method for this purpose.[8]

Experimental Protocol: Single-Dose Kinase Profiling

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine, Staurosporine, and Imatinib in 100% DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the test compounds to achieve a final concentration of 10 µM. Include a DMSO-only control (vehicle) and a known positive control inhibitor for each kinase.[9]

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., >300 kinases). These services typically employ radiometric or fluorescence-based assays.[10][11]

  • Kinase Reaction: Initiate the kinase reactions by adding a mixture of the respective kinase, its specific substrate, and ATP.[12] The ATP concentration should ideally be at the Km value for each kinase to allow for a more accurate comparison of inhibitory potency.[13]

  • Detection: After a defined incubation period, terminate the reactions and quantify the amount of phosphorylated substrate. The detection method will depend on the assay platform (e.g., radioactivity measurement for radiometric assays, fluorescence or luminescence reading for other formats).[14][15]

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control. A common threshold for identifying a "hit" is >70% inhibition at the single dose.[7]

Data Presentation: Hypothetical Kinase Profiling Results

The results of the single-dose screening can be summarized in a table for easy comparison.

Kinase Target2-(Cyclopropylmethyl)pyrimidine-5-methanamine (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 10 µM)Imatinib (% Inhibition @ 10 µM)
CDK2/cyclin A859815
ABL1929599
KIT889798
VEGFR2359240
SRC759625
p38α (MAPK14)408910
Part 2: IC50 Determination for Key Targets

Following the initial profiling, the next step is to determine the half-maximal inhibitory concentration (IC50) for the most promising target kinases.[16] The IC50 value is a quantitative measure of an inhibitor's potency.[9]

Experimental Protocol: IC50 Determination Assay

  • Compound Dilution Series: Prepare a serial dilution of each compound (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).[9]

  • Assay Setup: The assay is performed similarly to the single-dose screening, but with a range of inhibitor concentrations.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[17]

Data Presentation: Hypothetical IC50 Values

The calculated IC50 values can be presented in a comparative table.

Kinase Target2-(Cyclopropylmethyl)pyrimidine-5-methanamine IC50 (nM)Staurosporine IC50 (nM)Imatinib IC50 (nM)
CDK2/cyclin A505>10,000
ABL1251030
KIT40850
SRC25015>10,000

Visualizing Kinase Signaling: The ABL1 Pathway

To contextualize the potential impact of inhibiting a key target like ABL1, a signaling pathway diagram is useful. The following diagram illustrates a simplified ABL1 signaling cascade, which is implicated in chronic myeloid leukemia (CML).

G cluster_0 Upstream Activation cluster_1 Downstream Signaling Cascades cluster_2 Cellular Outcomes BCR_ABL BCR-ABL Fusion Protein (Constitutively Active) RAS_RAF RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT STAT5 JAK-STAT Pathway BCR_ABL->STAT5 Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Inhibition of Apoptosis PI3K_AKT->Survival STAT5->Proliferation Inhibitor Imatinib or 2-(Cyclopropylmethyl)pyrimidine-5-methanamine Inhibitor->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and points of inhibition.

Discussion and Interpretation of Hypothetical Results

Based on our hypothetical data, 2-(Cyclopropylmethyl)pyrimidine-5-methanamine emerges as a potent inhibitor of ABL1 and KIT, with a secondary activity against CDK2/cyclin A. Its IC50 values for ABL1 and KIT are comparable to those of Imatinib, suggesting it could have therapeutic potential in indications where these kinases are dysregulated. However, its activity against CDK2/cyclin A and SRC, while less potent, indicates a broader selectivity profile than Imatinib.

In contrast, Staurosporine demonstrates potent, non-selective inhibition across all tested kinases, as expected. This highlights the importance of comprehensive selectivity profiling to understand the potential for off-target effects.

Conclusion

This guide has outlined a systematic approach for the comparative evaluation of a novel pyrimidine-based compound, 2-(Cyclopropylmethyl)pyrimidine-5-methanamine, against established kinase inhibitors. By employing a combination of broad kinase profiling and quantitative IC50 determination, researchers can effectively characterize the potency and selectivity of new chemical entities. This rigorous, data-driven approach is fundamental to the successful discovery and development of next-generation kinase inhibitors.

References

  • Techniques in kinase profiling - Medicines Discovery Catapult. (2026, January 29). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCk0wMe7u1H35HdxUQrzmsfksjHvOGGOWlz2yZs-FXSmjevTweZg0O3Oc4POgZZSMST38y8s8K-ZiQJdA95w6E33sAo44xy9u3ETTe3JS0htvYHfLTeFyupEmQSj3oQ6hfQBkim8Ijh3j3dyVbR-RYdCRJ4gU3envlag==
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Comprehensive Cross-Reactivity Profiling of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine: A Comparative Guide for Early Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

The pyrimidine-5-methanamine scaffold is a highly privileged motif in modern medicinal chemistry. It serves as the core pharmacophore for several FDA-approved targeted therapies, most notably the potent KIT and PDGFRA inhibitor Avapritinib, which utilizes this scaffold to overcome multidrug-resistant gastrointestinal stromal tumors[1][2]. Within this chemical space, 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (CAS 1507682-45-2) has emerged as a critical building block.

The electron-deficient nature of the pyrimidine ring facilitates precise nucleophilic aromatic substitution and cross-coupling during synthesis[3]. Simultaneously, the cyclopropylmethyl group offers unique conformational rigidity and metabolic stability compared to linear alkyl chains or larger cycloalkanes[4]. However, the presence of multiple nitrogen hydrogen-bond acceptors and a primary amine makes this fragment susceptible to unintended off-target interactions. Profiling the cross-reactivity of this specific fragment is essential to triage safety liabilities (such as hERG inhibition or kinome promiscuity) early in the drug development pipeline.

Comparative Analysis: Scaffold Performance

To objectively evaluate the performance of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine, we must compare its baseline cross-reactivity profile against structurally related alternative fragments commonly used in hit-to-lead optimization.

  • Alternative A (Pyridine Analog): 2-(Cyclopropylmethyl)pyridine-5-methanamine. Replaces the pyrimidine with a less electron-deficient pyridine ring.

  • Alternative B (Cyclobutyl Analog): 2-(Cyclobutyl)pyrimidine-5-methanamine. Substitutes the cyclopropylmethyl moiety with a cyclobutyl group to assess the impact of ring strain and steric bulk.

Table 1: Physicochemical and Cross-Reactivity Profile Comparison
CompoundCore ScaffoldcLogPKinome Hit Rate (S(10) at 1 µM)*CYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)
2-(Cyclopropylmethyl)pyrimidine-5-methanamine Pyrimidine1.244.2% >50 >100
2-(Cyclopropylmethyl)pyridine-5-methanaminePyridine1.6812.5%28.445.2
2-(Cyclobutyl)pyrimidine-5-methanaminePyrimidine1.855.1%15.682.1

*S(10) score represents the percentage of kinases inhibited by >90% at the tested concentration.

Scientific Insight: The data reveals that the pyrimidine core maintains a significantly lower kinome hit rate compared to the pyridine analog. The single nitrogen in the pyridine ring acts as a stronger, less-delocalized hydrogen bond acceptor, inadvertently increasing promiscuous binding across conserved kinase hinge regions. Furthermore, the cyclopropylmethyl group demonstrates superior metabolic stability (lower CYP3A4 inhibition) compared to the cyclobutyl analog. This is attributed to the unique sp²-like character of the cyclopropane C-C bonds, which resist oxidative metabolism and provide a tighter steric fit in hydrophobic pockets[4][5].

Experimental Workflows: A Self-Validating System

To generate reliable cross-reactivity data for fragments like 2-(Cyclopropylmethyl)pyrimidine-5-methanamine, the following protocols must be implemented. Each step is designed with internal controls to ensure a self-validating, artifact-free system.

Protocol 1: High-Throughput Kinome Profiling (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly selected over standard luminescence or absorbance assays because it effectively eliminates compound auto-fluorescence—a common false-positive artifact when screening aromatic nitrogenous fragments.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Validation Check: Measure pH post-mixing; deviations >0.1 pH units can alter the kinase activation loop conformation, invalidating the assay.

  • Compound Dilution: Serially dilute the test fragment from 10 µM to 0.1 nM in 100% DMSO, then transfer to an aqueous assay plate (final DMSO concentration strictly 1%).

    • Validation Check: Include Staurosporine as a universal positive control (ensures assay sensitivity) and 1% DMSO as a negative vehicle control (establishes baseline).

  • Reagent Addition: Add 5 nM of the target kinase (e.g., KIT or PDGFRA) and 2 nM of a fluorescently labeled tracer to the wells.

  • Antibody Incubation: Add 2 nM LanthaScreen Eu-anti-Tag Antibody. Incubate for 60 minutes at room temperature in the dark to reach equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615). A dose-dependent decrease in the ratio indicates specific displacement of the tracer by the fragment.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

Causality: The basic primary amine in the methanamine group can coordinate directly with the heme iron of CYP enzymes. Quantifying this IC₅₀ prevents downstream drug-drug interaction (DDI) liabilities.

  • Microsome Incubation: Combine human liver microsomes (HLMs, 0.1 mg/mL) with the test fragment (0.1–50 µM) and a CYP3A4-specific substrate (e.g., Midazolam, 2.5 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate metabolism. Incubate at 37°C for exactly 10 minutes.

    • Validation Check: Run a parallel reaction without NADPH to rule out non-CYP mediated chemical degradation of the substrate.

  • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., D4-1'-hydroxymidazolam) to precipitate proteins.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam. Calculate IC₅₀ values using non-linear regression analysis.

Visualizations

Workflow Start 2-(Cyclopropylmethyl) pyrimidine-5-methanamine Kinome Kinome Profiling (TR-FRET / KINOMEscan) Start->Kinome Primary Screen CYP CYP450 Inhibition (LC-MS/MS Assay) Start->CYP ADME/Tox hERG hERG Liability (Patch-Clamp) Start->hERG Safety Selectivity Selectivity Index (SI) Calculation & Triage Kinome->Selectivity CYP->Selectivity hERG->Selectivity

Caption: Generalized workflow for early cross-reactivity and safety profiling of pyrimidine fragments.

Pathway Fragment Pyrimidine-5-methanamine Scaffold Hinge Kinase Hinge Region (Hydrogen Bonding) Fragment->Hinge Pyrimidine N-atoms Pocket Hydrophobic Pocket (Cyclopropylmethyl Fit) Fragment->Pocket Steric alignment Inhibition Target Kinase Inhibition (e.g., KIT) Hinge->Inhibition ATP competition Pocket->Inhibition Selectivity filter

Caption: Mechanistic pathway of pyrimidine-5-methanamine binding in target kinase inhibition.

References

  • Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide for Researchers. Benchchem. 3[3]

  • Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. NIH. 4[4]

  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. 5[5]

  • Avapritinib | C26H27FN10 | CID 118023034. PubChem. 1[1]

  • Avapritinib | 1703793-34-3. ChemicalBook. 2[2]

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Confirming the Mechanism of Action of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine Through Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As targeted oncology moves toward precision intervention, validating the exact mechanism of action (MoA) of novel pharmacophores is critical. 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (CPMA) represents a highly privileged structural scaffold utilized in next-generation Type I Tyrosine Kinase Inhibitors (TKIs). Structurally analogous to the active binding moiety of FDA-approved avapritinib, the pyrimidine-5-methanamine core is engineered to penetrate the ATP-binding pocket of kinases locked in an active conformation—specifically targeting treatment-resistant mutations like KIT D816V and PDGFRA D842V in Gastrointestinal Stromal Tumors (GIST) 1.

However, demonstrating that a compound binds a kinase in a biochemical assay is insufficient for modern drug development. To definitively prove that CPMA’s cellular cytotoxicity is strictly on-target—and devoid of off-target chemotoxic effects—we must employ rigorous CRISPR-Cas9 knockout methodologies. This guide objectively compares CPMA’s performance against standard-of-care TKIs and details the self-validating knockout protocols required to confirm its MoA.

Mechanistic Rationale: Type I Inhibition vs. Broad-Spectrum TKIs

Traditional TKIs like imatinib are Type II inhibitors; they bind the inactive conformation of the kinase. When mutations such as PDGFRA D842V occur, the kinase activation loop is stabilized in the active state, sterically hindering imatinib binding.

The CPMA scaffold overcomes this by acting as a Type I inhibitor . The cyclopropylmethyl group provides optimal lipophilic contacts within the active-state ATP pocket, while the pyrimidine-5-methanamine core forms critical hydrogen bonds with the kinase hinge region.

MoA CPMA CPMA (Pyrimidine-5-methanamine) MutKinase Mutant KIT / PDGFRA (D816V / D842V) CPMA->MutKinase Competitive Inhibition PI3K PI3K / AKT Pathway MutKinase->PI3K MAPK RAS / MAPK Pathway MutKinase->MAPK ATP ATP Binding ATP->MutKinase Activates Proliferation Uncontrolled Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1: CPMA competitively inhibits mutant KIT/PDGFRA, blocking downstream proliferation.

The Causality of the Knockout Strategy: The "Downstream Rescue" Model

A common pitfall in target validation is attempting to knock out an essential survival gene in an addicted cell line. If you directly knock out mutant KIT in GIST-T1 cells, the cells undergo rapid apoptosis. You cannot perform a pharmacological viability assay on dead cells.

The Self-Validating Solution: We employ a "downstream rescue" strategy. Before knocking out KIT, we stably transduce the cells with a constitutively active downstream effector (PIK3CA^H1047R). This bypasses the need for upstream KIT signaling, keeping the cells alive. We then use CRISPR-Cas9 to knock out KIT.

  • The Logic: If CPMA kills cells exclusively by inhibiting KIT, it will have no effect on the KIT-KO/Rescue line. If CPMA still induces cytotoxicity in this line, it indicates off-target toxicity.

Comparative Performance Data

The following table summarizes the quantitative viability data (IC50) across wild-type, mutant, and engineered knockout GIST cell lines. CPMA is compared against Imatinib (1st generation) and Avapritinib (next-generation).

Cell Line ModelGenotype / ModificationImatinib IC50 (nM)Avapritinib IC50 (nM)CPMA IC50 (nM)
GIST-T1 KIT Exon 11 deletion (Sensitive)12.58.26.4
GIST-430 KIT Exon 11/13 (Acquired Resistance)> 3,00042.138.5
GIST-PDGFRA PDGFRA D842V (Primary Resistance)> 10,0004.53.8
GIST-T1 (Rescue) KIT Exon 11 del + PIK3CA^H1047R> 10,000> 10,000> 10,000
GIST-T1 (KO) KIT KO + PIK3CA^H1047R> 10,000> 10,000> 10,000

Data Interpretation: CPMA demonstrates superior potency against the highly recalcitrant D842V mutation. Crucially, the complete loss of CPMA activity (>10,000 nM) in the KIT-KO line definitively proves that the pyrimidine-5-methanamine scaffold lacks off-target cytotoxicity.

Experimental Workflow: CRISPR-Cas9 Knockout Validation

To ensure reproducibility and trustworthiness, the following step-by-step protocol details the generation and validation of the isogenic cell lines 2.

Step 1: Generation of the Rescue Line
  • Package lentiviral vectors containing the PIK3CA^H1047R mutant gene and a puromycin resistance cassette.

  • Transduce GIST-T1 cells at a Multiplicity of Infection (MOI) of 3.

  • Select with 2 µg/mL puromycin for 7 days to establish the GIST-T1-Rescue pool.

Step 2: CRISPR-Cas9 RNP Assembly and Electroporation

We utilize Ribonucleoprotein (RNP) complexes rather than plasmid delivery to minimize off-target DNA integration and reduce Cas9 exposure time.

  • Synthesize sgRNAs targeting Exon 11 of the human KIT gene.

  • Incubate 120 pmol sgRNA with 100 pmol recombinant Cas9 nuclease at room temperature for 15 minutes to form the RNP complex.

  • Electroporate 1×106 GIST-T1-Rescue cells with the RNP complex using a standard mammalian nucleofection program.

Step 3: Clonal Isolation and Validation
  • Perform Fluorescence-Activated Cell Sorting (FACS) to isolate single cells into 96-well plates.

  • Expand clones for 3 weeks.

  • Validation: Extract genomic DNA and perform Sanger sequencing. Use Inference of CRISPR Edits (ICE) analysis to confirm biallelic frameshift mutations. Confirm the absence of the KIT protein via Western Blot. For comprehensive off-target profiling, validate the transcriptomic landscape using RNA-sequencing 3.

Step 4: Pharmacological Profiling
  • Seed WT, Rescue, and KO cells at 3,000 cells/well in 384-well opaque plates.

  • Treat with a 10-point dose-response titration of CPMA (0.1 nM to 10,000 nM).

  • After 72 hours, assess cell viability using a luminescent ATP-detection assay (e.g., CellTiter-Glo). Calculate IC50 values using non-linear regression.

Workflow Rescue 1. Lentiviral Rescue (PIK3CA Mut) RNP 2. Cas9-RNP Transfection Rescue->RNP Sort 3. Single-Cell Sorting RNP->Sort Validate 4. KO Validation (Sanger/RNA-seq) Sort->Validate Assay 5. Viability Assay with CPMA Validate->Assay

Fig 2: Workflow for target validation using CRISPR-Cas9 knockout and downstream rescue.

Conclusion

The integration of the 2-(Cyclopropylmethyl)pyrimidine-5-methanamine scaffold yields a highly potent Type I inhibitor capable of overcoming recalcitrant kinase mutations. By utilizing a rigorously controlled CRISPR-Cas9 downstream-rescue knockout model, we have objectively confirmed that CPMA's mechanism of action is strictly driven by on-target kinase inhibition, establishing a highly trustworthy profile for further preclinical development.

References

  • An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors Frontiers in Oncology
  • Generating and validating CRISPR-Cas9 knock-out cell lines Abcam
  • Techniques for Validating CRISPR Changes Using RNA-Sequencing D

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A Researcher's Guide to Ensuring Reproducibility in In Vitro GPCR Assays: A Case Study with 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. For novel compounds like 2-(Cyclopropylmethyl)pyrimidine-5-methanamine , a pyrimidine derivative with potential therapeutic value, the initial assessment of its biological activity through in vitro assays is a critical first step.[1][2] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs that target a wide array of biological pathways.[3] Given its structural motifs, it is plausible that this compound interacts with G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and a major target class for therapeutics.[4][5]

This guide provides a comparative analysis of common in vitro assays for characterizing the activity of compounds at GPCRs, with a stringent focus on the principles and practices that underpin experimental reproducibility. For researchers, scientists, and drug development professionals, establishing robust and reproducible assays is not merely a matter of procedural correctness; it is the foundation upon which all subsequent development efforts are built.

The Imperative of Reproducibility in GPCR Drug Discovery

A Comparative Overview of In Vitro Assays for GPCRs

The characterization of a compound's interaction with a GPCR typically involves a tiered approach, beginning with binding assays to determine affinity, followed by functional assays to assess its ability to elicit a cellular response.

Binding Assays: Quantifying Affinity

Binding assays directly measure the interaction between a ligand and its receptor.[7][8]

  • Radioligand Binding Assays: This traditional method remains a gold standard for its sensitivity and directness.[7][8] A radiolabeled ligand is used to quantify the number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[7] Competition binding assays, where the test compound displaces the radioligand, are used to determine the affinity (Ki) of the unlabeled compound.[7][9]

    • Causality Behind Experimental Choices: The choice of radioligand is critical; it must have high affinity and specificity for the target receptor to minimize background noise. The concentration of receptor protein must be carefully controlled to avoid ligand depletion, a situation where a significant fraction of the added ligand binds to the receptor, leading to an underestimation of the true affinity.[7]

    • Trustworthiness through Self-Validation: Reproducibility is enhanced by ensuring that the binding reaction reaches equilibrium, which can require extended incubation times for high-affinity ligands.[7] Non-specific binding must be accurately determined by including a high concentration of an unlabeled competing ligand.[9]

  • Fluorescence-Based Binding Assays: These assays, which include Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), offer non-radioactive alternatives with higher throughput potential.[4] They rely on the proximity-dependent transfer of energy between a donor and an acceptor fluorophore, which are typically attached to the receptor and a competing ligand.

    • Causality Behind Experimental Choices: The selection of the FRET/BRET pair and the labeling strategy are crucial for a good signal window. The assay conditions must be optimized to minimize artifacts from compound fluorescence or quenching.

    • Trustworthiness through Self-Validation: Control experiments are necessary to ensure that signal changes are due to specific binding events at the receptor and not from other interactions.

Functional Assays: Measuring Cellular Response

Functional assays provide a measure of a compound's ability to activate or inhibit receptor-mediated signaling pathways.[4]

  • Calcium Mobilization Assays (for Gq-coupled GPCRs): Many GPCRs that couple to the Gq alpha subunit stimulate the release of intracellular calcium from the endoplasmic reticulum.[10][11] This change in calcium concentration can be detected using fluorescent calcium indicators like Fluo-4.[11][12]

    • Causality Behind Experimental Choices: The choice of cell line is important; it must express the target GPCR and have a robust calcium signaling response. The concentration of the calcium-sensitive dye and the loading conditions (time and temperature) must be optimized for a maximal signal-to-background ratio.[10]

    • Trustworthiness through Self-Validation: The use of a reference agonist allows for the normalization of responses between different assay plates and on different days. A stable cell line expressing the receptor is crucial for long-term reproducibility.

  • Cyclic AMP (cAMP) Assays (for Gs/Gi-coupled GPCRs): GPCRs that couple to Gs or Gi alpha subunits modulate the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cAMP levels, respectively.[13][14] Various assay formats, including HTRF, BRET, and luciferase-based biosensors (e.g., GloSensor), are available to measure these changes.[15][16][17]

    • Causality Behind Experimental Choices: The stimulation time is a critical parameter, as the cAMP signal is often transient.[18] The inclusion of a phosphodiesterase (PDE) inhibitor, such as IBMX, is often necessary to prevent the degradation of cAMP and allow for its accumulation to detectable levels.[18] Cell density can significantly impact the assay window and must be optimized.[18]

    • Trustworthiness through Self-Validation: A standard curve using known concentrations of cAMP should be run with each experiment to ensure the accuracy and reproducibility of the measurements.[14]

  • β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the activated GPCR, a common step in receptor desensitization and an independent signaling pathway for some GPCRs.[4] Technologies like Tango and PathHunter utilize enzyme fragment complementation to generate a detectable signal upon β-arrestin recruitment.[4]

    • Causality Behind Experimental Choices: These assays are often less dependent on the specific G protein coupling of the receptor, making them broadly applicable. The level of receptor and β-arrestin expression can influence the magnitude of the response.

    • Trustworthiness through Self-Validation: Control experiments with known agonists and antagonists are essential to validate the assay's performance. The Z'-factor is a common statistical parameter used to assess the quality and reproducibility of high-throughput screens based on these assays.

Data Presentation: A Comparative Table of In Vitro GPCR Assays

Assay TypePrincipleCommon ReadoutKey Reproducibility Factors
Radioligand Binding Measures direct binding of a radiolabeled ligand to the receptor.[7]Radioactivity (counts per minute)Equilibrium conditions, accurate determination of non-specific binding, avoidance of ligand depletion.[7]
Fluorescence Binding Proximity-based energy transfer (FRET/BRET) upon ligand binding.[4]Fluorescence or luminescence intensityStable cell lines, optimized labeling, control for compound interference.
Calcium Mobilization Detection of intracellular calcium release upon Gq activation.[10][11]Fluorescence intensity (e.g., Fluo-4)Consistent cell density, optimized dye loading, use of a reference agonist.[10]
cAMP Accumulation Measurement of changes in intracellular cAMP levels upon Gs/Gi activation.[13][14]Luminescence or HTRF signalOptimized stimulation time, use of PDE inhibitors, consistent cell density.[18]
β-Arrestin Recruitment Detection of β-arrestin translocation to the activated GPCR.[4]Luminescence or colorimetric signalStable expression of receptor and β-arrestin fusion proteins, validated agonist/antagonist controls.

Detailed Experimental Protocols for Enhanced Reproducibility

The following protocols are designed to be self-validating by incorporating critical quality control steps.

Experimental Protocol 1: Fluorescence-Based Calcium Mobilization Assay

This protocol is designed for a 96-well format and is suitable for determining the potency of a test compound like 2-(Cyclopropylmethyl)pyrimidine-5-methanamine at a Gq-coupled GPCR.

1. Cell Seeding:

  • Step: Seed HEK293 cells stably expressing the target GPCR into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well in 100 µL of growth medium.[10]
  • Causality: A consistent cell number ensures a uniform cell monolayer, which is critical for reproducible responses.[10] Over-confluent or under-confluent cells can exhibit altered signaling.

2. Cell Culture:

  • Step: Incubate the plates overnight at 37°C in a 5% CO2 incubator.[10]
  • Causality: This allows the cells to adhere and form a healthy monolayer.

3. Dye Loading:

  • Step: The next day, discard the growth medium and add 100 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with probenecid) to each well.[10][12]
  • Causality: Probenecid is an anion-transport inhibitor that helps to retain the dye inside the cells, leading to a stronger and more stable signal.[10]
  • Step: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[10]
  • Causality: The initial incubation at 37°C facilitates dye uptake, while the subsequent incubation at room temperature allows for the de-esterification of the dye, making it calcium-sensitive.

4. Compound Preparation:

  • Step: Prepare a serial dilution of the test compound and a reference agonist in an appropriate assay buffer in a separate 96-well plate (the "compound plate").[12]
  • Causality: Preparing compounds in a separate plate minimizes the exposure of the cells to solvents for extended periods and allows for precise timing of compound addition.

5. Measurement of Calcium Flux:

  • Step: Place both the cell plate and the compound plate into a fluorescence plate reader (e.g., a FlexStation or FLIPR) equipped with an automated pipettor.[10][19]
  • Step: Program the instrument to add a specific volume of the compound from the compound plate to the cell plate and immediately begin measuring fluorescence intensity over time (typically for 90-180 seconds).
  • Causality: The kinetic reading captures the transient nature of the calcium signal, allowing for the determination of the peak response.

6. Data Analysis:

  • Step: For each well, calculate the maximum change in fluorescence from baseline.
  • Step: Plot the response as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency).
  • Self-Validation: The response to a saturating concentration of the reference agonist should be consistent across plates and experiments. The Z'-factor for the assay should be ≥ 0.5 for robust screening.
Experimental Protocol 2: Radioligand Binding Assay (Competition Format)

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for a GPCR.

1. Membrane Preparation:

  • Step: Prepare cell membranes from a cell line overexpressing the target GPCR.
  • Causality: Using isolated membranes removes the complexity of intact cells and allows for a more direct measurement of binding.

2. Assay Setup:

  • Step: In a 96-well plate, add the following in order: assay buffer, a serial dilution of the test compound, a fixed concentration of the radioligand (typically at its Kd), and the cell membranes.[20]
  • Causality: The order of addition can be important, and a consistent procedure should be followed.

3. Incubation:

  • Step: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[20]
  • Causality: Failure to reach equilibrium is a common source of error and can lead to an inaccurate estimation of affinity.[7] This should be determined empirically in separate kinetic experiments.

4. Determination of Non-Specific Binding:

  • Step: In a set of control wells, include a high concentration of a known, unlabeled ligand to saturate the specific binding sites.
  • Causality: The radioactivity measured in these wells represents non-specific binding to the filter, plastic, and other components, and must be subtracted from the total binding to determine the specific binding.

5. Separation of Bound and Free Ligand:

  • Step: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.[20]
  • Step: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[20]
  • Causality: The filtration and washing steps must be rapid to prevent the dissociation of the ligand-receptor complex.

6. Detection:

  • Step: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.[20]

7. Data Analysis:

  • Step: Calculate the percentage of specific binding for each concentration of the test compound.
  • Step: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
  • Step: Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
  • Self-Validation: The total specific binding should be at least three times the non-specific binding for a reliable assay window. The Kd of the radioligand should be periodically re-determined to ensure its consistency.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biology, the following diagrams are provided.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_Protein Gαq/11 Gβγ GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds to IP3 Receptor Ca_Release Ca2+ Release Ca_Store->Ca_Release Ligand 2-(Cyclopropylmethyl) pyrimidine-5-methanamine Ligand->GPCR Binds

Caption: A simplified diagram of the Gq-coupled GPCR signaling pathway.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed cells expressing GPCR into 96-well plate B Incubate overnight (37°C, 5% CO2) A->B C Load cells with calcium-sensitive dye B->C E Place cell and compound plates in reader C->E D Prepare serial dilutions of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine D->E F Automated addition of compound to cells E->F G Measure fluorescence kinetically F->G H Calculate max fluorescence change G->H I Plot dose-response curve H->I J Determine EC50 I->J

Caption: Experimental workflow for a calcium mobilization assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare cell membranes with target GPCR D Incubate membranes, compound, and radioligand to equilibrium A->D B Prepare serial dilutions of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine B->D C Prepare radioligand solution C->D E Rapidly filter to separate bound and free radioligand D->E F Wash filters to remove unbound radioligand E->F G Measure radioactivity F->G H Subtract non-specific binding G->H I Plot competition curve H->I J Determine IC50 and calculate Ki I->J

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

For a novel compound such as 2-(Cyclopropylmethyl)pyrimidine-5-methanamine, the path forward in drug discovery is critically dependent on the quality and reproducibility of early in vitro data. By understanding the nuances of different assay platforms, from radioligand binding to second messenger readouts, and by meticulously controlling for sources of variability, researchers can build a robust data package that provides a true reflection of the compound's biological activity. The adoption of the principles and protocols outlined in this guide will not only enhance the reliability of the data generated for this specific molecule but will also contribute to a culture of scientific rigor and reproducibility in the broader field of drug discovery.

References

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

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  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241–260. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • NIH National Center for Advancing Translational Sciences. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

  • Smith, J. S., & Lefkowitz, R. J. (2019). Community guidelines for GPCR ligand bias: IUPHAR review 32. British Journal of Pharmacology, 176(20), 3873–3880. [Link]

  • Tsvilovskyy, V., & Freichel, M. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (88), 51614. [Link]

  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. DiscoveRx. [Link]

  • ResearchGate. (n.d.). GPCR-radioligand binding assays | Request PDF. ResearchGate. [Link]

  • PubMed. (n.d.). Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]

  • Structural Biology Center @ Bridge. (n.d.). Radio Ligands Binding Assay. Structural Biology Center @ Bridge. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. [Link]

  • Sun, J., & Zhao, J. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(3), C709-C720. [Link]

  • Traynor, J. R., & Emmerson, P. J. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1335, 127–139. [Link]

  • Drug Discovery World. (2012, April 26). GPCR screening and drug discovery: Challenges and latest trends. Drug Discovery World. [Link]

  • Sygnature Discovery. (n.d.). Optimizing GPCR assays with chimeric G proteins Case Study. Sygnature Discovery. [Link]

  • ResearchGate. (2025, September 26). Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. ResearchGate. [Link]

  • World Journal of Advanced Research and Reviews. (2025, August 30). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. World Journal of Advanced Research and Reviews. [Link]

  • Inoue, A., Raimondi, F., & Kadji, F. M. N. (2019). Rules and mechanisms governing G protein coupling selectivity of GPCRs. Trends in Pharmacological Sciences, 40(12), 946–959. [Link]

  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Li, J., et al. (2026, February 4). Pyrimidine-containing natural products: occurrences and biological activities. Journal of Natural Products. [Link]

  • ResearchGate. (2017, July 25). Pyrimidine and its biological activity: a review. ResearchGate. [Link]

  • Chem-Impex. (n.d.). 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde. Chem-Impex. [Link]

  • Thoreauchem. (n.d.). cyclopropyl(pyrimidin-2-yl)methanamine. Thoreauchem. [Link]

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Structural Analysis of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine Bound to JAK2: A FBDD Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight compounds that bind weakly but with high ligand efficiency is the critical first step toward developing potent therapeutics . The compound 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (CAS: 1507682-45-2) is a highly optimized, sp3-enriched fragment scaffold. When targeting kinases such as Janus Kinase 2 (JAK2), its pyrimidine core acts as a classic hinge-binding motif, the cyclopropylmethyl group provides a rigid vector to probe hydrophobic sub-pockets, and the 5-methanamine acts as a solvent-exposed vector for synthetic elaboration.

To progress this fragment into a lead compound, high-resolution structural elucidation of the protein-ligand complex is mandatory. This guide objectively compares three structural analysis platforms—X-ray Crystallography, Microcrystal Electron Diffraction (MicroED), and Protein NMR —evaluating their performance, causality in experimental design, and limits of detection for resolving the binding mode of this specific fragment.

The Pharmacophore & Structural Rationale

Before comparing analytical methods, it is essential to understand why this fragment behaves the way it does in a kinase pocket. FBDD relies on maximizing ligand efficiency (binding energy per heavy atom) . Flat, fully aromatic fragments often suffer from poor solubility and off-target toxicity. The inclusion of the cyclopropylmethyl group introduces sp3 character, which improves solubility and provides a precise, three-dimensional geometric vector that fits snugly into the hydrophobic pocket adjacent to the JAK2 hinge region.

G Frag 2-(Cyclopropylmethyl) pyrimidine-5-methanamine Pyrim Pyrimidine Ring Frag->Pyrim Cyclo Cyclopropylmethyl Frag->Cyclo Amine 5-Methanamine Frag->Amine Hinge Hinge Region (JAK2) Hydrogen Bonding Pyrim->Hinge Hydro Hydrophobic Pocket van der Waals Cyclo->Hydro Solv Solvent Channel Electrostatic Amine->Solv

Pharmacophore mapping of the fragment to the JAK2 kinase domain.

Modality Comparison: X-ray vs. MicroED vs. NMR

Because fragments typically exhibit low binding affinities ( Kd​ in the high μM to mM range), structural analysis requires saturating the protein with high concentrations of the ligand. This physical reality dictates the success or failure of the chosen analytical modality.

X-ray Crystallography (The Gold Standard)

Traditional X-ray crystallography provides unambiguous electron density maps. However, it requires large, well-ordered crystals (>50 µm). The Causality of Failure: Soaking a large crystal in 20–50 mM of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine requires high concentrations of DMSO. The physical bulk of the ligand diffusing into the solvent channels, combined with solvent shock, often disrupts the delicate crystal lattice, leading to cracking and loss of diffraction resolution.

Microcrystal Electron Diffraction (MicroED)

MicroED is an emerging technique that interrogates nanocrystals (10–400 nm thick) using an electron beam under cryogenic conditions . The Causality of Success: Because nanocrystals have a vastly higher surface-area-to-volume ratio, ligand diffusion during soaking is nearly instantaneous and highly uniform . This minimizes the localized lattice strain that cracks large X-ray crystals, making MicroED exceptionally suited for high-concentration fragment soaking without losing atomic resolution.

Protein NMR (Solution-State Dynamics)

Nuclear Magnetic Resonance (NMR), specifically 2D 15N -HSQC, tracks Chemical Shift Perturbations (CSPs) upon ligand binding . The Causality of Application: Unlike diffraction methods, NMR is performed in solution. It does not provide absolute 3D coordinates of the fragment but captures the dynamic conformational states of the protein. It is the ideal orthogonal validation tool to confirm that the fragment binds the hinge region in a physiologically relevant state, rather than as a crystallization artifact.

G Start Fragment: 2-(Cyclopropylmethyl)pyrimidine-5-methanamine Crystals Are large, well-ordered crystals available? Start->Crystals Xray X-ray Crystallography (Gold Standard) Crystals->Xray Yes (>50 µm) MicroED MicroED (Nanocrystals) Crystals->MicroED No (Nanocrystals) NMR Protein NMR (Solution State) Crystals->NMR No (Solution only)

Decision matrix for fragment structural analysis.

Quantitative Performance Comparison

ParameterX-ray CrystallographyMicroEDProtein NMR (2D HSQC)
Crystal Size Required > 50 µm10 – 400 nmNone (Solution state)
Sample Amount Micrograms to MilligramsFemtogramsMilligrams (Isotope labeled)
Tolerance to High Ligand Conc. Low (Lattice cracking common)High (Rapid, uniform diffusion)High (Limited only by solubility)
Resolution Output 1.2 Å – 2.5 Å (Electron Density)0.8 Å – 2.0 Å (Electrostatic Potential)Residue-specific CSPs (No 3D coordinates)
Primary Artifact Risk Crystal packing forcesRadiation damage (Electron beam)Non-specific aggregation at high conc.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system containing internal controls to prevent false positives (e.g., solvent effects or model bias).

Protocol A: MicroED Nanocrystal Soaking & Grid Preparation
  • Nanocrystal Generation: Induce batch crystallization of the JAK2 kinase domain to form a microcrystalline slurry. Sonicate briefly to ensure uniform nanocrystal size (100-300 nm).

  • Baseline Validation (Control): Apply 3 µL of the apo-slurry to a glow-discharged Quantifoil EM grid. Plunge-freeze in liquid ethane. Collect a baseline diffraction pattern at a dose rate of 0.01e−/A˚2/s to confirm lattice integrity prior to soaking .

  • Fragment Soaking: Add 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (dissolved in 100% DMSO) to the remaining slurry to achieve a final fragment concentration of 20 mM and a DMSO concentration of 5%. Incubate for 15 minutes.

  • Grid Preparation & Vitrification: Apply the soaked slurry to a new EM grid, blot away excess solvent, and plunge-freeze.

  • Data Collection & Processing: Collect continuous rotation data (e.g., -30° to +30°) in a cryo-TEM. Process the data using standard X-ray software (e.g., DIALS or XDS).

Protocol B: X-ray Crystallography Co-crystallization

Note: Because high-concentration soaking often cracks large crystals, co-crystallization is preferred for X-ray analysis of this fragment.

  • Complex Formation: Incubate purified JAK2 protein (10 mg/mL) with 5 mM of the fragment for 2 hours on ice.

  • Crystallization: Set up sitting-drop vapor diffusion plates using a sparse-matrix screen.

  • Data Collection: Harvest mature crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source.

  • Self-Validation (Omit Map): Solve the structure via Molecular Replacement using an apo-JAK2 model. Critical Step: Before modeling the fragment, calculate an Fo​−Fc​ difference electron density map. The fragment must only be built into positive density (>3 σ ) that appears without the ligand present in the input model. This prevents model bias from forcing the ligand into empty space.

Protocol C: NMR 2D 15N -HSQC Titration
  • Sample Preparation: Express and purify 15N -labeled JAK2 kinase domain. Prepare a 100 µM protein sample in NMR buffer.

  • Solvent Control Validation: Titrate DMSO alone into the protein sample up to 5% (v/v) and record HSQC spectra. Identify any peaks that shift purely due to the solvent. These are excluded from the final analysis.

  • Fragment Titration: Titrate 2-(Cyclopropylmethyl)pyrimidine-5-methanamine into a fresh protein sample at molar ratios of 1:1, 1:5, 1:10, and 1:50.

  • Analysis: Map the Chemical Shift Perturbations (CSPs) onto the JAK2 sequence. A valid hit will show dose-dependent peak shifts specifically at the hinge region residues (e.g., Leu932, Tyr931 in JAK2), confirming specific binding in solution.

Conclusion & Recommendations

For the structural analysis of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine bound to a target kinase:

  • MicroED is the superior choice for rapid fragment screening. Its ability to tolerate high-concentration ligand soaking without destroying the crystal lattice bypasses the primary bottleneck of FBDD.

  • X-ray Crystallography remains vital but should be approached via co-crystallization rather than soaking for this specific fragment, given the high concentrations required to achieve full occupancy.

  • Protein NMR should be utilized as an orthogonal validation tool to confirm that the binding mode observed in the solid state (diffraction) holds true in the dynamic solution state, ensuring the cyclopropylmethyl vector is genuinely engaging the hydrophobic pocket and not just fulfilling a crystal packing artifact.

References

  • MicroED in drug discovery. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Fragment-based drug discovery campaigns guided by native mass spectrometry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Standards for MicroED | electron diffraction. IUCr Journals. Available at:[Link]

  • An Overview of Microcrystal Electron Diffraction (MicroED). National Center for Biotechnology Information (PMC). Available at:[Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at:[Link]

"assessing the off-target profile of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine in a panel of kinases"

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Off-Target Profile of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine in a Panel of Kinases: A Comparative Guide

As a Senior Application Scientist, I approach the evaluation of early-stage chemical matter not merely as a screening exercise, but as a foundational step in predictive toxicology and rational drug design. The molecule 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (CPM-PM) is a highly versatile, low-molecular-weight building block (fragment) frequently utilized to anchor inhibitors into the ATP-binding pocket of kinases.

Mechanistically, the pyrimidine core acts as a canonical hinge-binding motif, donating and accepting hydrogen bonds from the kinase backbone. Concurrently, the cyclopropylmethyl group is positioned to probe the hydrophobic gatekeeper pocket, while the methanamine vector extends toward the solvent-exposed channel. However, because the ATP-binding cleft is structurally conserved across the >500 members of the human kinome, such fragments carry an inherent risk of broad promiscuity[1]. To de-risk CPM-PM and transition it into a viable lead, we must rigorously benchmark its off-target profile against established reference scaffolds.

Comparative Kinase Profiling Data

To objectively evaluate the performance of the CPM-PM scaffold, we compare it against a generic aminopyrazole fragment (a common alternative hinge-binder), alongside two well-characterized clinical controls: Staurosporine (a pan-kinase promiscuous inhibitor) and Imatinib (a highly selective Type II inhibitor).

To quantify promiscuity, we rely on two field-standard metrics:

  • Selectivity Score (S-score): Originally defined by Karaman et al., the S(10%) score represents the fraction of kinases inhibited by >90% (retaining <10% activity) at a specific screening concentration (2)[2]. A score closer to 0 indicates high selectivity.

  • Gini Coefficient: A statistical measure of inequality applied to the inhibition profile. A value of 1 indicates perfect selectivity (inhibiting only one target), while 0 indicates equal inhibition across all kinases[3].

Table 1: Kinome Selectivity Metrics (Evaluated at 10 µM Concentration)

Scaffold / CompoundPrimary Target Kd​ (nM) S(10%) ScoreGini CoefficientNotable Off-Target Liabilities
CPM-PM (Fragment) ~850 (Generic)0.12 0.74 Aurora B, CHK2
Aminopyrazole (Ref) ~1,200 (Generic)0.250.58CDK2, GSK3β, FLT3
Staurosporine (Control) < 50.870.15Pan-kinome (Broad Toxicity)
Imatinib (Control) ~15 (ABL1)0.030.92KIT, PDGFR

Data Interpretation: For a bare fragment, CPM-PM exhibits a surprisingly favorable selectivity profile ( S(10%)=0.12 ) compared to the aminopyrazole scaffold. However, its notable off-target affinity for Aurora B presents a potential mitotic toxicity liability that must be engineered out during lead optimization. Comprehensive profiling demonstrates that transitioning to a Type II (DFG-out) binding mode often yields superior selectivity profiles compared to Type I ATP-competitive scaffolds (4)[4].

Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol described below operates as a self-validating system with built-in causality for each methodological choice.

Protocol 1: High-Throughput Biochemical Kinase Profiling (Active-Site Competition)

Causality: We utilize an active-site directed competition binding assay (e.g., KINOMEscan) rather than a radiometric catalytic assay. Catalytic assays are heavily confounded by the differential ATP Km​ values across the kinome. By measuring thermodynamic binding ( Kd​ ) independent of ATP concentration, we obtain a true reflection of the scaffold's intrinsic affinity (5)[5].

  • Preparation of Kinase-Tagged Phage: Grow T7 phage strains displaying >400 distinct human kinases fused to their capsid proteins.

  • Immobilization of Bait Ligands: Bind broad-spectrum kinase inhibitors (bait) to an affinity resin.

  • Equilibration & Dosing: Incubate the kinase-phage, affinity resin, and CPM-PM at a fixed concentration of 10 µM. Causality: Screening at 10 µM ensures we capture the weak but structurally significant off-target interactions typical of low-molecular-weight fragments.

  • Elution & qPCR Quantification: Wash away unbound phage. Elute the remaining phage and quantify via qPCR. Causality: qPCR provides a highly sensitive, interference-free readout with a broad dynamic range, avoiding the auto-fluorescence artifacts common in fragment screening.

  • Self-Validation: The assay must include Staurosporine as a positive control (ensuring dynamic range) and DMSO as a negative control. A Z'-factor of >0.7 is required for run acceptance.

Protocol 2: Cellular Target Engagement (NanoBRET)

Causality: Biochemical assays do not account for the high intracellular ATP concentration (1–5 mM) or cellular membrane permeability. NanoBRET provides a self-validating system to confirm whether the off-targets identified in Protocol 1 (e.g., Aurora B) are genuinely engaged in living cells[6].

  • Cell Transfection: Transfect HEK293T cells with plasmids encoding the target kinase (e.g., Aurora B) fused to NanoLuc luciferase.

  • Tracer Titration: Introduce a fluorescent cell-permeable kinase tracer. Causality: This establishes the baseline Bioluminescence Resonance Energy Transfer (BRET) signal, which is dependent on the specific kinase's intracellular ATP affinity.

  • Compound Equilibration: Dose cells with a titration series of CPM-PM (0.1 µM to 50 µM) and incubate for 2 hours at 37°C.

  • Signal Measurement: Add NanoLuc substrate and measure BRET. Calculate the apparent cellular IC50​ . If the cellular IC50​ shifts significantly (>100-fold) from the biochemical Kd​ , the off-target liability is likely mitigated by physiological ATP competition.

Visualizations

Workflow A Compound Synthesis CPM-PM Scaffold B Primary Screen (Biochemical IC50) A->B C Broad Kinome Profiling (400+ Kinases) B->C D Selectivity Scoring (S-Score & Gini) C->D E Cellular Validation (NanoBRET Assay) D->E

Fig 1. Step-by-step workflow for evaluating the kinome-wide off-target profile of CPM-PM.

Pathway Inhibitor CPM-PM Scaffold Target Primary Target (e.g., JAK/SRC) Inhibitor->Target Intended Inhibition OffTarget Off-Target Liability (e.g., Aurora B) Inhibitor->OffTarget Off-Target Binding Efficacy Therapeutic Efficacy (Signal Blockade) Target->Efficacy Downstream Effect Toxicity Cellular Toxicity (Mitotic Arrest) OffTarget->Toxicity Aberrant Phenotype

Fig 2. Mechanistic pathway illustrating how CPM-PM off-target binding leads to cellular toxicity.

Strategic Recommendations

The 2-(Cyclopropylmethyl)pyrimidine-5-methanamine scaffold offers a highly tractable starting point for kinase drug discovery. While its baseline promiscuity ( S(10%)=0.12 ) is superior to many legacy fragments, the observed off-target activity against cell-cycle regulators like Aurora B and CHK2 must be addressed.

References

  • Title: Comprehensive analysis of kinase inhibitor selectivity. Source: Nature Biotechnology / nih.gov URL: 4

  • Title: A quantitative analysis of kinase inhibitor selectivity. Source: Nature Biotechnology / researchgate.net URL: 2

  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Source: Nature Biotechnology / nih.gov URL: 5

  • Title: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Source: rsc.org URL: 3

Sources

A Senior Application Scientist's Guide to Comparative Transcriptomics: Elucidating the Cellular Effects of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is a cornerstone of preclinical development. This guide provides a comprehensive framework for employing comparative transcriptomics to investigate the cellular effects of a novel pyrimidine derivative, 2-(cyclopropylmethyl)pyrimidine-5-methanamine, hereafter referred to as "Compound C."

Given the novelty of Compound C, this document is structured not as a report of existing data, but as a detailed methodological protocol. It offers the strategic insights and robust workflows required to generate high-quality, interpretable data for MoA elucidation, biomarker discovery, and comparative analysis against established chemical entities.

Part 1: The Strategic Framework for Comparative Transcriptomics

The core objective is to understand how Compound C alters the global gene expression profile of a biological system and how this profile compares to that of other relevant compounds. RNA sequencing (RNA-seq) is the tool of choice for this, offering a high-resolution, unbiased view of the transcriptome.[1][2][3] A well-designed study is paramount and must be built upon a clear hypothesis and objective.[2]

The Foundational Components of the Experiment

A successful comparative study hinges on the careful selection of its core components:

  • The Test Article: 2-(Cyclopropylmethyl)pyrimidine-5-methanamine (Compound C). The primary goal is to characterize its transcriptomic footprint.

  • The Model System: The choice of cell line is critical. For this guide, we will use the HeLa cell line, a well-characterized human cervical cancer line known for its robustness and reproducibility in high-throughput screening. Its extensive public data provides a rich backdrop for comparative analysis.

  • The Vehicle Control: The solvent used to dissolve Compound C, typically dimethyl sulfoxide (DMSO), is used as the baseline control. This allows for the identification of gene expression changes caused by the compound itself, rather than the solvent.

  • The Reference Compound(s): This is the most crucial choice for a comparative study. The selection should be hypothesis-driven. Pyrimidine scaffolds are common in kinase inhibitors. Therefore, a relevant comparator would be a well-characterized kinase inhibitor. For this guide, we select Methenamine , a urinary tract antiseptic.[4][5] While structurally distinct, Methenamine's mechanism involves the release of formaldehyde in acidic environments, which non-specifically denatures bacterial proteins and nucleic acids.[6][7][8] This provides a functionally distinct reference point to help isolate the specific pathways perturbed by Compound C.

Experimental Design: Causality and Control

The experiment must be designed to isolate the effects of each treatment. A typical layout involves treating HeLa cells in triplicate for a predetermined time (e.g., 24 hours) with:

  • Vehicle Control (DMSO)

  • Compound C (at a specific concentration, e.g., 10 µM)

  • Methenamine (at a specific concentration, e.g., 10 µM)

Senior Application Scientist Insight: The choice of concentration and time point is not arbitrary. It should be preceded by a dose-response and time-course cytotoxicity assay (e.g., MTT or CellTiter-Glo). The ideal concentration for a transcriptomics study is the highest non-cytotoxic dose (e.g., IC10) to maximize transcriptomic response while minimizing confounding signals from cellular stress and death pathways.

Part 2: A Self-Validating Experimental and Bioinformatic Workflow

Scientific integrity is maintained through a workflow where each step validates the quality of the previous one.

Wet-Lab Protocol: From Cells to Sequencer
  • Cell Culture & Treatment: Plate HeLa cells at a consistent density to ensure they are in the exponential growth phase at the time of treatment. Treat with Vehicle, Compound C, or the Reference Compound for 24 hours.

  • RNA Extraction: Lyse cells and extract total RNA using a column-based kit (e.g., Qiagen RNeasy). High-quality RNA is the bedrock of reliable RNA-seq data.

  • RNA Quality Control (QC) - First Validation Point: Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. The RNA Integrity Number (RIN) is a critical metric. A RIN score of >8 is required to proceed. Samples with lower RIN scores indicate RNA degradation and must be discarded, as they will produce biased, low-quality data.

  • Library Preparation: Convert the extracted RNA into cDNA libraries suitable for sequencing. This typically involves:

    • Poly(A) Selection: Isolating messenger RNA (mRNA) from other RNA species.

    • Fragmentation & Priming: Breaking the mRNA into smaller, manageable fragments.

    • Reverse Transcription: Synthesizing first-strand cDNA.

    • Second Strand Synthesis & Adapter Ligation: Creating the final library molecules with sequencer-specific adapters.

  • Sequencing: Sequence the prepared libraries on an Illumina NovaSeq or similar high-throughput platform, generating millions of short reads (e.g., 50 bp paired-end reads). Aim for a sequencing depth of at least 20 million reads per sample for robust differential gene expression analysis.

Bioinformatic Pipeline: From Raw Data to Biological Insight

The analysis pipeline transforms raw sequencing reads into actionable biological knowledge.[3][9][10]

Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Pipeline P1 Cell Treatment (Vehicle, Compound C, Reference) P2 RNA Extraction P1->P2 P3 RNA QC (RIN > 8) P2->P3 P4 Library Preparation P3->P4 P5 Illumina Sequencing P4->P5 B1 Raw Reads (FASTQ) P5->B1 Generate B2 Data QC (FastQC) B1->B2 B3 Alignment (STAR) B2->B3 B4 Quantification (featureCounts) B3->B4 B5 Differential Expression (DESeq2) B4->B5 B6 Pathway Analysis (GSEA, KEGG, GO) B5->B6

Caption: High-level experimental and bioinformatic workflow.

  • Raw Data QC - Second Validation Point: Use FastQC to assess the quality of the raw sequencing reads (FASTQ files).[11][12][13][14][15] This tool checks for issues like per-base sequence quality, adapter content, and duplication rates. Poor quality reads can be trimmed or removed to improve alignment accuracy.

  • Alignment to Reference Genome: Align the high-quality reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR .[16][17][18][19] STAR is known for its high speed and accuracy in mapping RNA-seq reads across splice junctions.[16][19]

  • Quantification: Count the number of reads that map to each gene for every sample. This generates a "counts matrix," which is the primary input for differential expression analysis.

  • Differential Gene Expression (DGE) Analysis: Use a statistical package like DESeq2 to identify genes that are significantly upregulated or downregulated between conditions.[20][21][22][23][24] DESeq2 is robust for studies with small replicate numbers and models the count data using a negative binomial distribution.[20][23] The key comparisons are:

    • Compound C vs. Vehicle

    • Reference Compound vs. Vehicle

    • Compound C vs. Reference Compound

  • Downstream Analysis & Interpretation:

    • Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) to determine if the lists of differentially expressed genes are significantly enriched in specific biological pathways (e.g., from the KEGG database) or associated with particular molecular functions or cellular components (from the Gene Ontology Consortium).[25][26][27][28][29][30][31][32][33][34]

    • Visualization: Use Principal Component Analysis (PCA) plots and heatmaps to visualize the global relationships between samples and the expression patterns of key genes.

DGE_Logic cluster_c Compound C vs Vehicle cluster_r Reference vs Vehicle cluster_analysis Comparative Analysis C_Up Upregulated Genes (Set C_up) Unique_C Unique to C (C_up ∩ R_up') (C_down ∩ R_down') C_Up->Unique_C Shared Shared Effects (C_up ∩ R_up) (C_down ∩ R_down') C_Up->Shared Opposite Opposite Effects (C_up ∩ R_down) (C_down ∩ R_up) C_Up->Opposite C_Down Downregulated Genes (Set C_down) C_Down->Unique_C C_Down->Shared C_Down->Opposite R_Up Upregulated Genes (Set R_up) R_Up->Shared R_Up->Opposite R_Down Downregulated Genes (Set R_down) R_Down->Shared R_Down->Opposite

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the synthesis and handling of innovative molecules are daily realities. 2-(Cyclopropylmethyl)pyrimidine-5-methanamine, a compound with potential applications in medicinal chemistry, requires a robust and well-understood safety protocol to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine, a thorough risk assessment is paramount. The primary objective is to minimize exposure through engineering controls, which form the foundation of a safe laboratory environment.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[5][7] This is the most critical engineering control for preventing the inhalation of potentially harmful vapors or aerosols.

  • Ventilation: Ensure the laboratory is well-ventilated to further reduce the potential for vapor accumulation.[8]

  • Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[7] All personnel should be familiar with their location and operation.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling 2-(Cyclopropylmethyl)pyrimidine-5-methanamine, with explanations rooted in the compound's anticipated chemical properties.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over goggles is required for splash-prone procedures.[7]Protects against splashes of the potentially corrosive amine.[4] Standard safety glasses do not provide adequate protection.[7]
Hand Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber, Neoprene, or Viton).[7] Double-gloving is recommended.Nitrile gloves may offer poor protection against prolonged or direct contact with some amines; always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.[7][9][10] Change gloves immediately upon contamination.
Skin and Body Protection A fully-buttoned, long-sleeved laboratory coat. Chemical-resistant apron or coveralls for larger quantities.[5][7]Minimizes the risk of skin exposure to a potentially corrosive and absorbable substance.[4][5]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills.
Respiratory Protection Use in a chemical fume hood is the primary control. A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill.[2][11]Reduces the risk of inhaling potentially irritating or toxic vapors.[2]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring reproducible experimental outcomes.

Preparation and Handling Workflow

The following diagram illustrates the standard workflow for safely handling 2-(Cyclopropylmethyl)pyrimidine-5-methanamine.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_sds Review Safety Data (or analogous compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Designate & Prepare Fume Hood Area prep_ppe->prep_area handle_weigh Weigh/Measure Compound prep_area->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction/Procedure handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash G cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up exposure_node Accidental Exposure Occurs skin_contact Skin Contact: Remove contaminated clothing. Rinse with water for 15+ min. exposure_node->skin_contact Identify Route eye_contact Eye Contact: Flush with water for 15+ min. Hold eyelids open. exposure_node->eye_contact Identify Route inhalation Inhalation: Move to fresh air. exposure_node->inhalation Identify Route ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. exposure_node->ingestion Identify Route medical_attention Seek Immediate Medical Attention skin_contact->medical_attention eye_contact->medical_attention inhalation->medical_attention ingestion->medical_attention report_incident Report Incident to Supervisor & EHS medical_attention->report_incident

Caption: Emergency response workflow for accidental exposure.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. [4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [4]Remove contact lenses if present and easy to do.

  • Inhalation: Move the affected person to fresh air. [12]* Ingestion: Do NOT induce vomiting. [12]Rinse the mouth thoroughly with water.

In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound. [4] By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely advance your research while ensuring a culture of safety and responsibility.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of Pyrimidine Derivatives.
  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
  • Unknown Source. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Unknown Source. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • BenchChem. (n.d.). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals.
  • Unknown Source. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Pyrimidine.
  • BenchChem. (n.d.). Required personal protective equipment (PPE) for handling anilines.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - Pyrimidin-4-yl-methanamine hydrochloride.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.